L-Iditol
Description
This compound has been reported in Homo sapiens, Daucus carota, and Aeromonas veronii with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN refers to L-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337629 | |
| Record name | L-Iditol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS], Solid | |
| Record name | Iditol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14649 | |
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| Record name | L-Iditol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
488-45-9 | |
| Record name | L-Iditol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iditol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Iditol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Iditol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDITOL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2H9GC12E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Iditol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of L-Iditol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol, a naturally occurring hexitol, serves as a valuable building block in chemical synthesis and holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and a visualization of its primary metabolic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various solvents, its stability under different conditions, and its potential for interaction with biological systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₆ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 77-80 °C | [3][4][5][6] |
| Boiling Point | 235.55 °C (rough estimate) | [5][7] |
| Density | 1.2393 g/cm³ (rough estimate) | [5][7] |
| pKa (Strongest Acidic) | 12.59 | [8][9] |
| pKa (Strongest Basic) | -3 | [8][9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | 50 mg/mL (clear, colorless solution) | [3][6][10][11] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (sonication may be required) | [2][5][7] |
| Methanol | Slightly soluble | [5][7] |
Table 3: Optical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Specific Optical Rotation ([α]D) | -3 ° | c=1, H₂O | [5][7][10] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for sugar alcohols and related polyols.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be accurately determined using the capillary melting point method, a standard technique for crystalline solids.
Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered this compound. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute as the melting point is neared.[4]
-
Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Measurement of Specific Optical Rotation
The specific optical rotation is a characteristic property of chiral molecules like this compound and is determined using a polarimeter.
Principle: Plane-polarized light is passed through a solution of the chiral substance. The angle to which the plane of polarization is rotated is measured. The specific rotation is calculated based on the observed rotation, concentration, and path length.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (distilled water).
-
Measurement: The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present. The observed rotation (α) is measured.
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined by the isothermal shake-flask method.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.
Apparatus:
-
Isothermal shaker bath
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC with a refractive index detector)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.
-
Equilibration: The vials are placed in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand for a period to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
-
Concentration Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
-
Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Metabolic Pathway of this compound
This compound is a participant in the fructose and mannose metabolism pathway.[7] Its primary metabolic conversion is the oxidation to L-sorbose, a reaction catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.14).[5][7] This enzyme utilizes NAD+ as a cofactor.[7]
Figure 1. Metabolic conversion of this compound to L-Sorbose.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the melting point of this compound using the capillary method.
Figure 2. Workflow for melting point determination.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers and professionals in drug development and related scientific fields, enabling a more informed and efficient use of this compound in their work. The clear presentation of data in tables and the visualization of the metabolic pathway and experimental workflows are intended to facilitate easy access and application of this knowledge.
References
- 1. KEGG PATHWAY: Fructose and mannose metabolism - Reference pathway [kegg.jp]
- 2. KEGG PATHWAY: map00051 [genome.jp]
- 3. KEGG PATHWAY: Fructose and mannose metabolism - Homo sapiens (human) + Disease/drug [kegg.jp]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. KEGG PATHWAY: Fructose and mannose metabolism - Homo sapiens (human) [kegg.jp]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of L-Iditol. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes detailed experimental protocols for the characterization of this compound and visual representations of its structure and metabolic significance.
Introduction to this compound
This compound is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom. Its chemical formula is C₆H₁₄O₆.[1] this compound is found in various plants and is also a known human and fungal metabolite.[2] In metabolic pathways, it is a substrate for the enzyme this compound 2-dehydrogenase, which plays a role in fructose and mannose metabolism.[3] Due to its properties as a polyol, it has potential applications in the food industry as a sugar substitute and in the pharmaceutical industry as an excipient.[1]
Physicochemical and Stereochemical Properties
The structural and stereochemical identity of this compound defines its physical and chemical behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for this compound is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial arrangement of its hydroxyl groups.[3]
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₆ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | [3] |
| CAS Number | 488-45-9 | [1] |
| Appearance | White/Off-White Crystalline Solid | [1] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 235.55°C (rough estimate) | [1] |
| Solubility | Slightly soluble in Water, DMSO, and Methanol | [1] |
| Optical Rotation ([α]D) | -3 ° (c=1, H₂O) | [1] |
Structural Visualization
The following diagrams illustrate the chemical structure and a key metabolic reaction of this compound.
Metabolic Pathway Involvement
This compound is a key intermediate in the polyol pathway, where it is oxidized by this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a part of the broader fructose and mannose metabolism.[3]
Experimental Protocols
The structural elucidation and characterization of this compound rely on several analytical techniques. Below are detailed protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the chemical structure of this compound in solution by providing information about the connectivity and stereochemistry of its atoms.
-
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure and stereochemical configuration.
-
Equipment and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Pipettes and vials
-
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of D₂O in a clean vial. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a pulse program with water suppression if using D₂O.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S) stereochemistry.
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.
-
Objective: To determine the three-dimensional crystal structure of this compound.
-
Equipment and Materials:
-
Single-crystal X-ray diffractometer
-
Goniometer head and mounting loops
-
Cryostream for low-temperature data collection
-
High-purity this compound
-
Crystallization solvents (e.g., water, ethanol, isopropanol)
-
Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)
-
-
Protocol:
-
Crystallization:
-
Prepare a saturated solution of this compound in a suitable solvent or solvent mixture.
-
Set up crystallization trials using vapor diffusion. A common method is to place a drop of the this compound solution on a coverslip and invert it over a well containing a precipitant solution (e.g., a higher concentration of a miscible solvent like ethanol).
-
Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature) until single crystals form (days to weeks).
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.
-
Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or glycerol) to prevent ice formation.
-
Flash-cool the crystal in the cryostream (typically at 100 K).
-
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to determine their intensities.
-
Scale and merge the data to create a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.
-
-
Polarimetry
Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental property for distinguishing between enantiomers.
-
Objective: To measure the specific rotation of this compound and confirm its enantiomeric identity.
-
Equipment and Materials:
-
Polarimeter
-
Sample cell (typically 1 decimeter in path length)
-
Sodium lamp (for D-line at 589 nm)
-
Analytical balance
-
Volumetric flask
-
This compound sample
-
Solvent (e.g., deionized water)
-
-
Protocol:
-
Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes for stabilization.
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 100 mg).
-
Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric flask) to obtain a known concentration (c, in g/mL).
-
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent (deionized water).
-
Place the cell in the polarimeter and take a reading. This is the zero or blank reading.
-
-
Sample Measurement:
-
Rinse the cell with a small amount of the this compound solution and then fill it completely, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
The temperature and wavelength should also be reported (e.g., [α]²⁰D). A negative value confirms the levorotatory nature of this compound.
-
-
References
An In-depth Technical Guide to the Natural Sources and Occurrence of L-Iditol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol, a six-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various biological systems. As a metabolite in both fungal and human pathways, its presence and concentration are of interest to researchers in metabolism, microbiology, and drug development. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, methods for its analysis, and its metabolic context. While this compound is found in a variety of natural sources, quantitative data on its concentration in plants and animals is limited, with microbial fermentation processes offering a more characterized and quantifiable source. This guide consolidates the available scientific information, presenting it in a structured format with detailed experimental protocols and visual representations of metabolic pathways to aid in further research and application.
Natural Sources and Occurrence
This compound is distributed across the biological kingdoms, from microorganisms to plants and humans.
Microbial Sources
Certain microorganisms are notable producers of this compound. The yeast Saccharomyces cerevisiae is known to produce this compound as a metabolite[1]. Several species of the yeast genus Candida have been identified as efficient producers of this compound through the hydrogenation of L-sorbose. Notably, Candida intermedia has been shown to produce optically pure this compound[2][3]. Another yeast, Candida boidinii (Kloeckera sp. No. 2201), can also be used for the production of this compound from D-sorbitol[4]. The bacterium Aeromonas veronii has also been reported to be associated with this compound[1].
Plant Sources
This compound has been detected in a variety of plant species, although often in unquantified amounts. It has been reported in carrots (Daucus carota)[1]. Other plant sources where this compound has been identified include saffrons, adzuki beans, custard apples, and peppers (Capsicum frutescens)[5][6]. It has also been detected in boysenberries, pecan nuts, tea leaf willows, cassava, and tea[6]. The fruit of the service tree (sorbs) contains small quantities of this compound, historically referred to as sorbieritol[7].
Animal and Human Occurrence
This compound is a human metabolite and has been detected in various biological fluids. It is found in blood, urine, and feces[5]. Its presence in human metabolism is linked to the polyol pathway and the metabolism of fructose and mannose[2][3][8].
Quantitative Data
Quantitative data on this compound concentrations in natural sources, particularly plants, are scarce in the available literature. Most studies report its detection without specifying the concentration[5][6]. However, quantitative data is available for microbial production processes.
| Source | Matrix | Concentration/Yield | Reference |
| Candida intermedia | Culture Broth | 50 g/L of this compound from 150 g/L of L-sorbose (33.3% yield) | [2] |
| Gluconobacter oxydans ATCC 19357 Fermentation | Fermentation Broth | A mixture containing 55% this compound and 45% L-sorbose was produced from a starting mixture of D-sorbitol and this compound. | [9] |
Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of this compound.
Microbial Production of this compound using Candida intermedia
This protocol is based on the findings of Ogawa et al. (1983)[2][3].
Objective: To produce optically pure this compound through the fermentation of L-sorbose by Candida intermedia.
Materials:
-
Candida intermedia strain
-
Culture medium: 15% (w/v) L-sorbose, 0.5% yeast extract, 0.5% peptone, 0.5% malt extract.
-
Fermentor
-
Centrifuge
-
Analytical equipment for monitoring substrate and product concentrations (e.g., HPLC).
Procedure:
-
Inoculum Preparation: Cultivate Candida intermedia in a suitable seed medium until a sufficient cell density is reached.
-
Fermentation: Inoculate the production medium (15% L-sorbose) with the seed culture. The fermentation is carried out for 5 days.
-
Monitoring: Monitor the consumption of L-sorbose and the production of this compound throughout the fermentation process using an appropriate analytical method like HPLC.
-
Harvesting: After 5 days, or when L-sorbose is depleted, harvest the culture broth by centrifugation to separate the yeast cells.
-
Product Recovery: The supernatant containing this compound can then be subjected to purification steps. The reported yield is approximately 50 g of this compound per liter of culture broth.
Purification of this compound by Chromatography
This protocol is derived from patent literature describing the separation of this compound from L-sorbose[4][9][10].
Objective: To purify this compound from a mixture containing L-sorbose using chromatographic techniques.
Materials:
-
Syrup containing a mixture of this compound and L-sorbose.
-
Chromatography column.
-
Cation-exchange resin (e.g., sulfonated polystyrene resin in calcium form).
-
Eluent (e.g., deionized water).
-
Fraction collector.
-
Analytical equipment for fraction analysis (e.g., HPLC).
Procedure:
-
Column Packing: Pack the chromatography column with the cation-exchange resin.
-
Sample Loading: Load the syrup containing the this compound and L-sorbose mixture onto the column.
-
Elution: Elute the column with deionized water at a controlled flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for their this compound and L-sorbose content. This compound is typically more strongly retained by the resin than L-sorbose.
-
Pooling and Concentration: Pool the fractions highly enriched in this compound (typically >95% purity) and concentrate them to obtain pure this compound.
Extraction and Analysis of this compound from Plant Tissues by GC-MS
This protocol is a general method for the analysis of polyols in plant tissues and can be adapted for this compound[11].
Objective: To extract and quantify this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue sample.
-
Mortar and pestle or homogenizer.
-
Methanol (80%).
-
Internal standard (e.g., Ribitol).
-
Ultrasonicator.
-
Centrifuge.
-
Nitrogen gas evaporator.
-
Derivatization agent (e.g., MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
GC-MS system with a suitable column (e.g., HP-5).
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction:
-
To a known weight of the powdered tissue, add 80% methanol and the internal standard.
-
Sonicate the mixture for approximately 5 minutes to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the solid debris.
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Derivatization: Add the derivatization agent (MSTFA) to the dried extract and heat to convert the polyols into their volatile trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on the capillary column using an appropriate temperature program.
-
Identify this compound-TMS based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound based on the peak area relative to the internal standard.
-
Signaling Pathways and Experimental Workflows
This compound plays a role in the polyol pathway, which is interconnected with fructose and mannose metabolism[2][3][8]. The key enzyme in this compound metabolism is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the reversible oxidation of this compound to L-sorbose.
This compound Metabolic Pathway
The following diagram illustrates the central reaction catalyzed by this compound 2-dehydrogenase and its connection to other metabolic pathways.
Caption: The metabolic conversion of this compound to L-Sorbose.
Experimental Workflow for this compound Production and Purification
The following diagram outlines the general workflow from microbial fermentation to the purification of this compound.
Caption: Workflow for microbial production and purification of this compound.
Conclusion
This compound is a naturally occurring sugar alcohol with a widespread but often unquantified presence in the biological world. While its detection in various plants suggests a role in plant metabolism, the most characterized and quantifiable sources are microbial fermentation processes. The detailed protocols provided in this guide for production, purification, and analysis offer a solid foundation for researchers. The elucidation of its metabolic pathway, centered around this compound 2-dehydrogenase, provides a framework for understanding its physiological significance. Further research is warranted to quantify the natural occurrence of this compound in various organisms and to fully explore its potential applications in drug development and other scientific fields. The methodologies and information presented herein are intended to facilitate these future investigations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What does this compound 2-dehydrogenase mean? [definitions.net]
- 3. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]
- 6. Showing Compound this compound (FDB028331) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
L-Iditol: A Comprehensive Technical Guide for Researchers
Introduction
L-Iditol (CAS No: 488-45-9), a naturally occurring sugar alcohol, is a hexitol that has garnered interest in various scientific fields, particularly in metabolic studies and as a potential intermediate in chemical synthesis.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₁₄O₆, is the L-enantiomer of iditol.[1][4] It is also known by synonyms such as Sorbierit and L-Idit.[5][6] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 488-45-9 | [1][4][5] |
| Molecular Formula | C₆H₁₄O₆ | [1][4][5] |
| Molecular Weight | 182.17 g/mol | [1][4][5] |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | [1][4] |
| Appearance | White/Crystalline Powder | [5] |
| Melting Point | 78-80 °C | [2] |
| Solubility | Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly), Water (Slightly, Sonicated) | [5] |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | [4][5] |
Synthesis and Purification
The production of high-purity this compound primarily involves the reduction of L-sorbose, which can be achieved through fermentation or enzymatic processes, followed by chromatographic purification.
Experimental Protocol: Production of this compound via Fermentation and Chromatographic Purification
This protocol is based on methodologies described in patent literature for the industrial production of this compound.[1][2][4][7]
Objective: To produce high-purity this compound from a mixture of D-sorbitol and this compound.
Materials:
-
A fermentation medium containing:
-
Mixture of D-sorbitol and this compound: 100 to 200 g/L
-
Organic nitrogen source (e.g., corn-steep liquor or yeast extract): 2 g/L
-
KH₂PO₄: 1 to 3 g/L
-
MgSO₄·7H₂O: 1 to 2 g/L
-
-
Culture of Gluconobacter oxydans ATCC 19357
-
Chromatography column packed with a suitable resin
-
Eluent (e.g., deionized water)
-
Filtration apparatus
-
Decolorizing agent (e.g., granular activated carbon)
-
Ion exchange resins
Methodology:
-
Preparation of the Starting Mixture: A mixture of D-sorbitol and this compound is obtained by the catalytic hydrogenation of a 40% L-sorbose solution using a Raney nickel catalyst under neutral pH conditions.[2][4]
-
Fermentation:
-
Prepare the fermentation medium with the D-sorbitol and this compound mixture.
-
Inoculate the medium with Gluconobacter oxydans. This microorganism selectively oxidizes D-sorbitol to L-sorbose, leaving the this compound largely unchanged.[1][2]
-
Maintain the fermentation under appropriate conditions of temperature and aeration until the desired conversion of D-sorbitol to L-sorbose is achieved.
-
-
Initial Purification:
-
After fermentation, purify the resulting syrup by filtration to remove microbial cells.[2][4]
-
Decolorize the filtered syrup using granular activated carbon.[2][4]
-
Demineralize the syrup by passing it through ion exchange resins.[2][4]
-
Concentrate the purified syrup to a solids content of approximately 50%.[2][4]
-
-
Chromatographic Separation:
-
Subject the concentrated syrup, containing a mixture of this compound and L-sorbose, to chromatographic treatment.[1][7]
-
This separation yields at least two fractions: one highly enriched in this compound (Fraction X1) and another highly enriched in L-sorbose (Fraction X2).[1][7] The this compound-rich fraction can achieve a purity of 80% to 99.9%.[2]
-
-
Final Processing: The this compound-rich fraction can be further concentrated and crystallized to obtain a high-purity solid product.
Analytical Methods
The characterization and quantification of this compound can be performed using various analytical techniques.
Table 2: Analytical Methods for this compound
| Method | Description | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to elucidate the structure of this compound. Specific chemical shifts can confirm the identity and purity of the compound. | [3] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a common method for the quantification of this compound, particularly in complex mixtures such as fermentation broths or biological samples. | [8] |
| Gas Chromatography (GC) | GC can be used for the analysis of this compound, often after derivatization to increase its volatility. It is also used to assess purity. | [2] |
Biological Role and Signaling Pathways
This compound is a metabolite found in a variety of organisms, from fungi to humans.[3] It plays a role in the polyol pathway, which is implicated in the metabolism of fructose and mannose.[6][9]
This compound Metabolism
The key enzymatic reaction involving this compound is its oxidation to L-sorbose, catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), also known as sorbitol dehydrogenase.[6][10] This reaction is NAD⁺-dependent.
The reaction is as follows: this compound + NAD⁺ ⇌ L-Sorbose + NADH + H⁺[6]
This enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose.[10]
Below is a DOT script representation of the metabolic conversion of this compound.
Caption: Metabolic conversion of this compound to L-Sorbose.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the production and analysis of this compound.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]
- 6. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. ES2304168T3 - L-ILITOL PREPARATION PROCEDURE. - Google Patents [patents.google.com]
- 8. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]
- 9. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
The Unseen Player: A Technical Guide to the Role of L-Iditol in Fungal Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyols, or sugar alcohols, are crucial molecules in fungal physiology, acting as carbon storage reserves, osmolytes, and agents for stress mitigation. While mannitol, glycerol, and arabitol are extensively studied, the role of other polyols like L-iditol has remained less defined. This technical guide synthesizes the current understanding of this compound's metabolic pathways, the enzymes governing its synthesis and degradation, and its integration within the broader context of fungal stress response networks. By providing a detailed overview of its biochemistry, alongside relevant experimental protocols and quantitative data, this document aims to illuminate the significance of this compound and propose new avenues for research and therapeutic development.
Introduction to Polyols and this compound in Fungi
Fungi produce and accumulate a variety of polyols, which serve multiple physiological functions. These compounds act as significant carbon and energy stores, readily mobilized when primary carbon sources are scarce.[1] They are also vital for protecting cells against osmotic stress and damage from reactive oxygen species (ROS).[1][2] The most abundant polyols in fungi include mannitol, glycerol, and erythritol.[1][3]
This compound, a six-carbon sugar alcohol and an epimer of D-sorbitol, is another such polyol found in fungal metabolic pathways. While not as universally abundant as mannitol, its presence and the activity of its related enzymes indicate a specific, albeit less characterized, role in fungal carbon metabolism and stress adaptation. Understanding the this compound pathway offers a more complete picture of the metabolic flexibility that allows fungi to thrive in diverse and often hostile environments.
Metabolic Pathways of this compound
The metabolism of this compound in fungi involves a straightforward, reversible pathway that connects it to the central carbon metabolism via the ketose L-sorbose. This pathway is primarily governed by oxidoreductases.
Anabolism: Synthesis of this compound
The primary route for this compound synthesis in fungi is the reduction of L-sorbose. This reaction is catalyzed by an NAD(P)H-dependent reductase. Studies with yeast species, particularly from the genus Candida, have demonstrated the capacity to produce optically pure this compound by hydrogenating L-sorbose, highlighting the existence of specific enzymes for this conversion.[4][5]
Catabolism: Degradation of this compound
This compound is catabolized through oxidation to L-sorbose. This reaction is catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), an enzyme also known as sorbitol dehydrogenase (SDH).[6][7][8] This enzyme utilizes NAD+ as a cofactor. The resulting L-sorbose can then be phosphorylated by a kinase to L-sorbose-1-phosphate, which can subsequently enter the pentose phosphate pathway for further metabolism. This connects this compound degradation directly to the central energy-generating pathways of the cell.
Integration with D-Glucuronate Catabolism
In the filamentous fungus Aspergillus niger, a novel pathway for the catabolism of D-glucuronate has been identified which involves the formation of L-idonate, the corresponding sugar acid of this compound.[9][10] This pathway proceeds through a 2-keto-L-gulonate reductase that produces L-idonate. While this pathway does not directly involve this compound, it underscores the presence and activity of enzymes capable of acting on substrates with an "ido-" configuration, suggesting a broader metabolic context for these molecules in fungi.
Key Enzymes in this compound Metabolism
The turnover of this compound is primarily controlled by two types of enzymes: reductases for its synthesis and dehydrogenases for its catabolism.
-
This compound 2-Dehydrogenase (SDH) (EC 1.1.1.14): This is the most critical enzyme in this compound catabolism. It is a member of the medium-chain dehydrogenase/reductase protein family and typically uses NAD+ as an electron acceptor.[8] In Aspergillus niger, the sorbitol dehydrogenase gene (sdhA) is essential for D-sorbitol catabolism and is upregulated in the presence of D-galactose, galactitol, and D-sorbitol.[7] This enzyme exhibits broad substrate specificity, acting on various polyols, but its activity on this compound connects it to this specific metabolic route.[8][11]
-
L-Sorbose Reductase: The enzymes responsible for the reduction of L-sorbose to this compound are less characterized. However, functional studies in Candida species confirm their activity.[4] These are likely NADPH- or NADH-dependent enzymes, contributing to the regeneration of NADP+ or NAD+ and thus playing a role in maintaining cellular redox balance.
Biological Role and Signaling Context
While this compound itself has not been identified as a signaling molecule, its metabolism is intrinsically linked to the broader fungal stress response, particularly the pathways governing osmotic and oxidative stress.
Polyol synthesis is a key output of stress signaling pathways like the High-Osmolarity Glycerol (HOG) pathway.[12] When fungal cells encounter high osmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol to counteract the external water potential. It is plausible that the regulation of this compound and other polyols is integrated into these networks. The upregulation of the sdhA gene in A. niger in response to various polyols suggests that its expression is controlled by the availability of carbon sources and likely by cellular stress conditions.[7] Therefore, this compound likely functions as part of the collective pool of polyols that provide a rapid, flexible response to environmental challenges.
Quantitative Data on this compound Metabolism
Quantitative data provides essential parameters for metabolic modeling and understanding pathway efficiency. Below are key findings from studies on this compound-related processes in fungi.
Table 1: Enzyme Kinetics of Sorbitol Dehydrogenase (SdhA) from Aspergillus niger
| Substrate | Km (mM) | Vmax (U/mg) |
|---|---|---|
| D-Sorbitol | 50 ± 5 | 80 ± 10 |
Data sourced from Koivistoinen et al. (2012).[7]
Table 2: Microbial Production of this compound
| Organism | Substrate | Product Concentration | Yield | Fermentation Time |
|---|---|---|---|---|
| Candida intermedia | L-Sorbose (150 g/L) | This compound (50 g/L) | 35% | 5 days |
Data sourced from Ogawa et al. (1983).[4]
Experimental Protocols
Reproducible and standardized methods are critical for studying fungal metabolism. The following sections outline core protocols for investigating this compound pathways.
Protocol 1: Spectrophotometric Assay for this compound 2-Dehydrogenase Activity
This protocol measures the activity of this compound 2-dehydrogenase by monitoring the rate of NAD+ reduction to NADH.
-
Principle: The enzyme catalyzes the oxidation of this compound to L-sorbose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the enzyme's activity.[8]
-
Reagents:
-
100 mM Tris-HCl buffer (pH 8.5-9.0)
-
10 mM NAD+ solution
-
200 mM this compound solution
-
Fungal cell-free extract (prepared by sonication or glass bead disruption of mycelia followed by centrifugation)
-
-
Procedure:
-
In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 20 µL of the cell-free extract.
-
Incubate at 30°C for 5 minutes to allow for the measurement of any background NADH production.
-
Initiate the reaction by adding 30 µL of the this compound solution.
-
Immediately begin monitoring the change in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Protocol 2: Quantification of Intracellular this compound by HPLC
This method allows for the accurate measurement of this compound concentrations within the fungal cell.
-
Principle: Fungal metabolites are extracted and separated using high-performance liquid chromatography (HPLC). Polyols are then detected and quantified using a refractive index (RI) detector.[13]
-
Procedure:
-
Cell Harvesting: Grow fungal cultures to the desired phase and harvest mycelia by vacuum filtration. Quickly wash with ice-cold water to remove extracellular medium.
-
Metabolite Extraction:
-
Immediately quench metabolism by freezing the mycelia in liquid nitrogen.
-
Lyophilize the frozen biomass to determine dry weight.
-
Extract metabolites by adding a defined volume of a chloroform:methanol:water (1:3:1) mixture to the dried biomass.
-
Vortex vigorously and incubate at 60°C for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., Aminex HPX-87H) and an RI detector.
-
Use a mobile phase of dilute sulfuric acid (e.g., 5 mM) at a constant flow rate.
-
Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of pure this compound.
-
-
Protocol 3: Workflow for Gene Function Analysis via Deletion
This workflow describes the process of deleting a target gene (e.g., sdhA) to confirm its role in this compound metabolism.
Conclusion and Future Directions
This compound represents a functionally relevant, yet understudied, component of the fungal polyol pool. Its metabolism is directly linked to central carbon pathways and is likely co-regulated with major stress response networks. The key enzyme in its catabolism, this compound 2-dehydrogenase (sorbitol dehydrogenase), is well-documented, but the specific reductases responsible for its synthesis remain to be fully characterized.
Future research should focus on:
-
Metabolomic Profiling: Quantifying intracellular this compound levels across a wider range of fungal species and under diverse environmental stress conditions (osmotic, oxidative, thermal) to clarify its specific contribution to fungal fitness.
-
Enzyme Discovery and Characterization: Identifying and characterizing the specific L-sorbose reductases that synthesize this compound to understand their kinetics, cofactor requirements, and regulation.
-
Regulatory Networks: Investigating the transcriptional regulation of this compound metabolic genes to determine how they are integrated with known signaling pathways like the HOG and CWI pathways.
A deeper understanding of these "minor" polyol pathways could reveal novel targets for antifungal drug development. Inhibiting the metabolic flexibility that polyols provide may represent an effective strategy for compromising fungal viability, particularly in pathogenic species where stress adaptation is critical for virulence.
References
- 1. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannitol metabolism during pathogenic fungal-host interactions under stressed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyol metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorbitol dehydrogenase of Aspergillus niger, SdhA, is part of the oxido-reductive D-galactose pathway and essential for D-sorbitol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Characterization of Sorbitol Dehydrogenase from Apple Callus Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid HPLC protocol for detection of polyols and trehalose | Scilit [scilit.com]
L-Iditol as a Human Metabolite: A Technical Guide
Abstract
L-Iditol, a naturally occurring sugar alcohol, is an endogenous human metabolite primarily involved in the polyol (sorbitol) pathway. This document provides a comprehensive technical overview of this compound's role in human metabolism, including its biochemical pathways, the key enzyme responsible for its conversion, this compound 2-dehydrogenase (sorbitol dehydrogenase), and its potential implications in health and disease. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data where available.
Introduction
This compound is the L-enantiomer of iditol and belongs to the class of sugar alcohols, which are hydrogenated forms of carbohydrates.[1] It is present in various living organisms, from fungi to humans.[2] In human metabolism, this compound is a key intermediate in the polyol pathway, where it is interconverted with L-sorbose. This pathway is significant in fructose and mannose metabolism.[3] The primary enzyme governing this reaction is this compound 2-dehydrogenase, also known as sorbitol dehydrogenase (SDH) (EC 1.1.1.14).[3] Due to its metabolic position, this compound and its associated enzymatic pathway are of interest in various physiological and pathological states, including diabetes and liver conditions.
This compound Metabolism and Signaling Pathway
The metabolism of this compound is intrinsically linked to the polyol pathway, a two-step metabolic route that converts glucose to fructose.
-
Step 1: Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.
-
Step 2: Sorbitol to Fructose: this compound 2-dehydrogenase (sorbitol dehydrogenase) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3]
This compound is a stereoisomer of sorbitol (D-glucitol) and is also a substrate for this compound 2-dehydrogenase, which converts it to L-sorbose.[3][4] This pathway is particularly active in tissues such as the liver and seminal vesicles.[5]
Metabolic Pathway Diagram
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
An In-depth Technical Guide to the Core Differences Between L-Iditol and D-Iditol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereoisomers L-Iditol and D-Iditol, focusing on their distinct chemical, physical, and biological properties. The information is tailored for professionals in research and development who require a comprehensive understanding of these sugar alcohols for applications in metabolic studies, drug formulation, and chemical synthesis.
Introduction: The Stereochemistry of Iditol
Iditol (C₆H₁₄O₆) is a hexitol, or sugar alcohol, and exists as two enantiomers: this compound and D-Iditol.[1][2] These molecules share the same chemical formula and connectivity but are non-superimposable mirror images of each other. This difference in stereochemistry, specifically the spatial arrangement of the hydroxyl (-OH) groups along the carbon backbone, is the fundamental reason for their distinct biological activities and metabolic fates.
Chemical and Physical Properties
The quantitative chemical and physical properties of this compound and D-Iditol are summarized below. While many physical constants are similar due to their enantiomeric relationship, their interaction with chiral environments, such as enzymes, differs significantly.
| Property | This compound | D-Iditol |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[1] | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[3] |
| CAS Number | 488-45-9[1] | 25878-23-3[4] |
| Molecular Formula | C₆H₁₄O₆[1] | C₆H₁₄O₆[4] |
| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol [3] |
| Melting Point | 78-80 °C | 74.0 to 78.0 °C |
| Appearance | White to off-white crystalline solid[5][6] | White to almost white powder/crystal[7] |
| Solubility | Soluble in water (50 mg/mL), DMSO[8] | Soluble in water (5 mg/ml), DMSO (2 mg/ml), PBS (pH 7.2) (5 mg/ml)[3][4] |
| InChI Key | FBPFZTCFMRRESA-UNTFVMJOSA-N[8] | FBPFZTCFMRRESA-ZXXMMSQZSA-N[4] |
| Specific Rotation [α]D | -3° (c=1, H₂O)[6] | +2.0 to +5.0° (c=1, H₂O) |
Biological and Metabolic Distinctions
The primary differences between this compound and D-Iditol emerge from their interactions with biological systems, particularly enzymes that exhibit stereospecificity.
-
This compound: This enantiomer is a metabolite found in both humans and fungi.[1] It plays a role in the polyol pathway, where it is a substrate for this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), an enzyme that catalyzes its oxidation to L-sorbose.[9][10] This reaction is a part of fructose and mannose metabolism.[9] Due to its slow metabolism and low glycemic index, this compound has been investigated for applications in diabetes management and as a potential prebiotic.[8]
-
D-Iditol: D-Iditol is primarily known as a fungal metabolite.[11] It serves as a substrate for the enzyme D-iditol 2-dehydrogenase, which converts it to D-sorbose.[12][13] Its accumulation has been noted in cases of galactokinase deficiency.[11] Research has also pointed to potential antitumor activity and its function as an inhibitor of glucosidase I, an enzyme involved in glycoprotein processing.[4][12]
The metabolic pathways for this compound and D-Iditol are distinct enzymatic reactions catalyzed by their respective stereospecific dehydrogenases.
The following diagram illustrates the core distinctions in the biological context and potential applications of this compound and D-Iditol.
Experimental Protocols
This section details methodologies for the synthesis and analysis of iditol isomers, compiled from various sources.
This protocol describes a method for producing this compound through the fermentation of a D-sorbitol mixture, followed by chromatographic purification.[14]
-
Inoculum Preparation: Prepare a 20-hour preculture of a microorganism from the genus Acetobacter or Gluconobacter (e.g., Gluconobacter oxydans).
-
Fermentation Medium: Prepare a culture medium with the following composition:
-
Mixture of D-sorbitol and this compound: 100 to 200 g/L
-
Organic nitrogen (e.g., yeast extract): 2 g/L
-
KH₂PO₄: 1 to 3 g/L
-
MgSO₄·7H₂O: 1 to 2 g/L
-
-
Fermentation:
-
Sterilize the fermentation medium in a fermenter.
-
Inoculate the medium with approximately 10% (v/v) of the prepared preculture.
-
During fermentation, the microorganism will stereospecifically convert D-sorbitol into L-sorbose, while this compound remains unchanged. This results in a syrup containing a mixture of this compound and L-sorbose.
-
-
Chromatographic Separation:
-
Subject the resulting syrup to chromatographic treatment (e.g., on a calcium or sodium ion exchange resin).
-
This process separates the mixture into at least two fractions: one highly enriched in this compound (80-99.9%) and another enriched in L-sorbose.
-
-
Purification: The this compound enriched fraction can be further purified through crystallization to obtain high-purity this compound.
This protocol is based on the microbial conversion of D-sorbose to D-iditol.[4][11]
-
Microorganism: Utilize a yeast strain capable of converting D-sorbose to D-iditol, such as Rhodotorula rubra RY10.
-
Culture Conditions: Cultivate the selected yeast strain in a suitable medium containing D-sorbose as the primary carbon source.
-
Conversion: During incubation, the yeast will enzymatically reduce D-sorbose to produce D-Iditol.
-
Extraction and Purification:
-
After the conversion process, separate the cells from the culture medium.
-
Extract D-Iditol from the supernatant.
-
Purify the extracted D-Iditol using techniques such as column chromatography to isolate the final product.
-
This protocol outlines a general method for the separation and quantification of sugar alcohols like iditol using High-Performance Liquid Chromatography with Refractive Index detection.[15][16]
-
System: Waters Arc HPLC System with a 2414 Refractive Index (RI) Detector.
-
Column: Atlantis Premier BEH Z-HILIC Column (dimensions appropriate for the separation, e.g., 4.6 x 150 mm, 2.5 µm).
-
Mobile Phase: An isocratic mobile phase is required for RI detection. A typical mobile phase for HILIC separation of sugar alcohols would be a mixture of acetonitrile and water (e.g., 80:20 v/v) with a suitable buffer if needed.
-
Method Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
RI Detector Temperature: Matched to column temperature.
-
Injection Volume: 5-20 µL
-
-
Sample Preparation: Dissolve samples containing iditol in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using standards of pure this compound and D-Iditol. Quantify the amount of each isomer in the sample by comparing peak areas to the calibration curve.
Conclusion
While this compound and D-Iditol are chemically similar as enantiomers, their stereochemical differences lead to distinct biological roles and metabolic pathways. This compound is an endogenous human metabolite involved in the polyol pathway, whereas D-Iditol is primarily a fungal metabolite with unique inhibitory properties. A thorough understanding of these differences is crucial for researchers in drug development, metabolic engineering, and food science, enabling the targeted application of each isomer based on its specific bioactivity.
References
- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Iditol | 25878-23-3 [chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cas 488-45-9,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 488-45-9 [amp.chemicalbook.com]
- 7. CAS 25878-23-3: D-Iditol | CymitQuimica [cymitquimica.com]
- 8. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 9. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Buy D-Iditol | 25878-23-3 [smolecule.com]
- 13. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 15. waters.com [waters.com]
- 16. newfoodmagazine.com [newfoodmagazine.com]
A Technical Guide to High-Purity L-Iditol for Researchers
For Immediate Release: November 20, 2025
This document provides a comprehensive technical overview of high-purity L-Iditol, a rare sugar alcohol, for professionals in research, development, and drug discovery. It outlines commercial sourcing, analytical specifications, relevant biological pathways, and standardized experimental workflows.
This compound (CAS 488-45-9), the L-enantiomer of iditol, is a six-carbon sugar alcohol (polyol) that serves as a valuable stereoisomer for research purposes.[1] While its D-enantiomer is more common, this compound's unique stereochemistry makes it a critical component in metabolic studies, particularly in understanding enzymatic pathways and as a potential therapeutic agent.[2] It is a metabolite found in humans and fungi and has been identified in various plants.[1][3]
Commercial Suppliers and Specifications
High-purity this compound is essential for reproducible experimental results. Several reputable chemical suppliers provide research-grade this compound. The following table summarizes the specifications from prominent vendors to aid in procurement decisions.
| Supplier | Product Number | Purity Specification | Analysis Method | Form | Solubility |
| Sigma-Aldrich | 45337 | ≥98% | Gas Chromatography (GC) | White Solid | Water: 50 mg/mL |
| TCI America | I0725 | >98.0% | High-Performance Liquid Chromatography (HPLC) | White to Almost White Powder/Crystal | Not Specified |
| Smolecule | SM09438 | >98% | Certificate of Analysis (Batch Specific) | Not Specified | Soluble in DMSO |
| Biosynth | MI04750 | High Purity (Specifics not listed) | Not Specified | Not Specified | Not Specified |
| Simson Pharma | Not Specified | High Purity (Accompanied by Certificate of Analysis) | Certificate of Analysis (Batch Specific) | Not Specified | Not Specified |
This data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis for the most accurate data.[2][4][5][6]
Experimental Protocols and Workflows
Accurate analysis and application of this compound require robust and validated methodologies. Below are detailed protocols for common experimental procedures relevant to carbohydrate research.
Protocol 1: Qualitative Analysis of this compound (Molisch's Test)
This test is a general procedure for confirming the presence of carbohydrates.
Objective: To detect the presence of this compound in a solution.
Methodology:
-
Add 2 mL of the aqueous test solution containing this compound to a clean test tube.
-
Add 2 drops of Molisch's reagent (α-naphthol dissolved in ethanol).
-
Carefully incline the test tube and slowly pour 1-2 mL of concentrated sulfuric acid down the side of the tube to form a layer at the bottom.
-
Observe the interface between the two layers. A positive test is indicated by the formation of a purple or violet-colored ring, which confirms the presence of a carbohydrate.[7][8]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for quantifying the purity of non-volatile compounds like sugar alcohols. This protocol is a general guideline for analyzing this compound.
Objective: To determine the purity of an this compound sample.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in ultrapure water or a suitable mobile phase. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standards to a known concentration. Filter the sample through a 0.45-µm membrane filter before injection.[10]
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino or amide HILIC phase column, is often used.[11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for separating sugar alcohols.[10]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[10][12]
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferred for compounds like this compound that lack a UV chromophore.[13][14]
-
-
Analysis: Inject equal volumes of the standards and the sample. Purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex relationships in experimental and biological systems. The following visualizations were created using the DOT language.
Quality Control Workflow for this compound
This diagram illustrates a typical workflow for the quality control and analysis of a commercial this compound sample before its use in an experiment.
Simplified Metabolic Context of this compound
This compound is involved in fructose and mannose metabolism. The enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) catalyzes the interconversion of this compound and L-sorbose. This is a key reaction linking polyol pathways to mainstream carbohydrate metabolism.[15][16]
References
- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 3. This compound | 488-45-9 [chemicalbook.com]
- 4. This compound 488-45-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 488-45-9 | MI04750 | Biosynth [biosynth.com]
- 6. This compound | CAS No- 488-45-9 | Simson Pharma Limited [simsonpharma.com]
- 7. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous HPLC determination with light-scattering detection of lactulose and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 16. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
L-Iditol Solubility: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of L-Iditol in various common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize this compound in their work. The guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visualization of a key metabolic pathway involving this compound.
Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Observations |
| Water | 50 mg/mL[1] | Not Specified | Clear, colorless solution.[1] Another source indicates "Slightly, Sonicated".[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Not Specified | Another source indicates "Slightly, Sonicated".[2][3][4] |
| Methanol | Slightly, Sonicated[2][3][4] | Not Specified | |
| Ethanol | Data Not Available | - | |
| Acetone | Data Not Available | - |
Note: The qualitative descriptors "Soluble" and "Slightly" indicate that while this compound does dissolve in these solvents, precise quantitative measurements under various conditions (e.g., temperature) are not consistently reported. Sonication may be required to facilitate dissolution in some cases.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers wishing to determine the solubility of this compound in specific solvents or under particular conditions, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the general steps for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Metabolic Pathway of this compound
This compound plays a role in carbohydrate metabolism, specifically within the polyol pathway. A key enzymatic reaction in this pathway is the oxidation of this compound to L-sorbose, catalyzed by the enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase). This reaction is NAD+-dependent.
The following diagram illustrates this metabolic conversion:
This enzymatic step is significant in fructose and mannose metabolism.[6][7][8][9] The enzyme this compound 2-dehydrogenase is widely distributed in nature, found in organisms ranging from bacteria to mammals.[7][9]
This technical guide provides a foundational understanding of the solubility and metabolic relevance of this compound. For specific applications, it is recommended that researchers experimentally determine the solubility in their solvent systems of interest.
References
- 1. L -Iditol = 98 488-45-9 [sigmaaldrich.com]
- 2. Cas 488-45-9,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 488-45-9 [amp.chemicalbook.com]
- 4. 488-45-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 6. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 8. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. Sorbitol déshydrogénase — Wikipédia [fr.wikipedia.org]
An In-Depth Technical Guide to the Stability and Storage of L-Iditol Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Iditol powder. This compound, a six-carbon sugar alcohol, is utilized in various research and pharmaceutical applications. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in drug development and other scientific endeavors. This document details recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment, including data on closely related isomers where specific data for this compound is limited.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound powder. Based on information from various suppliers and safety data sheets, the following conditions are recommended:
-
Short-Term Storage (days to weeks): Store in a dry, dark place at 0 - 4°C.
-
Long-Term Storage (months to years): For extended periods, storage at -20°C is recommended to minimize degradation[1][2]. D-Iditol, an isomer of this compound, has been reported to be stable for at least four years when stored at -20°C[1].
-
General Handling: this compound is known to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry environment.
Physicochemical Properties and Stability Profile
This compound is a white crystalline solid with good solubility in water. Its stability is influenced by several environmental factors.
Thermal Stability
Table 1: Thermal Analysis Data for this compound and Related Sugar Alcohols
| Compound | Melting Point (°C) | Onset of Decomposition (°C) | Reference |
| This compound | 75.0 - 79.0 | Not specified | |
| D-Mannitol | 165.2 ± 0.5 | ~300 | [3] |
| Sorbitol | 95 - 97 | ~211 | [4] |
Note: The decomposition of sorbitol is a complex process involving dehydration[4].
Hygroscopicity
This compound is described as hygroscopic. The tendency of a substance to absorb atmospheric moisture can impact its physical properties, such as flowability and compressibility, and its chemical stability. The hygroscopicity of polyols like this compound can vary, with some being more prone to moisture uptake than others. For instance, mannitol has very low hygroscopicity, while sorbitol is highly hygroscopic.
Photostability
As a general precaution for chemical substances, this compound powder should be protected from light to prevent potential photodegradation.
pH Stability
Sugar alcohols are generally stable over a wide pH range. However, extreme pH conditions, especially in combination with high temperatures, can lead to degradation.
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation mechanisms for polyols include:
-
Oxidation: The hydroxyl groups of sugar alcohols can be susceptible to oxidation, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
-
Dehydration: At elevated temperatures, sugar alcohols can undergo dehydration to form cyclic ethers. For example, sorbitol can dehydrate to form sorbitans and isosorbide[4].
-
Esterification: In the presence of carboxylic acids, polyols can form esters. This is a critical consideration in formulation development when acidic excipients are used[5].
Logical relationship between stress conditions and this compound degradation.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound powder should include long-term and accelerated stability studies, as well as forced degradation studies.
Long-Term and Accelerated Stability Testing
These studies are performed to establish the re-test period or shelf life and recommended storage conditions. The protocol should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol:
-
Store a sufficient amount of this compound powder from at least three primary batches in containers that simulate the proposed market packaging.
-
Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analyze the samples for appearance, assay (purity), degradation products, and moisture content.
Forced Degradation Studies
Forced degradation studies are conducted to identify likely degradation products and to demonstrate the specificity of the analytical methods.
Protocol:
-
Acid and Base Hydrolysis:
-
Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat at an elevated temperature (e.g., 105°C) for a defined period.
-
-
Photodegradation:
-
Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Workflow for a typical stability study of this compound powder.
Analytical Methods
Validated stability-indicating analytical methods are essential for the accurate assessment of this compound stability.
An HPLC method is the primary tool for assay and impurity determination. Since this compound lacks a significant UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.
Example HPLC-RID Method for Sugar Alcohols:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and to detect any polymorphic transitions.
-
Protocol: Heat a small sample of this compound powder (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Thermogravimetric Analysis (TGA): Used to determine the onset of thermal decomposition and to quantify weight loss due to moisture or degradation.
-
Protocol: Heat a sample of this compound powder (5-10 mg) in an open pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
This method is used to accurately determine the water content of the this compound powder, which is important given its hygroscopic nature.
Drug-Excipient Compatibility
During formulation development, it is crucial to assess the compatibility of this compound with other excipients. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API) or the excipient, affecting the stability and performance of the final product.
Protocol:
-
Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using techniques such as DSC, TGA, and HPLC to look for any changes in the physical or chemical properties of the mixture compared to the individual components.
Conclusion
This compound powder is a stable compound when stored under appropriate conditions. Key stability concerns include its hygroscopicity and potential for degradation under thermal stress. A thorough understanding of its stability profile, achieved through a comprehensive stability testing program and the use of validated analytical methods, is essential for its successful application in research and pharmaceutical development. Where specific data for this compound is unavailable, information from its isomers, such as D-Iditol, mannitol, and sorbitol, can provide valuable guidance. By adhering to the recommendations and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this compound powder throughout its lifecycle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction between drug substances and pharmaceutical excipients: formation of esters between cetirizine and polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Iditol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for L-Iditol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from the closely related and structurally similar sugar alcohols, D-sorbitol and D-mannitol, to provide a conservative and comprehensive safety profile. All data presented is for informational purposes and should be supplemented by a thorough review of the most current Safety Data Sheet (SDS) from your supplier and internal safety protocols.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | N/A |
| Molecular Formula | C₆H₁₄O₆ | N/A |
| Molecular Weight | 182.17 g/mol | N/A |
| CAS Number | 488-45-9 | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 77 °C | N/A |
| Boiling Point | 235.55°C (rough estimate) | N/A |
| Solubility | Soluble in water | N/A |
Hazard Identification and GHS Classification
The classification of this compound under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals presents some inconsistencies across different suppliers. While some sources do not classify it as hazardous, others provide the following classifications. It is prudent to handle this compound with the assumption of the higher hazard classification until more definitive data is available.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
Direct experimental toxicological data for this compound is limited. The available information is an estimated Acute Toxicity Estimate (ATE) for oral and dermal routes. To provide a more complete picture, this section includes data for the surrogate compounds D-sorbitol and D-mannitol.
| Substance | Test | Species | Route | Value | Reference |
| This compound | ATE | - | Oral | >2000 mg/kg | [1] |
| This compound | ATE | - | Dermal | >2000 mg/kg | [1] |
| D-Sorbitol | LD50 | Rat | Oral | 15,900 mg/kg | [2] |
| D-Sorbitol | LD50 | Rat | Oral | >18,000 mg/kg | [3] |
| D-Mannitol | LD50 | Rat | Oral | 13,500 mg/kg | [4] |
| D-Mannitol | LD50 | Mouse | Oral | 22,000 mg/kg | [5] |
Based on the data from surrogate compounds, this compound is expected to have low acute oral toxicity.
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Work in a well-ventilated area. If dusts are generated, use a fume hood or other local exhaust ventilation.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator is recommended.
General Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Handle in accordance with good industrial hygiene and safety practice.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent contamination and exposure.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Carbon oxides may be formed during combustion.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides.
Ecological Information
The environmental fate and ecotoxicity of this compound are not well-documented. One supplier classifies it as very toxic to aquatic life with long-lasting effects[3]. However, no specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia) is readily available. Data for surrogate compounds is also limited, with D-sorbitol being described as not regarded as dangerous for the environment and readily biodegradable[3]. Given the conflicting information, it is crucial to prevent the release of this compound into the environment.
Experimental Protocols
The determination of acute oral toxicity, such as the LD50 value, is typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 423: Acute Toxic Class Method
This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity class.
Signaling Pathways
This compound is metabolized in a variety of organisms through the action of this compound 2-dehydrogenase. This enzyme is part of the sorbitol-aldose reductase pathway and plays a role in fructose and mannose metabolism.
Logical Relationships
The relationship between the chemical properties of this compound and the necessary handling precautions can be visualized as follows:
Disclaimer: This document is intended for informational purposes only and does not constitute a legal or certified safety guide. Always refer to the Safety Data Sheet provided by the manufacturer and follow all applicable local, state, and federal regulations.
References
L-Iditol: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol, a hexitol and stereoisomer of the more common sorbitol, plays a significant role in carbohydrate metabolism, particularly within the polyol pathway. This technical guide provides an in-depth exploration of the chemistry, synthesis, metabolism, and analytical methodologies related to this compound. It is designed to serve as a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways to facilitate a deeper understanding and application of this compound in scientific investigation.
Introduction
This compound (molecular formula C₆H₁₄O₆) is a sugar alcohol that, while less abundant than some of its isomers, is a key intermediate in certain metabolic routes.[1][2] Its relevance is particularly pronounced in the context of the polyol pathway, a metabolic route that becomes significant in hyperglycemic conditions and is implicated in the pathophysiology of diabetic complications.[3][4] Understanding the properties and behavior of this compound is therefore crucial for research into diabetes and related metabolic disorders. This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is both accessible and directly applicable to a laboratory setting.
Chemical and Physical Properties
This compound is a white, crystalline solid with a sweet taste.[5] As a polyol, its multiple hydroxyl groups render it highly soluble in aqueous solutions and sparingly soluble in many organic solvents.[6]
| Property | Value | References |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
| CAS Number | 488-45-9 | [1] |
| Molecular Formula | C₆H₁₄O₆ | [5] |
| Molecular Weight | 182.17 g/mol | [5] |
| Melting Point | 95 °C | [5] |
| Appearance | White, crystalline powder | [5] |
| Solubility in Water | Highly soluble | [5] |
| Sweetness (relative to sucrose) | 60% | [5] |
Synthesis and Purification of this compound
The primary route for the production of high-purity this compound involves a multi-step chemo-enzymatic process starting from L-sorbose, which is a readily available industrial intermediate.[7][8]
Experimental Protocol: Synthesis and Purification
This protocol describes a common method for producing this compound, which involves the hydrogenation of L-sorbose followed by fermentation to remove D-sorbitol byproduct, and subsequent chromatographic purification.[8]
Step 1: Catalytic Hydrogenation of L-Sorbose
-
Materials: L-sorbose, deionized water, Raney nickel catalyst.
-
Procedure:
-
Prepare a 40% (w/v) solution of L-sorbose in deionized water.
-
Transfer the solution to a high-pressure hydrogenation reactor.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas and heat to initiate the reaction, which yields a mixture of D-sorbitol and this compound.
-
After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting syrup will contain approximately equivalent amounts of D-sorbitol and this compound.
-
Step 2: Fermentative Removal of D-Sorbitol
-
Materials: D-sorbitol/L-Iditol syrup from Step 1, Gluconobacter oxydans (e.g., ATCC 19357), fermentation medium (containing a nitrogen source like yeast extract or corn-steep liquor, KH₂PO₄, and MgSO₄·7H₂O).
-
Procedure:
-
Prepare the fermentation medium with the D-sorbitol/L-Iditol mixture at a concentration of 100-200 g/L.
-
Inoculate the medium with a pre-culture of Gluconobacter oxydans.
-
Maintain the fermentation at 25-35°C with aeration (1-1.5 volumes of air per volume of culture per minute) and a pH of 4.0-6.0.
-
The fermentation is typically complete within 24-48 hours, at which point all the D-sorbitol will have been converted to L-sorbose.[8]
-
The resulting mixture is then purified by filtration, decolorized (e.g., with activated carbon), and demineralized using ion-exchange resins.
-
Step 3: Chromatographic Purification of this compound
-
Materials: Concentrated this compound/L-sorbose syrup from Step 2, strong cationic resin (e.g., sulfonated polystyrene cross-linked with divinylbenzene) in the calcium form.
-
Procedure:
-
The concentrated syrup is subjected to chromatographic separation on the cationic resin.
-
The separation is performed to yield at least two fractions: one highly enriched in this compound (typically 80-99.9% purity) and another highly enriched in L-sorbose.[9]
-
The this compound-rich fraction can be further purified by crystallization. By concentrating this fraction to approximately 80% dry matter and cooling in a stirred tank, this compound crystals can be obtained.
-
Metabolism of this compound: The Polyol Pathway
This compound is a key player in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that are not dependent on insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[3][10]
The Role of this compound 2-Dehydrogenase
The central enzyme in the metabolism of this compound is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase, EC 1.1.1.14).[1][11] This enzyme catalyzes the reversible oxidation of this compound to L-sorbose, using NAD⁺ as a cofactor.[12]
Reaction: this compound + NAD⁺ ⇌ L-Sorbose + NADH + H⁺
This enzyme has a broad substrate specificity, acting on several sugar alcohols, including D-glucitol (sorbitol), D-xylitol, and D-galactitol.[12]
The Polyol Pathway and its Implications in Diabetes
Under hyperglycemic conditions, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway. The first enzyme, aldose reductase, reduces glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes are implicated in the pathogenesis of diabetic complications.[4]
The downstream consequences of polyol pathway activation include:
-
Osmotic Stress: The accumulation of sorbitol, which does not readily cross cell membranes, leads to an influx of water, causing osmotic stress and cell swelling.[3]
-
Oxidative Stress: The consumption of NADPH by aldose reductase can deplete the cell's primary reducing equivalent for regenerating the antioxidant glutathione. Furthermore, the production of NADH by sorbitol dehydrogenase can alter the NAD⁺/NADH ratio, potentially leading to increased production of reactive oxygen species (ROS).[13]
-
Formation of Advanced Glycation End-products (AGEs): The increased production of fructose and its metabolites can lead to the non-enzymatic glycation of proteins and the formation of AGEs, which contribute to cellular damage.[13]
Analytical Methodology for this compound
High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for the quantification of sugar alcohols, including this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required depending on the specific sample matrix and available instrumentation.
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A column suitable for sugar alcohol separation, such as a ligand-exchange column (e.g., Hi-Plex Ca) or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis Premier BEH Z-HILIC).[14][15]
-
Mobile Phase: For ligand-exchange chromatography, deionized water is often sufficient.[15] For HILIC, a mixture of acetonitrile and water is typically used.[14]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 60-90°C) to improve peak shape and resolution.
-
Detector: Refractive Index (RI) detector.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a known weight in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the unknown samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Applications in Research and Drug Development
The unique metabolic position of this compound makes it a molecule of interest in several areas of research and development:
-
Diabetic Complications Research: As a substrate for this compound 2-dehydrogenase, this compound can be used in enzymatic assays to screen for inhibitors of this enzyme, which are being investigated as potential therapeutics for diabetic complications.
-
Food Science and Nutrition: this compound's properties as a sugar substitute with a lower caloric value and glycemic index are of interest in the development of foods for diabetic individuals.[5]
-
Microbiology and Fermentation: The microbial production of this compound from L-sorbose is an area of active research, with potential for biotechnological applications.[16][17]
Conclusion
This compound, while a less common sugar alcohol, holds significant importance in the context of the polyol pathway and its role in metabolic diseases. This guide has provided a comprehensive overview of its chemistry, synthesis, metabolism, and analysis, complete with detailed protocols and diagrams. A thorough understanding of this compound is essential for researchers and drug development professionals working to unravel the complexities of diabetic complications and to develop novel therapeutic interventions. Further research into the specific kinetics of this compound 2-dehydrogenase and the development of standardized, high-throughput analytical methods will continue to advance our knowledge and application of this important molecule.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sugar Alcohols: A Quick Comparison Chart | www.DentalXylitol.com [dentalxylitol.com]
- 6. researchgate.net [researchgate.net]
- 7. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 9. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 11. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 12. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
L-Iditol: A Comprehensive Technical Guide to Industrial Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol, a naturally occurring six-carbon sugar alcohol, is emerging as a versatile platform chemical with significant potential across various industries. As the L-enantiomer of iditol, its unique stereochemistry makes it a valuable chiral building block for complex organic synthesis.[1] This technical guide provides an in-depth analysis of this compound's physicochemical properties, industrial production methodologies, and key applications in the pharmaceutical, food, cosmetic, and chemical sectors. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of its core biochemical pathway and industrial processing workflows, to equip researchers and industry professionals with the foundational knowledge to harness its potential.
Physicochemical Properties of this compound
This compound is a white, crystalline powder characterized as a rare sugar alcohol, or polyol.[2] Its multiple hydroxyl groups contribute to its solubility in water and its utility as a humectant.[3] A summary of its key quantitative properties is presented below for reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₆ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| CAS Number | 488-45-9 | [2][3] |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | [1][3] |
| Melting Point | 77-80 °C | [2] |
| Boiling Point | 235.55 °C (rough estimate) | [2] |
| Water Solubility | 50 mg/mL, clear, colorless | |
| Other Solubilities | Soluble in DMSO (Slightly), Methanol (Slightly) | [2][3] |
| Appearance | White/Crystalline Solid | [2] |
| logP | -3.1 / -2.7 | [1][4] |
| Storage Temperature | 2-8°C (short term); -20°C (long term) | [2][3] |
Industrial Production Methods
Historically, the industrial-scale production of this compound has been challenging due to its low natural abundance, making extraction from sources like sorb berries commercially unviable.[5] Modern production methods focus on chemical and biotechnological conversions from more readily available precursors, primarily L-sorbose.
Chemical Synthesis: Catalytic Hydrogenation
The most common chemical route involves the catalytic hydrogenation of L-sorbose. This reaction, however, is not stereospecific and yields a mixture of two C5 epimers: this compound and D-sorbitol (also known as D-glucitol).[5]
-
Reaction: L-Sorbose + H₂ --(Catalyst)--> this compound + D-Sorbitol
-
Catalysts: Raney nickel or ruthenium catalysts are typically used under neutral pH conditions.[5][6]
-
Challenge: The primary challenge of this method is the subsequent separation of this compound from D-sorbitol, which requires complex and often costly purification techniques like chromatography.[5]
Biotechnological Synthesis: Enzymatic and Fermentative Routes
Biotechnological methods offer higher specificity and yield optically pure this compound.
-
Yeast Fermentation: Several yeast strains, particularly from the genus Candida, have been identified to selectively reduce L-sorbose to this compound with high enantiomeric specificity.[7][8] For instance, Candida intermedia has been shown to produce 50 g/L of this compound from a starting concentration of 150 g/L of L-sorbose over a five-day fermentation period.[8]
-
Enzymatic Conversion: A purely enzymatic process utilizes this compound 2-dehydrogenase (or sorbitol dehydrogenase) to reduce L-sorbose.[9] One described method uses immobilized Candida boidinii cells as a source of D-sorbitol dehydrogenase and a methanol oxidation system for NADH regeneration, achieving a conversion yield of approximately 96% in about 40 hours.[6][10]
Hybrid Chemo-Enzymatic Process for High-Purity this compound
A patented industrial process combines chemical hydrogenation, fermentation, and chromatography to efficiently produce high-purity this compound.[5][6][10] This workflow is designed to overcome the separation challenges inherent in purely chemical synthesis.
Potential Industrial Applications
This compound's unique properties make it a candidate for several industrial uses.
Pharmaceutical Industry
-
Excipient: Due to its stability and compatibility with active pharmaceutical ingredients (APIs), this compound can be used as an excipient in drug formulations.[2][3] Its crystalline nature facilitates easy handling during medication manufacturing.[2]
-
Chiral Intermediate: As a chiral molecule, this compound is a valuable starting material for the asymmetric synthesis of more complex molecules.[] Research has demonstrated its use as a C(2) symmetric monomer, along with D-mannitol derivatives, for preparing new regioregular AABB-type polyamides, showcasing its potential in advanced polymer chemistry.[12]
-
Diabetes Management Research: this compound is a sugar alcohol metabolized differently than sugars like glucose, potentially having a slower impact on blood sugar levels.[3] This characteristic makes it a subject of research for applications related to diabetes management.[3]
Food Industry
-
Low-Calorie Sweetener: this compound has a sweet flavor and a low glycemic index, making it a suitable sugar substitute in foods designed for individuals with diabetes or those managing sugar intake.[2][10]
-
Humectant: Like other polyols, it can function as a humectant in food products, helping to retain moisture and prevent staleness.[3]
-
Potential Prebiotic: Early studies suggest this compound may have prebiotic properties by stimulating the growth of beneficial gut bacteria such as Bifidobacteria.[3] Further research is needed to confirm these effects.
Cosmetics and Personal Care
-
Moisturizing Agent: In the cosmetics industry, this compound is employed as a humectant in skincare products.[2] Its ability to attract and retain moisture helps to hydrate the skin and improve product texture.[2]
Chemical Synthesis Intermediate
-
Precursor to Isoidide: this compound is a key precursor for producing 1,4-3,6-dianhydroiditol, also known as isoidide.[5][10] Isoidide and its derivatives (diesters and diethers) are valuable chemical intermediates.[5][10]
Biochemical Role and Metabolic Pathway
In biological systems, this compound is a metabolite involved in fructose and mannose metabolism.[9] Its primary metabolic reaction is catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.14), an oxidoreductase that facilitates its conversion to L-sorbose.[9][13]
This reversible reaction is crucial in carbohydrate metabolism. The enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose, highlighting its role as a key polyol dehydrogenase.[13]
Experimental Protocols
Protocol: Microbial Production of this compound via Yeast Fermentation
This protocol is based on the methodology described for producing optically pure this compound using Candida intermedia.[8]
1. Culture and Inoculum Preparation:
- Prepare a seed culture medium containing 1% glucose, 0.5% peptone, 0.3% yeast extract, and 0.3% malt extract.
- Inoculate a loopful of Candida intermedia into the seed medium and incubate at 30°C for 24 hours on a rotary shaker.
2. Fermentation:
- Prepare the main fermentation medium containing 150 g/L of L-sorbose and 1% corn steep liquor.
- Adjust the pH of the medium to 5.0.
- Inoculate the fermentation medium with the 24-hour seed culture (5% v/v).
- Conduct the fermentation in a suitable fermenter at 30°C with aeration and agitation for 5 days.
3. Monitoring and Analysis:
- Withdraw samples periodically to monitor the consumption of L-sorbose and the production of this compound.
- Analyze samples using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. Use a column suitable for sugar alcohol separation.
4. Product Isolation (as described in related literature):
- At the end of the fermentation (5 days), remove the yeast cells by centrifugation.
- The resulting supernatant contains approximately 50 g/L of this compound.
- Direct crystallization from the culture broth may be difficult.[6] Purification may require further steps such as demineralization followed by formation of an acetate derivative (hexaacetate) and subsequent crystallization in methanol to obtain pure crystals.[6]
Protocol: Chemo-Enzymatic Synthesis and Purification of this compound
This protocol is a conceptualized methodology based on the industrial process described in patents US7674381B2 and EP1647540B1.[5][6]
1. Catalytic Hydrogenation of L-Sorbose:
- Prepare a solution containing 40% L-sorbose in water.
- Perform catalytic hydrogenation using a Raney nickel catalyst in a high-pressure reactor. Maintain a substantially neutral pH.
- Continue the reaction until residual reducing sugars are below 0.5%.
- Filter to remove the catalyst. The resulting syrup will contain approximately equivalent amounts of D-sorbitol and this compound.[6]
2. Fermentative Oxidation of D-Sorbitol:
- Prepare a culture medium containing the D-sorbitol/L-Iditol syrup (100-200 g/L), organic nitrogen (e.g., 2 g/L yeast extract), 1-3 g/L KH₂PO₄, and 1-2 g/L MgSO₄·7H₂O.[10]
- Inoculate with a pre-culture of Gluconobacter oxydans (e.g., ATCC 19357).
- Ferment for approximately 20-30 hours. During this phase, G. oxydans selectively oxidizes D-sorbitol to L-sorbose, while this compound remains unchanged.[10]
3. Chromatographic Purification:
- Subject the final fermentation syrup, now a mixture of this compound and L-sorbose, to chromatographic fractionation.
- Use a column packed with a suitable cationic resin, similar to those used for glucose-fructose separation.
- Elute with water to separate the mixture into at least two fractions:
- Fraction 1: Highly enriched in this compound (target purity of 95-99.5%).[5]
- Fraction 2: Highly enriched in L-sorbose.
- Collect the this compound fraction for final processing (e.g., concentration and crystallization).
- The L-sorbose fraction can be recycled back to the initial hydrogenation step.[5]
Conclusion
This compound stands out as a promising, bio-based chemical with a diverse application portfolio. While its production requires more sophisticated methods than common polyols like sorbitol, advances in chemo-enzymatic and fermentative processes are making its industrial-scale synthesis more feasible. For drug development professionals, its value as a chiral synthon is particularly noteworthy. For researchers in the food and cosmetic sciences, its functional properties as a sweetener and humectant warrant further exploration. As sustainable chemistry gains traction, this compound is well-positioned to become a key intermediate in the synthesis of next-generation bioplastics, solvents, and specialty chemicals.
References
- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 488-45-9,this compound | lookchem [lookchem.com]
- 3. smolecule.com [smolecule.com]
- 4. Showing Compound this compound (FDB028331) - FooDB [foodb.ca]
- 5. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 12. Synthesis of D-mannitol and this compound derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
The Role of L-Iditol in the Polyol Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of L-Iditol's role within the polyol pathway, a critical metabolic route implicated in diabetic complications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical intricacies, quantitative data, and experimental methodologies associated with this compound and its metabolic context.
Introduction to the Polyol Pathway and this compound
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in hyperglycemic states, such as those observed in diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route.[1] The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase (AR) with NADPH as a cofactor.[2] The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[2]
Sorbitol dehydrogenase, also systematically known as this compound 2-dehydrogenase (EC 1.1.1.14), is not exclusively specific to sorbitol (L-glucitol).[3][4] It exhibits broad substrate specificity, acting on various polyols, including this compound.[4] The enzymatic reaction involving this compound is as follows:
This compound + NAD+ ⇌ L-sorbose + NADH + H+ [3]
This reaction demonstrates that this compound is a substrate for a key enzyme in the polyol pathway, integrating it into the metabolic consequences of pathway activation. While the precise physiological and pathological concentrations of this compound in tissues are not well-quantified, its metabolism through sorbitol dehydrogenase warrants investigation, particularly in the context of diabetic complications.[5]
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of sheep liver sorbitol dehydrogenase for this compound and its stereoisomer, sorbitol (L-glucitol). This data is crucial for understanding the relative efficiency of this compound as a substrate compared to the primary polyol pathway intermediate.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) |
| This compound | 0.9 ± 0.1 | 18.0 ± 0.5 | 20000 |
| L-Glucitol (Sorbitol) | 0.30 ± 0.03 | 16.0 ± 0.4 | 53000 |
Data extracted from Lindstad, R. I., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. Biochemical Journal, 330(1), 479–487.
Pathophysiological Implications
Activation of the polyol pathway and the subsequent metabolism of polyols like sorbitol and potentially this compound have significant pathophysiological consequences, primarily linked to the development of diabetic complications.[1] The key mechanisms include:
-
Osmotic Stress: The accumulation of intracellular polyols, which are poorly permeable to cell membranes, leads to osmotic stress and subsequent cellular damage.[1]
-
Redox Imbalance: The consumption of NADPH by aldose reductase and the production of NADH by sorbitol dehydrogenase alter the NADP+/NADPH and NAD+/NADH ratios. This imbalance contributes to oxidative stress by limiting the capacity of NADPH-dependent antioxidant enzymes like glutathione reductase and increasing the production of reactive oxygen species (ROS) by NADH oxidase.[2]
-
Signaling Pathway Alterations: The changes in redox state and the accumulation of pathway intermediates can modulate the activity of key signaling molecules, including Protein Kinase C (PKC) and the transcription factor NF-κB, leading to downstream inflammatory and vascular consequences.[6][7]
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol outlines a method to determine the enzymatic activity of this compound 2-dehydrogenase (sorbitol dehydrogenase) by monitoring the production of NADH.
Materials:
-
100 mM Tris-HCl buffer, pH 9.0
-
20 mM NAD+ solution
-
500 mM this compound solution (or other polyol substrate)
-
Enzyme solution (e.g., purified enzyme or tissue homogenate)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
2.4 mL of 100 mM Tris-HCl buffer, pH 9.0
-
0.3 mL of 20 mM NAD+ solution
-
0.3 mL of 500 mM this compound solution
-
-
Pipette 3.0 mL of the reaction mixture into a cuvette.
-
Incubate the cuvette at 30°C for approximately 3 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.01 mL of the enzyme solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.
-
Calculate the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of Polyols in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of polyols, including this compound, in biological samples such as urine or tissue homogenates.
Materials:
-
Biological sample (e.g., 24-hour urine collection, tissue homogenate)
-
Internal standard (e.g., n-heptadecanoic acid)
-
Urease (for urine samples)
-
Ethanol
-
Derivatization reagents (e.g., acetic anhydride, pyridine)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation (Urine):
-
Thaw frozen urine samples at 37°C.
-
To a 0.1 mL aliquot of urine, add urease and incubate for 30 minutes to remove urea.
-
Add a known amount of internal standard.
-
Perform deproteinization by adding ethanol (to a final concentration of 90%) and centrifuge.
-
Evaporate the supernatant to dryness.
-
-
Sample Preparation (Tissue):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Add a known amount of internal standard.
-
Perform deproteinization (e.g., with ethanol or perchloric acid) and centrifuge.
-
Evaporate the supernatant to dryness.
-
-
Derivatization:
-
To the dried residue, add derivatization reagents (e.g., a mixture of acetic anhydride and pyridine) to convert the polyols into their more volatile acetylated derivatives.
-
Heat the mixture to ensure complete derivatization.
-
Evaporate the excess derivatization reagents under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the polyol derivatives on the capillary column using an appropriate temperature program.
-
Identify and quantify the polyols based on their retention times and mass spectra, using the internal standard for calibration.
-
Mandatory Visualizations
Caption: The Polyol Pathway, illustrating the conversion of glucose to sorbitol and fructose, and the parallel metabolism of this compound.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of L-Iditol Using L-Iditol 2-Dehydrogenase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol is a sugar alcohol with significant potential in the pharmaceutical and chemical industries as a chiral building block and a precursor for various bioactive molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from L-sorbose using this compound 2-dehydrogenase (EC 1.1.1.14), also known as D-sorbitol dehydrogenase. The protocols outlined herein are based on established methodologies, including a high-yield process utilizing this compound 2-dehydrogenase from Candida boidinii coupled with a coenzyme regeneration system. This document includes procedures for enzyme purification, the enzymatic synthesis reaction, and analytical methods for monitoring the reaction progress.
Introduction
This compound 2-dehydrogenase catalyzes the reversible oxidation of this compound to L-sorbose with the concomitant reduction of NAD+ to NADH.[1][2] While the oxidative reaction is well-characterized, the reductive reaction, the conversion of L-sorbose to this compound, is of significant interest for the stereospecific synthesis of this compound. The enzyme is a member of the oxidoreductase family and is found in a variety of organisms, including yeasts such as Candida boidinii.[1][3] The enzymatic approach offers high stereoselectivity, avoiding the formation of unwanted byproducts often associated with chemical synthesis methods. A key challenge in utilizing dehydrogenases for synthesis is the stoichiometric requirement for the expensive cofactor NADH. To overcome this, a cofactor regeneration system is essential for a cost-effective process. This document details a protocol that incorporates an NADH regeneration system based on the oxidation of methanol, which is also catalyzed by enzymes present in Candida boidinii.[4][5]
Key Reaction Parameters and Enzyme Characteristics
Table 1: General Characteristics of this compound 2-Dehydrogenase
| Parameter | Typical Value/Characteristic | Source |
| Enzyme Commission No. | 1.1.1.14 | [1][2] |
| Systematic Name | This compound:NAD+ 2-oxidoreductase | [1] |
| Other Names | D-sorbitol dehydrogenase, Polyol dehydrogenase | [2] |
| Reaction | L-sorbose + NADH + H+ <=> this compound + NAD+ | [1] |
| Cofactor | NAD+/NADH | [2] |
| Source Organism (for this compound synthesis) | Candida boidinii | [4][5] |
Table 2: Reported Kinetic Parameters for Dehydrogenases from Candida boidinii
Note: The following data is for other dehydrogenases from Candida boidinii and is provided for reference, as specific kinetic data for this compound 2-dehydrogenase with L-sorbose as a substrate is not available in the reviewed literature.
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Secondary Alcohol Dehydrogenase | Isopropanol | 0.099 | 9.0 | 45 |
| Secondary Alcohol Dehydrogenase | NAD+ | 0.14 | 9.0 | 45 |
| Formate Dehydrogenase | Formate | 13 | 7.5 | 20 |
| Formate Dehydrogenase | NAD+ | 0.09 | 7.5 | 20 |
Experimental Protocols
Protocol 1: Purification of this compound 2-Dehydrogenase from Candida boidinii
This protocol is a synthesized procedure based on common methods for purifying dehydrogenases from yeast.
1. Cell Culture and Harvest:
- Cultivate Candida boidinii in a suitable medium containing methanol as an inducer for dehydrogenase expression.
- Harvest the cells in the late exponential phase by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and centrifuge again.
2. Cell Lysis:
- Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol).
- Disrupt the cells using a French press, sonication, or glass bead milling.
- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
3. Ammonium Sulfate Precipitation:
- Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring at 4°C.
- Allow the protein to precipitate for at least 1 hour.
- Collect the precipitate by centrifugation at 15,000 x g for 20 minutes.
- Resuspend the pellet in a minimal volume of lysis buffer and dialyze against the same buffer to remove excess ammonium sulfate.
4. Chromatographic Purification:
- Ion-Exchange Chromatography:
- Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with lysis buffer.
- Wash the column with the same buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.
- Collect fractions and assay for this compound 2-dehydrogenase activity.
- Affinity Chromatography:
- Pool the active fractions and apply them to a Blue Sepharose CL-6B column pre-equilibrated with lysis buffer.
- Wash the column to remove non-specifically bound proteins.
- Elute the enzyme with a solution of NAD+ or a salt gradient.
- Gel Filtration Chromatography:
- As a final polishing step, load the concentrated active fractions onto a Sephacryl S-300 column equilibrated with a suitable buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5).
- Elute with the same buffer and collect fractions containing the purified enzyme.
5. Enzyme Characterization:
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assess the purity of the enzyme by SDS-PAGE.
- Measure the specific activity of the purified enzyme.
Protocol 2: Enzymatic Synthesis of this compound from L-Sorbose
This protocol is based on the high-yield process cited in patent literature, which utilizes immobilized Candida boidinii cells.[4][5] This approach has the advantage of containing both the this compound 2-dehydrogenase and the enzymes for NADH regeneration.
1. Preparation of Immobilized Candida boidinii Cells:
- Cultivate Candida boidinii as described in Protocol 1.
- Harvest and wash the cells.
- Immobilize the cells in a suitable matrix such as calcium alginate or polyacrylamide gel.
2. Reaction Setup:
- Prepare the reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
- Reaction Components:
- L-sorbose: 150 g/L (approximately 833 mM)[4]
- NADH (initial concentration): 1-5 mM
- Methanol (for cofactor regeneration): 1-2% (v/v)
- Immobilized Candida boidinii cells
- The total reaction volume will depend on the desired scale.
3. Reaction Conditions:
- Temperature: 30°C
- pH: 7.0
- Agitation: Gentle stirring to ensure mixing without disrupting the immobilized cells.
- Reaction Time: Up to 40 hours.[4]
4. Monitoring the Reaction:
- Periodically take samples from the reaction mixture.
- Remove the immobilized cells by centrifugation or filtration.
- Analyze the supernatant for the concentrations of this compound and L-sorbose using HPLC (see Protocol 3).
5. Product Isolation:
- After the reaction reaches the desired conversion (e.g., 96% as reported), separate the immobilized cells from the reaction mixture.[4]
- The resulting solution contains this compound, residual L-sorbose, and other components from the reaction mixture.
- Further purification of this compound can be achieved by chromatographic methods.
Protocol 3: HPLC Analysis of this compound and L-Sorbose
This protocol is a representative method for the separation and quantification of sugar alcohols and sugars.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
- Column: A column suitable for sugar and sugar alcohol separation, such as an amino-based column (e.g., Phenomenex Luna 5u NH2 100A) or a specialized carbohydrate analysis column.
- Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). Isocratic elution is typically sufficient.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Detector Temperature: 35-40°C (for RI detector).
- Injection Volume: 10-20 µL.
3. Sample Preparation:
- Dilute the reaction samples with the mobile phase to fall within the linear range of the detector.
- Filter the samples through a 0.22 µm syringe filter before injection.
4. Quantification:
- Prepare standard solutions of this compound and L-sorbose of known concentrations.
- Generate a calibration curve for each compound by plotting peak area against concentration.
- Determine the concentrations of this compound and L-sorbose in the reaction samples by interpolating their peak areas on the calibration curves.
Visualizations
References
- 1. Active-site characterization of Candida boidinii formate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a nicotinamide adenine dinucleotide-dependent secondary alcohol dehydrogenase from Candida boidinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Chromatographic Purification of L-Iditol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol, a rare sugar alcohol, is a valuable chiral building block in the synthesis of various pharmaceuticals and other fine chemicals. Its production through fermentation offers a promising and sustainable alternative to complex chemical synthesis routes. A common fermentative approach involves the selective oxidation of D-sorbitol to L-sorbose by microorganisms such as Gluconobacter oxydans, leaving this compound, a co-substrate or byproduct of a preceding hydrogenation step, untouched. This application note provides a detailed overview and protocols for the chromatographic purification of this compound from the resulting fermentation broth. The process involves initial downstream processing of the broth, followed by high-resolution chromatographic separation to achieve high purity this compound.
Overall Workflow
The purification of this compound from fermentation broth can be summarized in the following key stages:
-
Fermentation: Co-fermentation of a D-sorbitol and this compound mixture with Gluconobacter oxydans.
-
Downstream Processing (Pre-purification): Removal of biomass and other large impurities from the fermentation broth.
-
Chromatographic Separation: Separation of this compound from L-sorbose and other remaining components.
-
Analysis: Quantification and purity assessment of the final this compound product.
Caption: Overall workflow for this compound purification.
Experimental Protocols
Fermentation of D-Sorbitol and this compound Mixture
This protocol is based on the principle of selective oxidation of D-sorbitol by Gluconobacter oxydans.
a. Microorganism and Inoculum Preparation:
-
Microorganism: Gluconobacter oxydans (e.g., ATCC 621).
-
Inoculum Medium: 10 g/L yeast extract and 80 g/L D-sorbitol.
-
Procedure:
-
Prepare the inoculum medium and sterilize.
-
Inoculate with a stock culture of G. oxydans.
-
Incubate at 30°C with agitation (200-250 rpm) for 24-48 hours until a dense culture is obtained.
-
b. Fermentation:
-
Production Medium:
-
D-sorbitol: 100-200 g/L
-
This compound: 100-200 g/L (from catalytic hydrogenation of L-sorbose)
-
Yeast Extract: 5-10 g/L
-
KH₂PO₄: 1-2 g/L
-
MgSO₄·7H₂O: 0.5-1 g/L
-
-
Procedure:
-
Prepare and sterilize the production medium in a fermenter.
-
Inoculate with 5-10% (v/v) of the prepared inoculum.
-
Maintain the temperature at 30-32°C and the pH between 4.5 and 6.0.
-
Provide aeration and agitation to ensure sufficient oxygen supply.
-
Monitor the consumption of D-sorbitol using HPLC. The fermentation is typically complete when D-sorbitol is fully converted to L-sorbose.
-
Downstream Processing of Fermentation Broth
This protocol outlines the initial steps to prepare the fermentation broth for chromatography.
a. Biomass Removal:
-
Method: Centrifugation or microfiltration.
-
Procedure:
-
Harvest the fermentation broth.
-
Centrifuge at 8,000-10,000 x g for 15-20 minutes to pellet the bacterial cells.
-
Alternatively, use microfiltration (e.g., 0.22 µm or 0.45 µm membrane) to separate the cells from the supernatant.
-
Collect the cell-free supernatant.
-
b. Decolorization and Demineralization:
-
Method: Activated carbon treatment and ion-exchange resins.
-
Procedure:
-
Add activated carbon (1-2% w/v) to the supernatant and stir for 1-2 hours at room temperature to remove pigments.
-
Filter to remove the activated carbon.
-
Pass the decolorized supernatant through a column packed with a strong acid cation exchange resin (H⁺ form) followed by a column with a weak base anion exchange resin (free base form) to remove salts and other ionic impurities.
-
The resulting demineralized syrup is then concentrated under vacuum to a solids content of 40-60%.
-
Caption: Downstream processing workflow.
Chromatographic Separation of this compound
This protocol describes a batch chromatographic method for separating this compound from L-sorbose. For industrial-scale continuous purification, Simulated Moving Bed (SMB) chromatography is a highly efficient alternative.
a. Batch Chromatography:
-
Resin: Strong cation exchange resin in the calcium (Ca²⁺) or lanthanum (La³⁺) form. The lanthanum form has been shown to provide excellent separation of alditols.[1]
-
Column: A glass or stainless steel column with appropriate dimensions for the sample volume.
-
Mobile Phase: Deionized water.
-
Procedure:
-
Pack the column with the selected cation exchange resin and equilibrate with deionized water.
-
Load the concentrated syrup onto the column. The loading volume should be optimized based on the column dimensions and resin capacity.
-
Elute with deionized water at a constant flow rate. The flow rate should be optimized for the best resolution.
-
Collect fractions and monitor the composition of each fraction using HPLC.
-
This compound will elute at a different retention time than L-sorbose. Pool the fractions containing high-purity this compound.
-
The L-sorbose enriched fractions can be collected for recycling.[2]
-
b. Simulated Moving Bed (SMB) Chromatography:
SMB is a continuous chromatographic technique that offers higher throughput and solvent efficiency compared to batch chromatography. It is particularly suitable for large-scale separation of binary mixtures like this compound and L-sorbose. The process involves a series of columns connected in a loop, with inlet (feed and eluent) and outlet (extract and raffinate) ports that are periodically switched to simulate the counter-current movement of the solid and liquid phases.
-
Adsorbent: Strong cation exchange resin (e.g., in Ca²⁺ form).
-
Mobile Phase: Deionized water.
-
Operating Parameters: The flow rates in the different zones of the SMB system and the switching time are critical parameters that need to be optimized based on the retention characteristics of this compound and L-sorbose on the chosen adsorbent.
HPLC Analysis of this compound
This protocol is for the quantitative analysis of this compound and the assessment of its purity.
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for the analysis of non-chromophoric sugar alcohols.
-
Column: A column designed for sugar alcohol analysis, such as an amino-based (e.g., Aminex HPX-87C) or a polymer-based cation exchange column.
-
Mobile Phase: Isocratic elution with deionized water or a mixture of acetonitrile and water.
-
Procedure:
-
Prepare standard solutions of this compound and L-sorbose of known concentrations to generate a calibration curve.
-
Prepare samples from the fermentation broth and purified fractions by appropriate dilution and filtration (0.22 µm syringe filter).
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and L-sorbose based on the retention times and calibration curves.
-
Calculate the purity of the this compound fractions.
-
Data Presentation
The following tables provide a summary of expected quantitative data from the purification process. The actual values may vary depending on the specific experimental conditions.
Table 1: Fermentation and Initial Downstream Processing
| Parameter | Value | Unit |
| Initial D-Sorbitol Concentration | 150 | g/L |
| Initial this compound Concentration | 150 | g/L |
| Final L-Sorbose Concentration | ~145 | g/L |
| Final this compound Concentration | ~150 | g/L |
| Broth Volume after Biomass Removal | 95 | % of initial |
| Solids Content after Concentration | 50 | % (w/w) |
Table 2: Chromatographic Separation Performance (Batch Chromatography)
| Parameter | Fraction 1 (this compound) | Fraction 2 (L-Sorbose) | Unit |
| Purity | > 99 | > 98 | % |
| Recovery Yield | > 95 | > 95 | % |
| Concentration | Varies with pooling | Varies with pooling | g/L |
Table 3: Comparison of Chromatographic Techniques
| Parameter | Batch Chromatography | Simulated Moving Bed (SMB) |
| Principle | Discontinuous elution | Continuous counter-current simulation |
| Throughput | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Productivity | Lower | Higher |
| Scale | Lab to Pilot | Pilot to Industrial |
| Complexity | Simpler | More complex to set up and optimize |
Conclusion
The chromatographic purification of this compound from fermentation broth is a feasible and efficient process. The key to success lies in the careful optimization of both the fermentation and the subsequent downstream and chromatographic separation steps. While batch chromatography using cation exchange resins provides a robust method for purification at the lab and pilot scale, Simulated Moving Bed chromatography offers significant advantages for large-scale, continuous industrial production. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement a successful this compound purification strategy.
References
Application Note: Quantitative Analysis of L-Iditol by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-Iditol in various sample matrices using High-Performance Liquid Chromatography (HPLC). This compound, a sugar alcohol, lacks a significant chromophore, making direct UV detection challenging. This protocol outlines a pre-column derivatization procedure to enable highly sensitive UV detection, along with alternative detection methods. The provided methodologies are essential for researchers and professionals involved in drug development and metabolic studies where accurate quantification of this compound is critical.
Introduction
This compound is a six-carbon sugar alcohol (polyol) that plays a role in various biological processes and is of interest in pharmaceutical and clinical research. Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential therapeutic applications. Due to its lack of a UV-absorbing chromophore, direct analysis by HPLC with UV detection is not feasible. This application note presents a detailed protocol for the quantitative analysis of this compound by derivatizing it with a UV-active label, followed by reversed-phase HPLC separation and UV detection. Alternative detection methods such as Refractive Index (RID) and Evaporative Light Scattering (ELSD) are also discussed.
Experimental Protocols
Method 1: HPLC with UV Detection following Pre-column Derivatization
This is the recommended method for achieving high sensitivity and selectivity. The protocol involves the derivatization of this compound with p-nitrobenzoyl chloride (PNBC) to attach a chromophore that can be readily detected by a UV detector.
1. Sample Preparation (from Biological Matrix, e.g., Plasma)
Sample preparation is a critical step to remove interfering substances from the biological matrix.[1][2]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the derivatization step.
-
-
Solid-Phase Extraction (SPE) for further cleanup (Optional):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization Procedure
This procedure is adapted from methods used for other sugar alcohols.[3][4]
-
Reconstitute the dried sample extract (or a known standard) in 100 µL of pyridine.
-
Add 100 µL of a 10% (w/v) solution of p-nitrobenzoyl chloride in pyridine.
-
Incubate the mixture in a heating block at 60°C for 60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 500 µL of 5% aqueous sodium bicarbonate to stop the reaction and neutralize excess reagent.
-
Extract the derivatized this compound by adding 1 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
3. HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 77:23, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL |
| UV Detection | 260 nm[4] |
| Run Time | Approximately 20 minutes (adjust as needed for peak elution) |
4. Quantification
-
Calibration Curve: Prepare a series of this compound standards of known concentrations and subject them to the same sample preparation and derivatization procedure.
-
Analysis: Inject the derivatized standards and samples onto the HPLC system.
-
Data Processing: Plot the peak area of the derivatized this compound against the corresponding concentration to generate a linear regression curve. The concentration of this compound in the unknown samples can then be calculated from this curve.
Method 2: HPLC with Alternative Detection (RID or ELSD)
For laboratories not equipped for derivatization, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) can be used for the analysis of underivatized this compound. These methods are generally less sensitive than the UV method after derivatization.[3][5]
1. Sample Preparation
Follow the same sample preparation steps (Protein Precipitation and optional SPE) as in Method 1, but omit the derivatization steps. After the final evaporation, reconstitute the sample in the mobile phase (deionized water).
2. HPLC-RID/ELSD Chromatographic Conditions
| Parameter | Condition |
| Column | Cation-exchange column in hydrogen form or a specialized sugar analysis column |
| Mobile Phase | Deionized Water[6] |
| Flow Rate | 0.5 - 0.8 mL/min[6][7] |
| Column Temperature | 50 - 85°C (as recommended for the specific column)[7] |
| Injection Volume | 10 - 20 µL |
| RID Settings | Detector temperature set to 30-40°C[3] |
| ELSD Settings | Drift tube temperature: 85°C; Nitrogen flow rate: 2.5 L/min[3] |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-UV method based on performance characteristics reported for similar derivatized sugar alcohols.[3][4][6]
Table 1: Calibration and Linearity
| Parameter | Expected Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Sensitivity
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.04 µg/mL |
Table 3: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 10% | < 10% | 90 - 110% |
| Mid QC | < 5% | < 5% | 95 - 105% |
| High QC | < 5% | < 5% | 95 - 105% |
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Logical relationship for selecting an analytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The recommended method, involving pre-column derivatization with p-nitrobenzoyl chloride followed by HPLC-UV detection, offers excellent sensitivity and is suitable for the analysis of this compound in complex biological matrices. For laboratories where derivatization is not feasible, alternative methods using RID or ELSD are also presented. The successful implementation of this protocol will enable researchers, scientists, and drug development professionals to accurately quantify this compound, thereby facilitating further research into its biological role and therapeutic potential.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC determination with light-scattering detection of lactulose and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Iditol using Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric analysis of urinary sugar and sugar alcohols during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of L-Iditol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol is a naturally occurring sugar alcohol, an enantiomer of D-Iditol. As a polyol, its structural characterization is crucial in various fields, including metabolomics and drug discovery, where it may serve as a chiral building block or a metabolic marker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Structural Information and NMR Strategy
This compound, with the IUPAC name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, possesses a C2 axis of symmetry. This symmetry element results in the chemical equivalence of several atoms: C1 and C6, C2 and C5, and C3 and C4 are equivalent pairs of carbons. Similarly, the protons attached to these carbons are also chemically equivalent (H1/H6, H2/H5, and H3/H4). This symmetry simplifies the NMR spectra, reducing the number of unique signals and aiding in their assignment. The structural elucidation strategy involves:
-
1D NMR (¹H and ¹³C): To determine the number and types of proton and carbon environments, respectively.
-
2D HSQC: To establish direct one-bond correlations between protons and the carbons they are attached to.
-
2D COSY: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing the connectivity of the carbon backbone.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which helps to confirm the overall structure and assign quaternary carbons if present.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound based on available experimental data and analysis of its isomers. The data was recorded on a 600 MHz spectrometer in D₂O.
Table 1: ¹H NMR (600 MHz, D₂O) and ¹³C NMR (150 MHz, D₂O) Chemical Shift Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) (Expected) | ¹³C Chemical Shift (δ, ppm) |
| 1, 6 | ~3.65 | dd | J(H1a,H1b) ≈ 11.5, J(H1a,H2) ≈ 5.5 | ~65.4 |
| ~3.71 | dd | J(H1b,H1a) ≈ 11.5, J(H1b,H2) ≈ 3.5 | ||
| 2, 5 | ~3.73 | m | - | ~73.7 |
| 3, 4 | ~3.85 | m | - | ~74.4 |
Note: The multiplicities and J-coupling constants for the methylene protons at C1/C6 are complex due to diastereotopicity and coupling to H2/H5. The values presented are estimations based on related structures.
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H1, H6 | H1', H2 / H6', H5 | C1, C6 | C2, C5 |
| H2, H5 | H1, H1', H3 / H6, H6', H4 | C2, C5 | C1, C3, C4, C6 |
| H3, H4 | H2, H4 / H5, H3 | C3, C4 | C1, C2, C5, C6 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Analyte: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR).
-
Solvent: Deuterium oxide (D₂O, 99.9 atom % D), 0.6 mL. D₂O is the solvent of choice for polar molecules like this compound.
-
Internal Standard: (Optional) For chemical shift referencing, a small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added (final concentration ~1 mM).
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry 5 mm NMR tube.
-
Add 0.6 mL of D₂O.
-
If using an internal standard, add it to the solvent before adding to the NMR tube.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following are general acquisition parameters for a 600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Experiment: 1D Proton (zgpr or similar pulse sequence with water suppression)
-
Spectral Width (SW): 12 ppm (centered around 4.7 ppm)
-
Acquisition Time (AQ): ~3 seconds
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Temperature: 298 K
-
Experiment: 1D Carbon with proton decoupling (zgpg30 or similar)
-
Spectral Width (SW): 200 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): ~1 second
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
-
Experiment: Gradient-selected COSY (cosygpqf)
-
Spectral Width (SW) in F1 and F2: 10 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 4-8
-
Relaxation Delay (D1): 1.5-2 seconds
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 100 ppm (centered around 70 ppm)
-
Number of Increments in F1: 128-256
-
Number of Scans (NS) per increment: 8-16
-
Relaxation Delay (D1): 1.5 seconds
-
¹J(C,H) coupling constant: Optimized for ~145 Hz
-
Experiment: Gradient-selected HMBC (hmbcgplpndqf)
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 200 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 16-32
-
Relaxation Delay (D1): 1.5 seconds
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz
Mandatory Visualizations
Application Notes and Protocols for L-Iditol in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol, a sugar alcohol, serves as a crucial substrate for the enzyme this compound 2-dehydrogenase (EC 1.1.1.14), also commonly known as Sorbitol Dehydrogenase (SDH).[1][2][3] This enzyme catalyzes the reversible oxidation of this compound to L-sorbose, utilizing NAD+ as a cofactor.[1][2][4] The reaction also produces NADH, which can be conveniently monitored spectrophotometrically.[5][6] this compound 2-dehydrogenase is a widely distributed enzyme found in animals, plants, bacteria, and yeast, and it plays a significant role in fructose and mannose metabolism.[1][2][3] The kinetic analysis of this enzyme is vital for understanding its function in various metabolic pathways and for the development of potential therapeutic agents, particularly in the context of diabetic complications.[3][7]
These application notes provide detailed protocols for using this compound in enzyme kinetic assays, methods for data analysis, and a summary of known kinetic parameters.
Signaling Pathway
This compound 2-dehydrogenase is a key enzyme in the polyol pathway, which is involved in the metabolism of glucose to fructose. This pathway is particularly relevant in tissues where glucose uptake is not dependent on insulin.
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose and the analogous reaction catalyzed by this compound 2-Dehydrogenase with this compound.
Quantitative Data Summary
The kinetic parameters of this compound 2-dehydrogenase (Sorbitol Dehydrogenase) can vary depending on the source of the enzyme and the specific substrate used. The following table summarizes key kinetic constants for this enzyme with different substrates.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes |
| Chicken Liver | Sorbitol | 3.2 ± 0.54 | Not specified | K_m_ for NAD+ was 210 ± 62 µM.[8] |
| Chicken Liver | Fructose | 1000 ± 140 | Not specified | K_m_ for NADH was 240 ± 58 µM.[8] |
| Rat Kidney | Sorbitol | Not specified | Not specified | The reaction follows a consecutive irregular order kinetic mechanism.[9] |
| Sheep Liver | Sorbitol | Not specified | Not specified | The reaction follows a Theorell-Chance compulsory order mechanism.[10] |
| NIPRO ENZYMES | D-Sorbitol | 3.4 | Not specified | The enzyme also shows activity with Galactitol (27%), this compound (42%), and Xylitol (1%).[5] |
| NIPRO ENZYMES | NAD+ | 0.13 | Not specified | Michaelis constants determined at pH 9.0 and 30°C.[5] |
Experimental Protocols
Spectrophotometric Assay for this compound 2-Dehydrogenase Activity
This protocol describes a continuous spectrophotometric rate determination assay for this compound 2-dehydrogenase activity using this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the production of NADH.[5][6]
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Purified this compound 2-dehydrogenase or biological sample (e.g., tissue homogenate, cell lysate)[7][11]
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well microplate
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
This compound Stock Solution (500 mM): Dissolve the appropriate amount of this compound in the assay buffer.
-
NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in distilled water.[5]
-
Enzyme Solution: Dilute the purified enzyme or biological sample to the desired concentration in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mg/mL BSA.[5]
Assay Procedure (Cuvette-based):
-
Prepare a reaction mixture in a cuvette by adding the following components:
-
2.40 mL of 100 mM Tris-HCl buffer (pH 9.0)
-
0.30 mL of 20 mM NAD+ solution
-
0.30 mL of 500 mM this compound solution
-
-
Incubate the reaction mixture at 30°C for approximately 3 minutes to reach thermal equilibrium.[5]
-
Initiate the reaction by adding 0.01 mL of the enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
Assay Procedure (96-well plate-based): [7][11]
-
To each well, add:
-
160 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
20 µL of 20 mM NAD+ solution
-
20 µL of 500 mM this compound solution
-
-
Add 20 µL of the enzyme sample or standard to each well. For a blank, add 20 µL of the dilution buffer.
-
Mix the contents of the wells (e.g., using a plate shaker).
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH formation is directly proportional to the rate of change in absorbance.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀ / min) * (Total reaction volume) / (ε * l * Enzyme volume) Where:
-
ΔA₃₄₀ / min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette or the well (in cm).
-
To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_), the assay should be performed with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Experimental Workflow Diagram
Caption: Workflow for a typical enzyme kinetic assay using this compound as a substrate.
Troubleshooting and Considerations
-
Substrate Specificity: this compound 2-dehydrogenase can also act on other polyols such as D-glucitol (sorbitol), D-xylitol, and D-galactitol.[2][3] It is crucial to consider potential competing substrates when working with non-purified enzyme preparations.
-
pH Optimum: The optimal pH for this compound 2-dehydrogenase is generally in the alkaline range (pH 9.0-11.0).[5] The assay buffer pH should be optimized for the specific enzyme being studied.
-
Inhibitors: The enzyme can be inhibited by heavy metal ions and some thiol compounds.[3] Ensure that buffers and reagents are free from potential inhibitors.
-
Linear Range: Ensure that the measured initial velocity falls within the linear range of the assay. This may require adjusting the enzyme concentration.
-
Blank Correction: Always include a blank reaction containing all components except the enzyme to correct for any non-enzymatic reduction of NAD+.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 3. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. nipro.co.jp [nipro.co.jp]
- 6. biogot.com [biogot.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. [Kidney sorbitol dehydrogenase: kinetic mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetic mechanism of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: L-Iditol in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol, a six-carbon sugar alcohol, presents unique characteristics in the context of microbial metabolism. Unlike more common hexitols such as D-sorbitol and D-mannitol, this compound is not readily metabolized by a wide range of industrial microorganisms. This attribute makes it a subject of interest for specific applications, primarily in bioconversion processes where selective fermentation is desired. This document provides detailed application notes on the use of this compound in microbial fermentation, focusing on its role as a non-metabolizable substrate in certain contexts and as a target product from other carbon sources.
Application Notes
This compound as a Non-Fermentable Carbon Source
A key characteristic of this compound is its resistance to microbial fermentation by several common industrial strains, such as Gluconobacter oxydans. This bacterium is widely used for the industrial production of L-sorbose from D-sorbitol. In a mixed substrate environment containing both D-sorbitol and this compound, Gluconobacter oxydans will selectively oxidize D-sorbitol to L-sorbose while leaving this compound largely unconsumed.[1][2] This selectivity is attributed to the stereospecificity of the polyol dehydrogenases present in these microorganisms.[1][3][4]
This property is particularly useful in bioprocesses where the separation of this compound from other sugar alcohols is challenging. By selectively fermenting the contaminating sugars, a purified this compound stream can be obtained.
Microbial Production of this compound from L-Sorbose
While this compound is a poor carbon source for many microbes, it can be efficiently produced through the microbial reduction of L-sorbose. Several yeast strains, particularly within the genus Candida, have been shown to selectively hydrogenate L-sorbose to yield optically pure this compound.[5][6][7] This bioconversion is a valuable method for the synthesis of this compound, which has applications as a chiral building block in the pharmaceutical industry.
The key enzyme responsible for this conversion is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the reversible reaction between this compound and L-sorbose.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature for the microbial production of this compound.
Table 1: this compound Production from L-Sorbose using Candida intermedia
| Parameter | Value | Reference |
| Microorganism | Candida intermedia | [2][5] |
| Substrate | L-Sorbose | [2][5] |
| Initial Substrate Conc. | 150 g/L | [2][5] |
| Product | This compound | [2][5] |
| Product Concentration | 50 g/L | [2][5] |
| Fermentation Time | 5 days | [2][5] |
| Yield | 35% (w/w) | [5] |
Table 2: Enzymatic Production of this compound from L-Sorbose using Candida boidinii Cells
| Parameter | Value | Reference |
| Biocatalyst | Immobilized Candida boidinii cells | [2] |
| Enzyme | D-sorbitol dehydrogenase | [2] |
| Substrate | L-Sorbose | [2] |
| Initial Substrate Conc. | ~150 g/L | [2] |
| Product | This compound | [2] |
| Conversion Yield | ~96% | [2] |
| Reaction Time | ~40 hours | [2] |
Experimental Protocols
Protocol 1: Demonstration of this compound Non-Utilization by Gluconobacter oxydans
This protocol is designed to demonstrate the selective oxidation of D-sorbitol to L-sorbose in the presence of this compound, which remains unconsumed.
1. Microorganism and Inoculum Preparation:
-
Microorganism: Gluconobacter oxydans (e.g., ATCC 621)
-
Inoculum Medium: Yeast extract (10 g/L), D-glucose (50 g/L), CaCO₃ (10 g/L).
-
Procedure: Inoculate a loopful of G. oxydans from a fresh agar plate into 50 mL of inoculum medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24 hours.
2. Fermentation Medium:
-
D-Sorbitol: 100 g/L
-
This compound: 100 g/L
-
Corn steep liquor or Yeast extract: 2 g/L
-
KH₂PO₄: 1-3 g/L
-
MgSO₄·7H₂O: 1-2 g/L
-
Adjust pH to 5.0-6.0.
3. Fermentation Conditions:
-
Fermenter: 1 L stirred tank fermenter with 800 mL working volume.
-
Inoculum: 10% (v/v) of the preculture.
-
Temperature: 30°C
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
Agitation: 400-600 rpm
-
Duration: 24-48 hours.
4. Analytical Methods:
-
Substrate and Product Analysis: Monitor the concentrations of D-sorbitol, this compound, and L-sorbose at regular intervals using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar alcohol and organic acid analysis (e.g., Aminex HPX-87H).
-
Cell Growth: Measure optical density at 600 nm (OD₆₀₀).
5. Expected Results:
-
A significant decrease in D-sorbitol concentration with a corresponding increase in L-sorbose concentration.
-
The concentration of this compound should remain relatively constant throughout the fermentation, demonstrating its non-utilization as a carbon source by G. oxydans.
Protocol 2: Production of this compound from L-Sorbose using Candida intermedia
This protocol describes the fermentative production of this compound from L-sorbose.
1. Microorganism and Inoculum Preparation:
-
Microorganism: Candida intermedia
-
Inoculum Medium: Yeast extract (10 g/L), Peptone (20 g/L), D-glucose (20 g/L).
-
Procedure: Inoculate a colony of C. intermedia into 50 mL of inoculum medium in a 250 mL flask. Incubate at 28°C with shaking at 180 rpm for 48 hours.
2. Production Medium:
-
L-Sorbose: 150 g/L
-
Yeast extract: 5 g/L
-
Peptone: 5 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust pH to 5.5.
3. Fermentation Conditions:
-
Fermenter: 1 L stirred tank fermenter with 800 mL working volume.
-
Inoculum: 5% (v/v) of the preculture.
-
Temperature: 28°C
-
Aeration: 0.5 vvm
-
Agitation: 300 rpm
-
Duration: 5 days.
4. Analytical Methods:
-
Substrate and Product Analysis: Measure the concentrations of L-sorbose and this compound using HPLC as described in Protocol 1.
-
Cell Growth: Monitor OD₆₀₀.
5. Expected Results:
-
Gradual consumption of L-sorbose and accumulation of this compound in the fermentation broth. Based on literature, a final this compound concentration of approximately 50 g/L can be expected.[5]
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of L-Sorbose to this compound by this compound 2-Dehydrogenase.
Experimental Workflow: this compound Production
Caption: General workflow for the microbial production of this compound.
Logical Relationship: Substrate Specificity
Caption: Substrate specificity of Gluconobacter oxydans for D-Sorbitol over this compound.
References
- 1. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Gluconobacter oxydans: its biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
Investigating the Effects of L-Iditol on Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol is a naturally occurring sugar alcohol, or polyol, that plays a role in carbohydrate metabolism.[1] While its precise mechanisms of action in many biological systems are still under investigation, its structural similarity to other sugar alcohols like sorbitol suggests potential applications in cellular research.[1][2] This document provides a framework for investigating the effects of this compound on various cell culture models, including detailed protocols for assessing cell viability, apoptosis, and the modulation of key signaling pathways.
This compound's potential to influence cellular processes may stem from its role in metabolic pathways or its ability to induce osmotic stress at high concentrations.[1][3] Research on similar polyols has demonstrated effects on cell proliferation and programmed cell death, making this compound a compound of interest for further study.[2][4] For instance, sorbitol, an isomer of iditol, has been shown to inhibit the growth of colorectal cancer cells in a time- and dose-dependent manner.[5]
Postulated Effects of this compound on Cell Culture Models
Based on studies of related sugar alcohols and cellular responses to osmotic stress, the following effects of this compound can be hypothesized and tested in cell culture models:
-
Modulation of Cell Viability: At varying concentrations, this compound may impact cell proliferation and viability. This could be cell-type dependent, with some cells showing tolerance while others exhibit growth inhibition.
-
Induction of Apoptosis: High concentrations of this compound may induce osmotic stress, a known trigger for apoptosis. This can be investigated by examining markers of programmed cell death. Studies on sorbitol have shown it can induce apoptosis in cancer cells through the mitochondrial pathway.[2]
-
Activation of Stress-Signaling Pathways: Osmotic stress is known to activate specific signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK.[1][6] Investigating the phosphorylation status of these proteins can provide insight into the molecular mechanisms of this compound's action.
Data Presentation
The following tables present hypothetical data on the effects of this compound on a generic cancer cell line (e.g., HCT116) to illustrate how quantitative results can be structured for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (M) | Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 24 | 100 | 5.2 |
| 0.5 | 24 | 85.3 | 4.8 |
| 1.0 | 24 | 62.1 | 5.5 |
| 1.5 | 24 | 41.7 | 4.1 |
| 1.0 | 12 | 78.4 | 4.9 |
| 1.0 | 48 | 45.2 | 5.3 |
Table 2: Apoptosis Induction by this compound (Annexin V Staining)
| This compound Concentration (M) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 12 | 2.1 | 1.5 |
| 0.5 | 12 | 8.9 | 3.2 |
| 1.0 | 12 | 15.4 | 7.8 |
| 1.5 | 12 | 25.6 | 14.3 |
Table 3: Relative Protein Expression after this compound Treatment (Western Blot Densitometry)
| This compound Concentration (M) for 6h | p-p38/p38 Ratio (Fold Change) | Cleaved Caspase-3/GAPDH (Fold Change) | Bcl-2/GAPDH (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.5 | 1.8 | 1.5 | 0.8 |
| 1.0 | 3.2 | 2.8 | 0.5 |
| 1.5 | 4.5 | 4.1 | 0.3 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via osmotic stress.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (soluble in DMSO or water)[1]
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control: (Absorbance of treated cells / Absorbance of control cells) x 100.
References
- 1. An osmosensing signal transduction pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xylitol acts as an anticancer monosaccharide to induce selective cancer death via regulation of the glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Iditol as a Reference Standard in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the accurate identification and quantification of metabolites are paramount for understanding complex biological systems and for the discovery of novel biomarkers. L-Iditol, a six-carbon sugar alcohol, serves as an essential reference standard in these studies. Its structural similarity to other biologically significant polyols, such as sorbitol and mannitol, makes it an ideal internal standard for chromatographic and mass spectrometric analyses. These application notes provide detailed methodologies for the use of this compound as a reference standard in metabolomics research, ensuring data accuracy and reproducibility.
This compound is a naturally occurring sugar alcohol found in various organisms.[1] It plays a role in the polyol pathway, a metabolic route that converts glucose to fructose.[2][3] The use of a stable, high-purity reference standard like this compound is crucial for the precise quantification of related metabolites in complex biological matrices.
Applications of this compound in Metabolomics
This compound is primarily utilized in the following metabolomics applications:
-
Internal Standard for Quantification: Due to its similar chemical properties and chromatographic behavior to other sugar alcohols, this compound is an excellent internal standard for correcting variations in sample preparation and instrument response. Isotope-labeled internal standards are particularly valuable for their ability to account for matrix effects and degradation during analysis.[4]
-
Method Development and Validation: this compound can be used to optimize and validate analytical methods for the separation and detection of polyols. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Metabolic Pathway Analysis: As a component of the sorbitol pathway, this compound can be used in targeted metabolomics studies to investigate fluxes and dysregulation in this pathway, which is implicated in diabetic complications.[3][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for polyols, including sorbitol (an isomer of this compound), in human serum, demonstrating the typical concentration ranges observed in metabolomics studies.
| Polyol | Mean Concentration (mg/L) | Standard Deviation (SD) | Analytical Method | Reference |
| Sorbitol | 0.16 | 0.11 | GC-MS | Roboz et al., 1984[6] |
| Erythritol | 0.45 | 0.14 | GC-MS | Roboz et al., 1984[6] |
| Threitol | 0.20 | 0.06 | GC-MS | Roboz et al., 1984[6] |
| Arabinitol | 0.37 | 0.12 | GC-MS | Roboz et al., 1984[6] |
| Mannitol | 0.41 | 0.45 | GC-MS | Roboz et al., 1984[6] |
Experimental Protocols
Protocol 1: Quantification of Sugar Alcohols in Biological Fluids using LC-MS/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of sugar alcohols in samples such as plasma, serum, or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Isotope-labeled this compound (e.g., this compound-¹³C₆) for optimal performance
-
Target sugar alcohol standards (e.g., sorbitol, mannitol, xylitol)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Biological matrix (plasma, serum, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water. Store at -20°C. A working solution of 10 µg/mL can be prepared by diluting the stock solution.
-
Calibration Curve Standards: Prepare a series of calibration standards containing the target sugar alcohols at concentrations ranging from 0.1 µg/mL to 100 µg/mL in the biological matrix of interest. Spike each calibration standard with the this compound internal standard at a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample (or calibration standard), add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Analysis:
-
LC System: A UHPLC system equipped with a HILIC column is recommended for the separation of polar sugar alcohols.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each sugar alcohol and for this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the sugar alcohols in the unknown samples using the regression equation from the calibration curve.
Protocol 2: GC-MS Analysis of Polyols with this compound as a Reference Standard
This protocol outlines the analysis of polyols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, with this compound used for identification and potentially as an internal standard if an isotope-labeled version is not available.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Hexane
-
Internal standard (e.g., meso-erythritol, if this compound is an analyte of interest)
2. Sample Preparation and Derivatization:
-
Follow the sample extraction procedure as described in Protocol 1 (steps 1-6).
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex and incubate at 70°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized polyols. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range of m/z 50-600.
4. Data Analysis:
-
Identify the derivatized this compound and other polyols based on their retention times and mass spectra by comparing them to a reference library or by injecting pure standards.
-
For quantification, use the peak area of the target analytes relative to the internal standard.
Visualizations
Sorbitol (Polyol) Pathway
The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic process that converts glucose into fructose.[2][3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.[5]
Caption: The Sorbitol (Polyol) Pathway showing the conversion of glucose to fructose.
Experimental Workflow for LC-MS based Metabolomics
The following diagram illustrates a typical workflow for a metabolomics experiment utilizing this compound as an internal standard.
Caption: A generalized workflow for metabolomics analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of L-Iditol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Iditol, a six-carbon sugar alcohol, is an isomer of the more commonly known sorbitol.[1] It is a key metabolite in the polyol pathway, which plays a significant role in various physiological and pathological processes, particularly in complications arising from diabetes.[2][3] The accumulation of polyols like this compound (sorbitol) in tissues that do not depend on insulin for glucose uptake can lead to osmotic stress and cellular damage. This is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and cataracts.[3] Therefore, accurate and sensitive detection of this compound in biological samples such as blood, urine, and tissues is crucial for research into metabolic disorders, drug development, and clinical diagnostics.
This document provides detailed application notes and protocols for the primary methods used to detect and quantify this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.
The Polyol Pathway: The Metabolic Context of this compound
The polyol pathway (also known as the sorbitol-aldose reductase pathway) is a two-step metabolic route that converts glucose into fructose.[3] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.[3][4]
-
Glucose to Sorbitol (this compound): The enzyme aldose reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH.[2][3]
-
Sorbitol to Fructose: The enzyme sorbitol dehydrogenase (which is also known as this compound 2-dehydrogenase) oxidizes sorbitol to fructose, converting NAD+ to NADH.[2][5]
The accumulation of sorbitol is a key factor in diabetic complications because it is poorly permeable across cell membranes and its buildup causes osmotic stress.[3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound and other polyols. Due to their low volatility, sugar alcohols require derivatization to increase their thermal stability and volatility for gas-phase analysis.
Principle: Samples are extracted, and the hydroxyl groups of this compound are derivatized (e.g., silylated or acetylated). The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing high specificity for identification and quantification.
Experimental Protocol: GC-MS
1. Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of supernatant, add an internal standard (e.g., ribitol or [2H3]sorbitol).[6][7]
-
Desalt the sample by passing it through a mixed-bed ion-exchange resin.[7]
-
Lyophilize (freeze-dry) the sample to complete dryness.
2. Derivatization (Silylation):
-
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[8]
-
Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.[8]
-
Add 70 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
Vortex and incubate at 37°C for 30 minutes.[8] The sample is now ready for injection.
3. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890A or equivalent.[8]
-
Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector Temperature: 290°C.[8]
-
Injection Volume: 1 µL with a split ratio (e.g., 10:1).[8]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp: Increase to 310°C at 5°C/min.
-
Hold: Maintain 310°C for 10 minutes.[8]
-
-
MS System: Agilent 5975C or equivalent.[8]
-
Interface Temperature: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-510) for identification and Selective Ion Monitoring (SIM) for quantification.[8][9]
Quantitative Data for GC-MS Methods
| Parameter | Value Range | Biological Matrix | Reference |
| Limit of Detection (LOD) | 9.0 - 11.9 µg/L | Plant Tissue | [9] |
| Linear Range | 1 - 50 mg/L | Plant Tissue | [9] |
| Recovery | 101% ± 3.2% | Erythrocytes | [10] |
| Inter-assay CV | 4.0% | Erythrocytes | [10] |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating non-volatile compounds. For sugar alcohols, which lack a strong chromophore, detection is typically achieved using a Refractive Index Detector (RID) or, for higher sensitivity, by derivatization followed by UV detection or mass spectrometry (LC-MS).
Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. For polyols, columns like Aminex HPX-87C are often used.[7] Derivatization with a UV-active compound like p-nitrobenzoyl chloride allows for sensitive UV detection.[11][12]
Experimental Protocol: HPLC with UV Detection
1. Sample Preparation (Tissue):
-
Homogenize tissue samples (approx. 0.1 g) in a chloroform/methanol mixture.[11][12]
-
Add phosphate buffer (pH 7.0) and an internal standard (e.g., pentaerythritol).[11][12]
-
Centrifuge the mixture. Collect the upper aqueous layer.[11][12]
-
Evaporate the aqueous layer to dryness under a vacuum.[11][12]
2. Derivatization (p-Nitrobenzoylation):
-
To the dried extract, add p-nitrobenzoyl chloride in pyridine.
-
After cooling, add ethyl acetate and water to partition the derivatized products into the organic layer.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
3. HPLC Instrumental Parameters:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: CAPCELL PAK C18 MG (250 mm x 3.0 mm i.d., 5 µm).[11][12]
-
Column Temperature: Critically, cool the column to 1-2°C to achieve separation from interfering compounds like myo-inositol.[11]
-
Mobile Phase: 75% acetonitrile in water containing 0.05% trifluoroacetic acid, 0.05% heptafluoro-n-butyric acid, and 0.1% triethylamine.[11][12]
Quantitative Data for HPLC Methods
| Parameter | Value Range | Biological Matrix | Reference |
| Linear Range | 1 - 500 µ g/0.1g | Human Tissue | [11][12] |
| Correlation Coefficient (r) | > 0.99 | Human Tissue | [11][12] |
| Relative Standard Deviation | 0.84% - 10.6% | Human Tissue | [11][12] |
Method 3: Enzymatic Assay
Enzymatic assays offer high specificity and can be adapted for high-throughput screening. The detection of this compound typically relies on the activity of this compound 2-dehydrogenase (sorbitol dehydrogenase).
Principle: this compound 2-dehydrogenase catalyzes the oxidation of this compound to L-Sorbose, with the simultaneous reduction of the cofactor NAD+ to NADH.[5][13] The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the initial concentration of this compound in the sample.
Experimental Protocol: Spectrophotometric Enzymatic Assay
1. Reagent Preparation:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.2.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
Enzyme Solution: Purified this compound 2-dehydrogenase (P5CR can also catalyze the reverse reaction at high pH).[14][15] Prepare a working solution in assay buffer.
-
This compound Standards: Prepare a series of this compound standards (e.g., 0-10 mM) in assay buffer.
2. Assay Procedure:
-
Set up a 96-well UV-transparent plate or individual cuvettes.
-
In each well, add:
-
150 µL of Assay Buffer
-
20 µL of Sample or Standard
-
20 µL of NAD+ Solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
3. Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Calculate the rate of reaction (Vmax, or ΔAbs/min) for each standard and sample.
-
Construct a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.
Method Comparison
| Feature | GC-MS | HPLC | Enzymatic Assay |
| Specificity | Very High | High (especially with MS) | Very High |
| Sensitivity | Very High | Moderate to High | Moderate |
| Throughput | Low to Medium | Medium | High |
| Sample Prep | Complex (derivatization) | Moderate (derivatization may be needed) | Simple |
| Cost | High (instrumentation) | Medium | Low |
| Expertise | High | Medium | Low to Medium |
| Application | Definitive quantification, metabolomics | Routine quantification | High-throughput screening |
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]
- 2. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of sorbitol in erythrocytes of diabetic and healthy subjects by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC simultaneous determination of glycerol and mannitol in human tissues for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
L-Iditol: A Versatile Chiral Building Block for Asymmetric Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Iditol, a naturally occurring sugar alcohol, is a valuable and versatile chiral starting material for the synthesis of complex, enantiomerically pure molecules. Its C2-symmetrical structure, possessing multiple stereocenters, makes it an attractive precursor for the synthesis of a variety of chiral compounds, including bioactive molecules, pharmaceutical intermediates, and chiral ligands for asymmetric catalysis. This document provides an overview of the applications of this compound in chiral synthesis and detailed protocols for its utilization.
Applications of this compound in Chiral Synthesis
This compound serves as a readily available and cost-effective building block in the "chiral pool," a collection of abundant, enantiomerically pure compounds from nature. Its utility in asymmetric synthesis stems from the ability to selectively modify its hydroxyl groups to introduce new functionalities and construct complex chiral architectures.
One key application lies in the synthesis of C2-symmetric diamines . These diamines are valuable monomers for the preparation of specialty polyamides and can also serve as chiral ligands in asymmetric catalysis. The synthesis of 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol demonstrates the conversion of the primary hydroxyl groups of this compound into amino functionalities while retaining the core chiral scaffold.
Furthermore, the polyol structure of this compound makes it a suitable precursor for the synthesis of various chiral ligands . By modifying the hydroxyl groups with phosphine or other coordinating moieties, this compound can be transformed into ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The inherent chirality of the this compound backbone can effectively induce stereoselectivity in these catalytic processes.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key chiral intermediate from this compound.
Protocol 1: Synthesis of 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol
This protocol is based on the work of Mancera et al. and outlines the multi-step synthesis of a C2-symmetric diamine from this compound.
Workflow Diagram:
Caption: Synthetic pathway for 1,6-diamino-L-iditol derivative.
Step 1: 1,6-Di-O-tosyl-L-iditol
-
Materials:
-
This compound
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours and then let it stand at room temperature overnight.
-
Quench the reaction by adding cold water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1,6-di-O-tosyl-L-iditol.
-
Step 2: 1,6-Diazido-1,6-dideoxy-L-iditol
-
Materials:
-
1,6-Di-O-tosyl-L-iditol
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
-
Procedure:
-
Dissolve 1,6-di-O-tosyl-L-iditol (1.0 eq) in anhydrous DMF.
-
Add sodium azide (excess, ~5.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours under an inert atmosphere.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,6-diazido-1,6-dideoxy-L-iditol is often used in the next step without further purification.
-
Step 3: 1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol
-
Materials:
-
1,6-Diazido-1,6-dideoxy-L-iditol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
-
Procedure:
-
Suspend sodium hydride (excess, ~8.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a solution of 1,6-diazido-1,6-dideoxy-L-iditol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (excess, ~8.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Step 4: 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol
-
Materials:
-
1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) with Hydrogen gas (H₂)
-
Tetrahydrofuran (THF) or Ethanol
-
Sodium sulfate, anhydrous
-
-
Procedure (using H₂/Pd-C):
-
Dissolve 1,6-diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the diamino-L-iditol derivative and its subsequent polymerization.
| Step | Product | Typical Yield (%) |
| Tosylation | 1,6-Di-O-tosyl-L-iditol | 70-80 |
| Azidation | 1,6-Diazido-1,6-dideoxy-L-iditol | 85-95 |
| Methylation | 1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol | 60-70 |
| Reduction | 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol | >95 |
| Polyamide Synthesis (with diacids) | Regioregular AABB-type polyamides | 60-70[1] |
Logical Relationship Diagram
Caption: Logical flow from this compound to its applications.
This compound is a powerful and underutilized chiral building block with significant potential in asymmetric synthesis. The protocols and data presented here provide a starting point for researchers to explore the diverse applications of this compound in the creation of novel chiral compounds for materials science, catalysis, and pharmaceutical development. Further exploration of different functionalization and modification strategies will undoubtedly expand the utility of this versatile chiral precursor.
References
Application Notes and Protocols for Studying L-Iditol Transport Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for investigating the transport of L-Iditol, a sugar alcohol, across cellular membranes. This compound, also known as L-idit, is a human and fungal metabolite found in extracellular spaces and associated with cell membranes.[1][2] Understanding its transport mechanism is crucial for elucidating its physiological roles and potential as a therapeutic agent or target.
The protocols outlined below provide a comprehensive framework for characterizing this compound transport, from initial uptake assays in cultured cells to the identification of specific transporters.
Data Presentation
Quantitative data from this compound transport studies should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing key kinetic parameters obtained from uptake experiments.
| Cell Line | Experimental Condition | Kinetic Parameter | Value | Units | Notes |
| e.g., HEK293T | Wild-Type | K_m | µM or mM | Michaelis-Menten constant, indicating substrate affinity. | |
| V_max | pmol/min/mg protein | Maximum rate of transport. | |||
| Transporter X Overexpression | K_m | µM or mM | |||
| V_max | pmol/min/mg protein | ||||
| Transporter X Knockout | K_m | µM or mM | |||
| V_max | pmol/min/mg protein | ||||
| e.g., Caco-2 | Apical Uptake | Apparent Permeability (P_app) | cm/s | ||
| Basolateral Uptake | Apparent Permeability (P_app) | cm/s |
Experimental Protocols
The transport of small molecules like this compound across the cell membrane can occur through passive diffusion, facilitated diffusion, or active transport.[3][4][5][6][7][8] Facilitated diffusion and active transport are mediated by membrane transport proteins, such as those from the Solute Carrier (SLC) superfamily.[9][10] The following protocols are designed to investigate these potential mechanisms.
Protocol 1: Radiolabeled this compound Uptake Assay
This is a classic and robust method to quantify the uptake of a substrate into cells.[11] This protocol assumes the availability of radiolabeled this compound (e.g., ³H-L-Iditol or ¹⁴C-L-Iditol). If not commercially available, custom synthesis may be required.
Materials:
-
Radiolabeled this compound (e.g., ³H-L-Iditol)
-
Unlabeled this compound
-
Cell line of interest (e.g., HEK293T, Caco-2, or a panel of SLC-expressing cell lines)[9][10][12]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight or until they reach confluency.
-
Preparation for Uptake:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 15-30 minutes at 37°C to deplete endogenous substrates.
-
-
Uptake Initiation:
-
Prepare uptake solutions containing a known concentration of radiolabeled this compound in Uptake Buffer. For kinetic studies, use a range of concentrations of unlabeled this compound mixed with a fixed concentration of radiolabeled this compound.
-
To start the uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.
-
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes) to determine the initial linear uptake phase.
-
Uptake Termination:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to stop the transport and remove extracellular radiolabel.
-
-
Cell Lysis: Add 200-500 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the uptake data.
-
Data Analysis: Express the results as pmol of this compound/mg of protein/min. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Controls:
-
Negative Control: Perform the uptake at 4°C to inhibit active transport processes.
-
Competition Assay: Co-incubate with an excess of unlabeled this compound to determine specific uptake.
-
Inhibitor Studies: Use known transport inhibitors to probe the involvement of specific transporter families.
Protocol 2: Fluorescent this compound Analog Uptake Assay
This method offers a higher throughput alternative to radiolabeled assays and allows for visualization of uptake.[13][14] This protocol requires a fluorescently labeled this compound analog. If a specific probe for this compound is unavailable, a general fluorescent glucose analog like 2-NBDG could be used in competition assays to see if this compound competes for glucose transporters.[15] Alternatively, fluorescent probes based on boronic acids have been used to detect sugar alcohols.[16][17]
Materials:
-
Fluorescent this compound analog or a relevant fluorescent probe (e.g., 2-NBDG)
-
Unlabeled this compound
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS or HBSS
-
Fluorometer, fluorescence microscope, or flow cytometer
-
Black-walled, clear-bottom multi-well plates (for fluorometer-based assays)
Procedure:
-
Cell Seeding and Culture: Follow the same procedure as in Protocol 1.
-
Preparation for Uptake: Wash cells with PBS or HBSS.
-
Uptake Initiation: Add the fluorescent probe solution (with or without unlabeled this compound for competition assays) to the cells.
-
Uptake Incubation: Incubate for the desired time at 37°C.
-
Uptake Termination and Measurement:
-
Fluorometer: Wash the cells with ice-cold PBS, lyse them, and measure the fluorescence of the lysate.
-
Fluorescence Microscope: Wash the cells and immediately image them to visualize the cellular localization of the probe.[18]
-
Flow Cytometer: Wash the cells, detach them (e.g., with trypsin), and analyze the cell suspension by flow cytometry to quantify uptake on a single-cell level.[13][14]
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Protocol 3: LC-MS/MS-based Uptake Assay
This method uses a stable isotope-labeled substrate and offers high sensitivity and specificity without the need for radioactivity.[19]
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C₆-L-Iditol)
-
Unlabeled this compound
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS or HBSS
-
Extraction Solvent (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Culture: Follow the same procedure as in Protocol 1.
-
Uptake Assay: Perform the uptake experiment as described in Protocol 1, using the stable isotope-labeled this compound.
-
Extraction: After washing, add ice-cold Extraction Solvent to the cells to precipitate proteins and extract intracellular metabolites.
-
Sample Preparation: Centrifuge the samples to pellet the protein precipitate. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the stable isotope-labeled this compound in the cell extracts.
-
Data Analysis: Normalize the uptake to the protein content of the cell pellet.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental design and potential transport mechanisms.
Caption: Experimental workflow for studying this compound transport in cultured cells.
Caption: Potential mechanisms of this compound transport across the cell membrane.
References
- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]
- 3. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Lines For Studying Solute Carrier (SLC) Gene [horizondiscovery.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Studying Small Molecule Transport Across the Cell Membrane [sartorius.com]
- 14. news-medical.net [news-medical.net]
- 15. 2-NBD-Glucose, Fluorescent glucose uptake probe (CAS 186689-07-6) | Abcam [abcam.com]
- 16. Multiwell Assay for the Analysis of Sugar Gut Permeability Markers: Discrimination of Sugar Alcohols with a Fluorescent Probe Array Based on Boronic Acid Appended Viologens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. "Fluorescent Probe Development for Fructose Specific Transporters in Ca" by Joseph Fedie [digitalcommons.mtu.edu]
- 19. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of L-Iditol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of L-Iditol through microbial synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the microbial synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Question | Potential Causes | Recommended Solutions |
| Why is my this compound yield lower than expected? | - Suboptimal fermentation conditions (pH, temperature, aeration).- Inadequate nutrient composition in the culture medium.- Low enzymatic activity of L-sorbose reductase.- Inhibition by substrate (L-sorbose) or product (this compound).- Contamination of the culture. | - Optimize fermentation parameters. For Candida intermedia, maintaining a suitable pH and temperature is crucial.- Ensure the medium contains adequate nitrogen sources (e.g., yeast extract, peptone) and essential minerals.- Verify the health and viability of your inoculum.- Consider fed-batch fermentation to maintain optimal substrate concentrations and minimize product inhibition.[1][2][3]- Implement strict aseptic techniques to prevent contamination. |
| The fermentation process is slow or has stalled. What should I do? | - Poor inoculum quality or insufficient cell density.- Nutrient limitation.- Accumulation of inhibitory byproducts.- Incorrect aeration levels. | - Use a healthy, actively growing seed culture for inoculation.- Analyze the medium for depletion of essential nutrients and supplement if necessary.- Investigate the presence of potential inhibitory compounds.- Adjust the agitation and aeration rates to ensure sufficient oxygen supply for yeast metabolism. |
| I am having difficulty purifying this compound from the fermentation broth. Why? | - this compound is difficult to crystallize directly from the fermentation broth.[4][5]- Presence of residual sugars (e.g., L-sorbose) and other polyols.- Contamination with other microbial metabolites. | - Employ chromatographic separation techniques, such as ion-exchange chromatography, to separate this compound from other components.[4][5][6][7]- After fermentation, purify the syrup by filtration, decolorization with activated carbon, and demineralization using ion-exchange resins before chromatography.[5][6][7]- Consider derivatization to facilitate crystallization, followed by removal of the derivatizing agent. |
| How can I confirm the presence and purity of this compound in my sample? | - Inaccurate analytical methods.- Co-elution with other similar compounds during analysis. | - Utilize High-Performance Liquid Chromatography (HPLC) for accurate quantification.- Confirm the identity of the product through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring its optical rotation and melting point. |
Frequently Asked Questions (FAQs)
1. What are the most common microorganisms used for this compound production?
Several yeast strains, particularly from the Candida genus, are known to produce this compound by reducing L-sorbose. Candida intermedia has been identified as a particularly effective strain for this bioconversion.[8][9][10] Another approach involves using Gluconobacter oxydans in a co-fermentation process where D-sorbitol is oxidized to L-sorbose, while this compound (if added to the initial medium) remains unreacted, allowing for its separation.[5][6][7]
2. What is the metabolic pathway for this compound synthesis from L-sorbose in yeast?
In yeasts like Candida, this compound is synthesized through the stereospecific reduction of L-sorbose. This reaction is catalyzed by an NADPH-dependent L-sorbose reductase. This enzyme facilitates the transfer of a hydride ion from NADPH to the carbonyl group of L-sorbose, resulting in the formation of this compound.
3. What are the key factors influencing the yield of this compound in fermentation?
The primary factors include the choice of microbial strain, the composition of the culture medium (especially the concentrations of L-sorbose, nitrogen, and essential minerals), and the control of fermentation parameters such as pH, temperature, and aeration. High concentrations of the substrate (L-sorbose) or the product (this compound) can be inhibitory to the yeast cells, potentially reducing the overall yield.[1][2]
4. What are the major challenges in the downstream processing of this compound?
The main challenge is the difficulty of direct crystallization of this compound from the fermentation broth, often due to the presence of residual substrates and byproducts.[4][5] This necessitates multi-step purification processes, typically involving filtration, decolorization, demineralization, and chromatographic separation to achieve high purity.[5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on microbial polyol production, providing a reference for expected yields and productivities.
| Microorganism | Substrate | Product | Concentration (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Candida intermedia | L-Sorbose (150 g/L) | This compound | 50 | 0.33 | ~0.42 | [8][10] |
| Candida tropicalis | Xylose | Xylitol | 187 | 0.75 | 3.9 | [1][2] |
| Candida tropicalis | Xylose (68.28 g/L) | Xylitol | 36.74 | 0.58 | 0.34 | [11] |
| Wickerhamomyces anomalus | Xylose | Xylitol | 24.75 | 0.83 | - | [12] |
Experimental Protocols
Protocol 1: this compound Production using Candida intermedia
This protocol outlines the steps for the production of this compound from L-sorbose using Candida intermedia.
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 20 g L-sorbose, 5 g yeast extract, 5 g peptone, 3 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.
-
Adjust the pH to 5.5.
-
Inoculate a single colony of Candida intermedia into the seed medium and incubate at 30°C with shaking at 150 rpm for 24-48 hours until a dense culture is obtained.
-
-
Fermentation:
-
Prepare the production medium containing (per liter): 150 g L-sorbose, 10 g yeast extract, and 10 g peptone.
-
Adjust the initial pH to 5.5.
-
Inoculate the production medium with the seed culture (5-10% v/v).
-
Incubate the fermentation culture at 30°C with agitation (e.g., 200 rpm) for 5-7 days.
-
Monitor the consumption of L-sorbose and the production of this compound periodically using HPLC.
-
-
Downstream Processing and Purification:
-
After fermentation, remove the yeast cells from the broth by centrifugation or filtration.
-
Decolorize the supernatant by adding activated charcoal (1-2% w/v) and stirring for 1-2 hours, followed by filtration.
-
Demineralize the decolorized broth by passing it through columns containing cation and anion exchange resins.
-
Concentrate the purified syrup under vacuum.
-
Perform chromatographic separation of the concentrated syrup to isolate this compound.
-
Visualizations
References
- 1. Optimization of fed-batch fermentation for xylitol production by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optimization-of-fed-batch-fermentation-for-xylitol-production-by-candida-tropicalis - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 6. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. ES2304168T3 - L-ILITOL PREPARATION PROCEDURE. - Google Patents [patents.google.com]
- 8. Candida albicans SOU1 encodes a sorbose reductase required for L-sorbose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Xylitol Production: Identification and Comparison of New Producing Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution issues in L-Iditol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the chromatographic analysis of L-Iditol.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution, the incomplete separation of two or more compounds, is a common issue in this compound chromatography due to the presence of structurally similar isomers such as D-sorbitol and mannitol, as well as potential process-related impurities like L-sorbose.[1] This guide provides a systematic approach to diagnose and resolve these challenging separations.
Initial Assessment: Identifying Co-elution
The first step in troubleshooting is to confirm that co-elution is indeed the problem. Look for the following signs in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate a hidden, co-eluting compound.
-
Peak Shoulders: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.
-
Broader-than-Expected Peaks: If the peak for this compound is significantly wider than that of a pure standard under the same conditions, co-elution may be occurring.
-
Inconsistent Peak Area/Height Ratios: If the ratio of peak area to peak height varies between runs, it could be due to unresolved components.
A troubleshooting workflow for identifying and resolving co-elution is presented below.
Caption: A systematic workflow for troubleshooting co-elution in this compound chromatography.
Troubleshooting Steps in Detail:
-
Mobile Phase Optimization: Modifying the mobile phase is often the first and most straightforward approach to improving resolution.
-
For Hydrophilic Interaction Liquid Chromatography (HILIC): Small changes in the percentage of the aqueous component can significantly impact selectivity between sugar alcohol isomers. Systematically vary the acetonitrile/water ratio. The use of buffers can also influence selectivity.
-
For Ligand-Exchange Chromatography: The choice of counter-ion (e.g., Ca²⁺, Pb²⁺) and the use of low concentrations of organic modifiers can alter the retention of sugar alcohols.[2]
-
-
Column Temperature Adjustment: Temperature can be a powerful tool for optimizing selectivity, particularly in HILIC. Varying the column temperature can alter the interaction kinetics between the analytes and the stationary phase, which can be sufficient to resolve closely eluting isomers.[1]
-
Changing the Stationary Phase: If mobile phase and temperature adjustments are insufficient, a change in column chemistry is the next logical step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Different HILIC stationary phases (e.g., amide, diol, or zwitterionic) can offer varying selectivities for sugar alcohols.
-
Ligand-Exchange Chromatography: This is a highly effective technique for separating sugar alcohols. The mechanism relies on the differential formation of complexes between the hydroxyl groups of the sugar alcohols and metal ions (e.g., Ca²⁺) on the stationary phase.[3]
-
Porous Graphitic Carbon (PGC): PGC columns can provide unique selectivity for isomers based on their three-dimensional structure.
-
-
Gas Chromatography with Mass Spectrometry (GC-MS) and Derivatization: For complex mixtures or when HPLC methods fail to provide adequate resolution, GC-MS of derivatized sugars is a powerful alternative. Derivatization, typically silylation (e.g., using TMS), increases the volatility of the sugar alcohols, allowing for their analysis by GC. The high efficiency of capillary GC columns often provides excellent resolution of isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluents are its stereoisomers, D-sorbitol and mannitol, due to their identical mass and similar chemical properties. Another frequent co-eluent, particularly in production processes starting from L-sorbose, is L-sorbose itself.[1][4][5]
Q2: My this compound peak has a persistent shoulder. How can I resolve it?
A2: A persistent shoulder indicates a closely eluting impurity, likely an isomer. Start by optimizing your column temperature in 5°C increments (both up and down) as this can be a very effective parameter for isomer separations in HILIC. If this is not successful, a more significant change in selectivity is needed. Switching to a ligand-exchange column is a highly recommended next step for resolving sugar alcohol isomers.
Q3: I am using a Refractive Index (RI) detector and my baseline is noisy, making it hard to see small co-eluting peaks. What can I do?
A3: RI detectors are sensitive to temperature and pressure fluctuations. Ensure your column and detector are well-thermostatted. A noisy baseline can also result from a mobile phase that is not thoroughly degassed or from precipitate in your sample. For improved sensitivity and baseline stability, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are also compatible with gradient elution.[1][6]
Q4: Can I use Reversed-Phase (RP) HPLC to separate this compound from its isomers?
A4: Standard reversed-phase columns (like C18) are generally not effective for separating highly polar compounds like this compound and its isomers. These compounds have very little retention on non-polar stationary phases. HILIC or ligand-exchange chromatography are the recommended HPLC modes.
Q5: What are the advantages of using GC-MS for this compound analysis?
A5: GC-MS offers very high chromatographic efficiency, which often leads to excellent separation of isomers after derivatization. The mass spectrometer provides an additional dimension of confirmation, as the mass spectra of the derivatized isomers can be used for identification. This can be particularly useful for confirming the identity of co-eluting peaks that are not resolved by HPLC.
Data Presentation: Retention Time Data
The following tables provide examples of retention times for this compound's common isomers, D-sorbitol and mannitol, under different HILIC conditions. This data can be used as a starting point for method development. Note that the retention of this compound would be expected to be very similar to its isomers under these conditions, highlighting the need for careful optimization to achieve separation.
Table 1: Retention Times of Sorbitol and Mannitol on Various HILIC Columns with Acetonitrile/Water Mobile Phase
| Stationary Phase | Analyte | Retention Time (min) |
| ZIC®-HILIC | Mannitol | 9.675 |
| Sorbitol | 9.376 | |
| Luna® HILIC | Mannitol | 15.515 |
| Sorbitol | 15.420 | |
| BEH Amide | Mannitol | 10.730 |
| Sorbitol | 11.049 | |
| Kinetex® HILIC | Mannitol | 12.099 |
| Sorbitol | 11.924 | |
| Data adapted from a study evaluating various HILIC stationary phases. Experimental conditions may vary.[4] |
Table 2: Retention Times of Sorbitol and Mannitol on Various HILIC Columns with Acetone/Water Mobile Phase
| Stationary Phase | Analyte | Retention Time (min) |
| ZIC®-HILIC | Mannitol | 14.681 |
| Sorbitol | 14.126 | |
| Luna® HILIC | Mannitol | 11.266 |
| Sorbitol | 11.007 | |
| Data adapted from a study evaluating various HILIC stationary phases. Experimental conditions may vary.[4] |
Experimental Protocols
1. HILIC-UHPLC-ELSD Method for Sugar Alcohol Separation
This protocol is based on a validated method for the simultaneous analysis of ten sugar alcohols, including iditol, sorbitol, and mannitol.[1]
-
Column: A HILIC column suitable for sugar alcohol separation (e.g., an amide-based phase).
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile will need to be optimized for the specific column and analytes. A typical starting point is a high percentage of acetonitrile (e.g., 85-95%) with a linear decrease over 10-15 minutes.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC.
-
Column Temperature: This is a critical parameter for selectivity. Start at 30°C and optimize in the range of 25-60°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) with optimized drift tube temperature and nebulizer gas pressure.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
2. Ligand-Exchange HPLC-RI Method
This is a general protocol for the separation of sugar alcohols using ligand-exchange chromatography.
-
Column: A polymer-based column with a cation-exchange resin in the calcium (Ca²⁺) or lead (Pb²⁺) form.
-
Mobile Phase: Deionized water.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 80-85°C) are often used to improve peak shape and reduce analysis time.
-
Detector: Refractive Index (RI) detector. The detector and column must be kept at a stable temperature.
-
Sample Preparation: Dissolve the sample in deionized water.
3. GC-MS Analysis of TMS-Derivatized Sugar Alcohols
This protocol outlines the general steps for the analysis of this compound and its isomers by GC-MS after derivatization.
-
Derivatization:
-
Evaporate the sample to dryness.
-
Add a methoxyamine hydrochloride solution in pyridine to protect the carbonyl groups (if sugars like L-sorbose are present) and heat.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the TMS derivatives.
-
-
GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode to obtain mass spectra for peak identification and in selected ion monitoring (SIM) mode for quantification if required.
Visualizations
Caption: Decision tree for selecting a chromatographic method for this compound analysis.
References
- 1. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 6. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Iditol Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with L-Iditol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
A1: this compound is a sugar alcohol and is generally considered to be chemically stable in neutral aqueous solutions at ambient temperatures.[1][2] When stored properly, significant degradation is not expected over short-term experimental periods. For long-term storage, it is recommended to keep this compound solutions in a dry, dark place at 0 - 4°C for short periods (days to weeks) or -20°C for longer durations (months to years).[3]
Q2: My this compound solution is showing a decrease in concentration over time. What are the potential causes?
A2: Several factors could contribute to a decrease in this compound concentration:
-
Microbial Contamination: Aqueous solutions of sugar alcohols can be susceptible to microbial growth, which may consume this compound. Ensure sterile handling and consider using a 0.22 µm filter for your solutions.
-
Enzymatic Degradation: If your experimental system contains enzymes, particularly dehydrogenases, enzymatic conversion of this compound to L-sorbose could be occurring.[4][5] This is a common metabolic pathway.[3]
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Extreme pH and High Temperature: While stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to slow degradation of sugar alcohols through mechanisms like dehydration.[6][7]
-
Oxidative Degradation: The presence of strong oxidizing agents or metal ions that can catalyze oxidation may lead to the degradation of polyols, especially at higher temperatures.[8][9][10][11]
-
Evaporation: Improperly sealed storage containers can lead to solvent evaporation, which would increase the concentration of this compound, not decrease it. However, if samples are left open to the air for extended periods during experimentation, evaporation could be a factor to consider in your overall experimental accuracy.
Q3: Can this compound participate in the Maillard reaction?
A3: Under typical physiological or experimental conditions, this compound, as a sugar alcohol, does not have a reactive carbonyl group and is generally considered non-reactive in the Maillard reaction.[1][2] However, browning has been observed in systems where sorbitol (a stereoisomer of iditol) is heated with amino acids, suggesting that under certain conditions, such as high temperatures, some reactivity may be induced.[1]
Q4: What are the primary degradation products of this compound?
A4: The primary and most well-documented degradation product of this compound is L-sorbose, which is formed through enzymatic oxidation by this compound 2-dehydrogenase.[4][5] Under harsh chemical conditions (e.g., high temperature and extreme pH), dehydration products such as anhydro-L-iditol may form. Oxidative degradation can lead to the formation of various smaller aldehydes and carboxylic acids.
Troubleshooting Guide
Issue 1: Unexpected loss of this compound in my cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Cellular Metabolism | Your cells may be metabolizing this compound. Research the metabolic capabilities of your specific cell line. Analyze spent media for the presence of L-sorbose, a likely metabolite. |
| Microbial Contamination | Plate a sample of your this compound stock solution and cell culture media on nutrient agar to check for bacterial or fungal growth. Prepare fresh, sterile-filtered solutions. |
Issue 2: My analytical results for this compound concentration are inconsistent.
| Possible Cause | Troubleshooting Step |
| Inaccurate Sample Preparation | Review your dilution and sample handling procedures. Ensure accurate pipetting and consistent sample volumes. |
| HPLC System Issues | If using HPLC, check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is stabilized. Refer to the HPLC troubleshooting guide below. |
| Standard Degradation | Prepare fresh this compound standards for your calibration curve. Verify the purity of your this compound standard. |
Issue 3: I observe a color change (browning) in my this compound-containing formulation during heat treatment.
| Possible Cause | Troubleshooting Step |
| Reaction with other components | If your formulation contains amino acids or proteins, a Maillard-like reaction may be occurring at high temperatures.[1] |
| Caramelization of other sugars | If your formulation contains reducing sugars, they may be caramelizing. |
| Oxidation | The presence of oxygen and potentially metal catalysts could be causing oxidative browning. |
Data on this compound Stability
The following table summarizes the known and inferred stability of this compound in aqueous solutions under various conditions. Quantitative data for this compound is limited; therefore, some information is extrapolated from the behavior of similar sugar alcohols.
| Condition | Stability | Potential Degradation Products | Notes |
| Neutral pH (6-8) at 4-25°C | High | None expected | Generally stable for experimental use. For long-term storage, refrigeration is recommended.[3] |
| Acidic pH (<4) at >50°C | Low to Moderate | Anhydro-L-iditol, other dehydration products | Acid-catalyzed dehydration can occur, especially at elevated temperatures.[6][7] |
| Alkaline pH (>9) at >50°C | Low to Moderate | Isomerization and degradation products | Base-catalyzed degradation and isomerization can occur. |
| Presence of Oxidizing Agents (e.g., H₂O₂, metal ions) | Low to Moderate | Aldehydes, ketones, carboxylic acids | Susceptible to oxidative degradation, which is accelerated by heat and catalysts.[8][10] |
| Presence of Dehydrogenase Enzymes | Low | L-Sorbose | Specific enzymatic conversion is a known metabolic pathway.[4][5] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol provides a general method for the quantification of this compound in aqueous samples.
1. Materials and Reagents:
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This compound standard, >98% purity
-
Deionized water, HPLC grade
-
Sulfuric acid, analytical grade
-
0.22 µm syringe filters
2. Equipment:
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High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
-
Ion-exchange column suitable for sugar alcohol analysis (e.g., Bio-Rad Aminex HPX-87H)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.005 N sulfuric acid solution in HPLC-grade deionized water.
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Accurately weigh this compound standard and prepare a stock solution of 10 mg/mL in deionized water.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).
-
-
Sample Preparation:
-
Dilute your aqueous samples containing this compound to fall within the concentration range of your calibration standards.
-
Filter all standards and samples through a 0.22 µm syringe filter before placing them in HPLC vials.
-
-
HPLC Conditions:
-
Column: Bio-Rad Aminex HPX-87H (or equivalent)
-
Mobile Phase: 0.005 N H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60-65°C
-
Injection Volume: 10-20 µL
-
Detector: Refractive Index Detector (RID)
-
Run Time: Approximately 30 minutes (adjust as needed based on your system and column)
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in your samples by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A workflow for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Aqueous Room Temperature Mono-Dehydration of Sugar Alcohols Using Functionalized Yttrium Oxide Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06831F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic and oxidative degradation of poly(polyol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing enzyme activity for L-iditol 2-dehydrogenase
Welcome to the technical support center for L-iditol 2-dehydrogenase (also known as Sorbitol Dehydrogenase). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound 2-dehydrogenase and what is its primary function?
A1: this compound 2-dehydrogenase (EC 1.1.1.14) is an enzyme that catalyzes the reversible oxidation of this compound to L-sorbose, using NAD+ as a cofactor.[1][2][3] It is a member of the oxidoreductase family.[1] This enzyme is also known by several other names, including sorbitol dehydrogenase and polyol dehydrogenase.[1][2][3] It plays a role in fructose and mannose metabolism.[1][3]
Q2: What are the substrates for this compound 2-dehydrogenase?
A2: this compound 2-dehydrogenase exhibits broad substrate specificity, acting on a variety of sugar alcohols. Its substrates include, but are not limited to, this compound, D-glucitol (sorbitol), D-xylitol, and D-galactitol.[2][4] The enzyme's affinity for these substrates can vary depending on the source of the enzyme.[2]
Q3: What is the required cofactor for this compound 2-dehydrogenase activity?
A3: The specific cofactor for this compound 2-dehydrogenase is Nicotinamide Adenine Dinucleotide (NAD+). The enzyme cannot use NADP+ as a cofactor.[2]
Q4: How should I store this compound 2-dehydrogenase to maintain its activity?
A4: For long-term storage, it is generally recommended to store the enzyme frozen. Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity. For short-term storage, refrigeration at 4°C may be suitable, but some studies on similar dehydrogenases suggest that storage at room temperature (25°C) or frozen (-20°C) can be better for preserving activity over several weeks. The stability of the enzyme can be enhanced by the addition of stabilizing agents like glycerol.
Optimizing Enzyme Activity
To achieve maximal this compound 2-dehydrogenase activity, it is crucial to optimize several key experimental parameters.
Optimal pH
The pH of the reaction buffer significantly influences enzyme activity. The optimal pH for this compound 2-dehydrogenase can vary depending on the direction of the reaction (oxidation or reduction). For the oxidation of sorbitol, the activity is dependent on a single pK value of 7.1, while for the reduction of fructose, the pK value is 7.7. The enzyme is typically active over a pH range of 5 to 10.
| Parameter | Value | Source Organism |
| Optimal pH range | 5.0 - 10.0 | Sheep Liver |
| pK (Sorbitol Oxidation) | 7.1 | Sheep Liver |
| pK (Fructose Reduction) | 7.7 | Sheep Liver |
Optimal Temperature
The optimal temperature for this compound 2-dehydrogenase activity is a critical factor. While a precise optimum can vary with the enzyme source, many dehydrogenases exhibit stability up to 30-40°C. For a thermostable alcohol dehydrogenase from Pyrococcus furiosus, the activity increases up to 100°C.[5] It is recommended to determine the optimal temperature for your specific enzyme and experimental conditions empirically.
| Enzyme Source | Optimal Temperature (°C) | Thermal Stability |
| Meyerozyma caribbica (Xylitol Dehydrogenase) | 40 | - |
| Anoxybacillus geothermalis (Aldehyde Dehydrogenase) | 60 | Stable at 70°C for 1 hour |
| General Guideline | 30 - 50 | Activity loss observed at higher temperatures |
Substrate and Cofactor Concentrations
The concentrations of the substrate and the cofactor NAD+ should be optimized to ensure substrate saturation for maximal reaction velocity. The Michaelis constant (Km) is a key parameter for determining the optimal substrate concentration.
| Substrate | Km (mM) | Source Organism |
| Xylitol | 16.1 | Meyerozyma caribbica |
| L-arabitol | 31.1 | Meyerozyma caribbica |
Note: Data for specific substrates of this compound 2-dehydrogenase is limited. The provided values are for a similar xylitol dehydrogenase.
Inhibitors of this compound 2-Dehydrogenase
Several compounds are known to inhibit the activity of this compound 2-dehydrogenase. Understanding these inhibitors is crucial for drug development and for avoiding experimental artifacts.
| Inhibitor | IC50 (µM) |
| Flavin adenine dinucleotide disodium hydrate | 0.192[6][7] |
| (+)-Amethopterin | 1.1[6][7] |
| 3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide | 1.2[6][7] |
| Folic acid | 4.5[6][7] |
| N-2,4-dinitrophenyl-L-cysteic acid | 5.3[6][7] |
| Vanillin azine | 7[6][7] |
| 1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-alpha-L-arabinopyranosyl)-(9Cl) | 28[6][7] |
| Carica papaya fruit extract | 29.57 (µg/mL)[8] |
| Citrus aurantifolia (Lime) extract | 138.66 (µg/mL)[1] |
Experimental Protocols
Spectrophotometric Assay for this compound 2-Dehydrogenase Activity
This protocol measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Pipettes
-
Reaction Buffer: 50 mM Glycine-NaOH, pH 10.0
-
Substrate Solution: 57 mM of the desired polyol substrate (e.g., this compound, D-glucitol) in Reaction Buffer
-
Cofactor Solution: 50 mM NAD+ in deionized water
-
Enzyme Sample (appropriately diluted)
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine 880 µL of the Substrate Solution and 100 µL of the Cofactor Solution.
-
Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 25°C or the determined optimal temperature) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 20 µL of the diluted enzyme sample to the cuvette and mix gently by inversion.
-
Measure the absorbance: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
Calculate the rate of reaction: Determine the initial linear rate of the reaction (ΔA340/min).
-
Control: Run a blank reaction containing all components except the substrate to account for any background NADH production. Subtract the rate of the blank from the rate of the sample reaction.
Calculation of Enzyme Activity:
One unit of this compound 2-dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Activity (U/mL) = (ΔA340/min) * (Total reaction volume in mL) / (ε * l * Enzyme volume in mL)
Where:
-
ΔA340/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme has been stored at the correct temperature and avoid repeated freeze-thaw cycles. Test the activity of a new enzyme aliquot. |
| Incorrect pH of the reaction buffer. | Prepare fresh buffer and verify the pH using a calibrated pH meter. | |
| Sub-optimal temperature. | Determine the optimal temperature for your enzyme source or perform the assay at a standard temperature (e.g., 25°C or 37°C). | |
| Missing or degraded cofactor (NAD+). | Use a fresh solution of NAD+. Ensure it has been stored correctly (protected from light and moisture). | |
| Presence of inhibitors in the sample. | If your sample is a crude extract, consider purification steps to remove potential inhibitors. Run a control with a known amount of purified enzyme to check for inhibition. | |
| High background signal (high absorbance in the blank) | Contamination of reagents with NADH or other absorbing substances. | Use high-purity reagents and deionized water. Prepare fresh solutions. |
| Non-enzymatic reduction of NAD+. | This can sometimes occur in the presence of certain compounds in the sample. Ensure the blank contains everything except the substrate to properly account for this. | |
| Inconsistent or non-reproducible results | Inaccurate pipetting. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Temperature fluctuations during the assay. | Use a temperature-controlled cuvette holder in the spectrophotometer. | |
| Variation in reagent concentrations between assays. | Prepare master mixes of reagents for a set of experiments to ensure consistency. | |
| Enzyme instability during the assay. | Consider adding a stabilizing agent like glycerol (e.g., 10-20% v/v) to the reaction buffer or enzyme dilution buffer. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 3. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. This compound 2-dehydrogenase (NAD+) activity | SGD [yeastgenome.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potential sorbitol dehydrogenase inhibitors from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to resolve poor signal in L-Iditol mass spectrometry
Welcome to the technical support center for L-Iditol mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal and other challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or no molecular ion peak for this compound in my mass spectrum?
A1: this compound, like other sugar alcohols, is prone to rapid fragmentation upon ionization, especially with hard ionization techniques like Electron Ionization (EI). This can lead to a molecular ion that is either very small or completely absent.[1][2] The energy from the ionization process is often sufficient to cause the immediate loss of water molecules (M-18) or cleavage of C-C bonds.[1][2] It is crucial to look for characteristic fragment ions to confirm the presence of your analyte. For derivatized this compound, the molecular ion of the derivative may also be of low abundance.
Q2: What is the most common cause of poor signal intensity for this compound?
A2: The most common cause of poor signal intensity for this compound is its high polarity and low volatility, which leads to poor ionization efficiency.[3][4] To overcome this, derivatization is a critical step to increase volatility and improve ionization.[4][5] Without effective derivatization, this compound may not efficiently transfer into the gas phase and ionize, resulting in a weak signal.
Q3: How can I differentiate this compound from its isomers, like sorbitol and mannitol, in my analysis?
A3: Differentiating isomers like this compound, sorbitol, and mannitol requires excellent chromatographic separation prior to mass spectrometric analysis. Utilizing a suitable chromatography method, such as one employing a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized column for sugar analysis, can achieve baseline separation of these structurally similar compounds.[6] Derivatization can also alter the chromatographic behavior of these isomers, sometimes enhancing their separation.
Q4: What are "matrix effects" and how can they affect my this compound analysis?
A4: Matrix effects occur when other components in your sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[7][8][9] This interference can either suppress the this compound signal, leading to lower sensitivity and inaccurate quantification, or enhance it, also causing quantification errors. Matrix effects are a significant challenge, especially in complex biological samples.[8][9] Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation, using matrix-matched calibration standards, or employing a stable isotope-labeled internal standard.[7][8][9]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during this compound mass spectrometry.
Issue 1: No Peaks or Extremely Low Signal for this compound
This is a common and frustrating issue. The following troubleshooting workflow can help you systematically identify and resolve the root cause.
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
Inconsistent results can make quantitative analysis unreliable. Use this guide to improve the reproducibility of your this compound measurements.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent volumes are used for samples, standards, and derivatization reagents. Automated liquid handlers can improve precision. An automated derivatization protocol can improve reproducibility.[10][11][12] |
| Derivatization Variability | Ensure derivatization reactions go to completion by optimizing reaction time and temperature. Prepare fresh derivatization reagents regularly, as they can degrade over time.[13] |
| Injector Issues (GC-MS) | Check for a leaking syringe or septum and replace if necessary. Ensure the correct liner is installed and that it is clean.[14][15][16] |
| Chromatography Instability | Check for leaks in the LC or GC system. Ensure the column is properly conditioned and has not degraded. Verify that mobile phase or carrier gas flow rates are stable.[14][17] |
| Variable Matrix Effects | If the composition of the sample matrix varies between samples, it can lead to inconsistent signal suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[7][8] |
Issue 3: Broad or Tailing Peaks in the Chromatogram
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
| Potential Cause | Recommended Action |
| Active Sites in the System (GC-MS) | Polar hydroxyl groups of underivatized or partially derivatized this compound can interact with active sites in the injector liner or the front of the column, causing peak tailing. Use a deactivated liner and trim the front of the column (0.5-1 meter).[16][17] |
| Column Degradation | The stationary phase of the column can degrade over time, leading to poor peak shape. Replace the column if conditioning does not resolve the issue. |
| Inappropriate Flow Rate | An incorrect flow rate of the mobile phase (LC-MS) or carrier gas (GC-MS) can lead to peak broadening. Optimize the flow rate for your specific column and method. |
| Column Overload | Injecting too much sample can lead to fronting or broadened peaks. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound for GC-MS Analysis
This protocol is a common and effective method for preparing sugar alcohols for GC-MS. Silylation replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing volatility and thermal stability.[10][12][13]
Materials:
-
Dried this compound sample or standard
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Water will react with the silylating reagents. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the this compound. Then, add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1 µL.
References
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Common interferences in the analysis of L-Iditol
Welcome to the technical support center for the analysis of L-Iditol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most prevalent interferences in this compound analysis stem from its isomers, the sample matrix, and the specificity of the analytical method. Key interferences include:
-
Isomeric Co-elution: this compound has several isomers, such as D-sorbitol (D-glucitol) and D-mannitol, which have identical molecular weights and similar physicochemical properties. This makes their separation by chromatographic techniques challenging.[1][2]
-
Matrix Effects: When analyzing this compound in biological samples (e.g., plasma, urine, cell lysates) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), endogenous components of the matrix can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement.[3][4][5] This can significantly impact the accuracy and precision of quantification.
-
Cross-reactivity in Enzymatic Assays: Enzymatic assays for this compound, which may utilize enzymes like this compound 2-dehydrogenase, can sometimes exhibit cross-reactivity with other structurally similar polyols present in the sample, leading to inaccurate measurements.[6][7]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between this compound and its Isomers (e.g., Sorbitol, Mannitol)
Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and other sugar alcohols. How can I improve the separation?
Answer: Achieving baseline separation of this compound from its isomers is critical for accurate quantification. Here are several strategies to troubleshoot and improve chromatographic resolution:
-
Column Chemistry Optimization:
-
Amine-based columns: These are commonly used for sugar analysis. Experiment with different amine-based stationary phases (e.g., aminopropyl) as they offer unique selectivities for polar analytes like sugar alcohols.
-
Ion-exchange chromatography: This technique can be effective for separating sugar alcohols, as described in methods for separating this compound from L-sorbose.[8][9]
-
Specialized carbohydrate columns: Consider using columns specifically designed for carbohydrate and sugar alcohol analysis, which often have proprietary surface chemistries to enhance separation.
-
-
Mobile Phase Modification:
-
Acetonitrile/Water Gradient: Fine-tuning the gradient elution profile can significantly impact resolution. A shallower gradient around the elution time of the isomers can improve their separation.
-
Mobile Phase Additives: The addition of modifiers like buffers (e.g., ammonium acetate) or ion-pairing agents can alter the retention characteristics of the analytes and improve separation.
-
-
Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Systematically varying the column temperature (e.g., in 5°C increments) can sometimes lead to better resolution.
Experimental Protocol: Improving Isomer Separation by HPLC
-
Initial Assessment:
-
Column: Standard aminopropyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 75:25 Acetonitrile:Water (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[10]
-
-
Troubleshooting Steps:
-
Step 2a (Gradient Optimization): Switch to a gradient elution. Start with a higher acetonitrile concentration (e.g., 85%) and decrease it to a lower concentration (e.g., 65%) over 20-30 minutes. This can help to better separate closely eluting peaks.
-
Step 2b (Column Comparison): If gradient optimization is insufficient, test a different type of column, such as a polymer-based ion-exchange column in the calcium or lead form, which are known to be effective for sugar alcohol separations.
-
Step 2c (Temperature Adjustment): Increase the column temperature to 40°C or 50°C. This can decrease mobile phase viscosity and improve peak shape and resolution.
-
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 |
| Column | Aminopropyl | Aminopropyl | Ion-Exchange (Ca2+ form) |
| Mobile Phase | 75:25 ACN:H2O (Isocratic) | 85-65% ACN Gradient | Water |
| Temperature | 30°C | 40°C | 80°C |
| Expected Outcome | Poor resolution | Improved resolution | Baseline separation |
Issue 2: Suspected Matrix Effects in LC-MS Analysis Leading to Inaccurate Quantification
Question: I am observing significant variability and poor recovery in my this compound quantification from biological samples. How can I identify and mitigate matrix effects?
Answer: Matrix effects are a common challenge in LC-MS bioanalysis and can lead to erroneous results.[5][11] A systematic approach is required to diagnose and address them.
-
Detection of Matrix Effects:
-
Post-Extraction Spike Method: Compare the response of this compound spiked into a blank matrix extract with the response of this compound in a neat solvent. A significant difference indicates the presence of matrix effects.[3]
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.[3]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: The goal is to remove interfering matrix components before analysis.[12][13]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Develop an SPE protocol with a sorbent that retains this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This can also be used to selectively extract this compound from the sample matrix.[14]
-
-
Chromatographic Separation: Modify the HPLC method to separate this compound from the co-eluting matrix components. This may involve changing the column or adjusting the mobile phase gradient.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C₆-L-Iditol) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[15]
-
Experimental Protocol: Assessment and Mitigation of Matrix Effects
-
Assessment (Post-Extraction Spike):
-
Prepare three sets of samples:
-
Set A: this compound standard in neat solvent.
-
Set B: Blank matrix extract spiked with this compound standard at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all samples by LC-MS.
-
Calculate the matrix effect: Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100. A value significantly different from 100% indicates a matrix effect.
-
-
Mitigation (SPE Protocol Development):
-
Sorbent Screening: Test different SPE cartridges (e.g., polymeric reversed-phase, mixed-mode cation exchange) to find the one with the best retention and recovery for this compound.
-
Method Optimization: Optimize the wash and elution steps to maximize the removal of interfering compounds while ensuring high recovery of this compound.
-
Validation: Re-evaluate the matrix effect using the post-extraction spike method with the SPE-cleaned samples.
-
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 8 | 55 ± 12 (Suppression) |
| Liquid-Liquid Extraction | 70 ± 10 | 80 ± 9 (Suppression) |
| Solid-Phase Extraction | 95 ± 5 | 98 ± 4 (Minimal Effect) |
Issue 3: Lack of Specificity in an Enzymatic Assay for this compound
Question: My enzymatic assay for this compound is giving higher than expected concentrations, and I suspect cross-reactivity with other polyols. How can I confirm and address this?
Answer: The specificity of an enzymatic assay is crucial for accurate results.[16][17] It is important to validate the assay for potential interferences from structurally related compounds.
-
Confirmation of Cross-Reactivity:
-
Substrate Specificity Testing: Individually test the response of the enzymatic assay to other polyols that may be present in your sample (e.g., D-sorbitol, mannitol, galactitol). A significant response indicates cross-reactivity.
-
Inhibition Assays: Investigate whether other polyols can act as inhibitors of the enzyme used in the assay for this compound.
-
-
Improving Assay Specificity:
-
Sample Pre-treatment: If a specific interfering substance is identified, consider a sample pre-treatment step to remove it. For example, another enzyme could be used to selectively convert the interfering polyol into a non-reactive product.
-
Alternative Enzyme Source: Enzymes from different organisms may have different substrate specificities.[18] Research and test this compound 2-dehydrogenases from various sources to find one with higher specificity for this compound.
-
Coupled Enzyme Assays: Design a coupled assay where the product of the this compound-specific reaction is the substrate for a second, highly specific enzymatic reaction that generates a measurable signal.
-
Experimental Protocol: Testing Enzyme Cross-Reactivity
-
Prepare Standard Solutions: Create standard solutions of this compound, D-sorbitol, D-mannitol, and galactitol at the same concentration (e.g., 1 mM).
-
Perform Enzymatic Assay: Run the enzymatic assay for each of the standard solutions according to the established protocol.
-
Calculate Relative Response: Normalize the response of each potential interferent to the response of this compound. Relative Response (%) = (Signal of Interferent / Signal of this compound) * 100.
-
Analyze Results: A high relative response for other polyols confirms a lack of specificity.
| Compound (1 mM) | Absorbance at 340 nm (ΔA/min) | Relative Response (%) |
| This compound | 0.150 | 100 |
| D-Sorbitol | 0.030 | 20 |
| D-Mannitol | 0.005 | 3.3 |
| Galactitol | 0.002 | 1.3 |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: this compound analysis experimental workflow.
References
- 1. Food Processing - Sorbitol/Mannitol separation [puritech.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel induction of D-arabitol and D-sorbitol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 10. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Overcoming Sample Preparation Challenges in Oligonucleotide LC-MS/MS Analysis | Separation Science [sepscience.com]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 17. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of L-Iditol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of L-Iditol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of this compound after Synthesis | Incomplete hydrogenation of L-sorbose. | Optimize hydrogenation conditions (catalyst, pressure, temperature). Ensure adequate reaction time. |
| Formation of D-sorbitol as a major byproduct during hydrogenation.[1][2] | Utilize a catalyst known for higher diastereoselectivity towards this compound, such as certain nickel-based catalysts.[1] | |
| Residual starting materials or byproducts from the fermentation step to produce L-sorbose.[3][4][5] | Purify the L-sorbose starting material before hydrogenation. | |
| Difficulty in this compound Crystallization | Presence of impurities, particularly D-sorbitol and residual L-sorbose, which inhibit crystallization.[1][3] | Purify the crude this compound syrup using chromatographic methods before attempting crystallization.[1][3][4] |
| Incorrect solvent or concentration. | This compound can be crystallized from a concentrated aqueous solution after chromatographic purification. Organic solvents are generally not required.[5] | |
| Supersaturation not achieved. | Concentrate the purified this compound fraction to a high dry matter content (around 80%) and then cool with stirring to induce crystallization.[5] | |
| Chromatographic Separation Yields Poor Resolution | Inappropriate stationary phase or mobile phase. | Use strong cationic exchange resins for the chromatographic separation of this compound from L-sorbose and D-sorbitol.[1] |
| Column overloading. | Optimize the loading volume and concentration of the syrup on the chromatography column. | |
| Improper flow rate. | Adjust the elution flow rate to improve peak resolution. | |
| This compound Purity Decreases Over Time | Potential degradation of the compound. | Store purified this compound in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The most common impurities depend on the synthetic route. In the widely used method of L-sorbose hydrogenation, the primary impurity is the C5 epimer, D-sorbitol.[1] Residual unreacted L-sorbose is also a significant impurity.[3][4] If the L-sorbose is produced via fermentation of D-sorbitol, traces of other sugars and polyols may also be present.[3][5]
Q2: Why is direct crystallization of this compound from the reaction mixture often unsuccessful?
Direct crystallization of this compound from the crude reaction mixture is often impossible due to the presence of impurities like D-sorbitol and L-sorbose.[1][3] These impurities interfere with the formation of a stable crystal lattice. Even after the removal of L-sorbose, the presence of other polyols can inhibit crystallization.[1] Therefore, a high degree of purity is typically required before crystallization can be successfully initiated.
Q3: What is the most effective method for purifying synthesized this compound?
Chromatographic separation is the most effective and widely cited method for purifying this compound from the synthesis mixture, particularly from L-sorbose and D-sorbitol.[1][3][4] This technique can yield this compound with a purity of 90% to 99.5% or even higher.[3][4]
Q4: Can enzymatic methods be used to improve the purity of this compound?
Yes, enzymatic methods can be employed to produce this compound with high initial purity. The use of microorganisms such as Candida intermedia or specific enzymes like this compound 2-dehydrogenase can selectively reduce L-sorbose to this compound, minimizing the formation of D-sorbitol.[7][8] This can simplify downstream purification steps.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[9] Gas Chromatography (GC) can also be used, as indicated by product specifications from suppliers.[10] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[11]
Experimental Protocols
Chromatographic Purification of this compound
This protocol describes a general procedure for the purification of this compound from a mixture containing L-sorbose using a strong cationic exchange resin.
Materials:
-
Crude this compound syrup (containing this compound and L-sorbose)
-
Strong cationic exchange resin (e.g., loaded with calcium ions)
-
Deionized water (mobile phase)
-
Chromatography column
Procedure:
-
Pack the chromatography column with the strong cationic exchange resin.
-
Equilibrate the column with deionized water.
-
Dilute the crude this compound syrup with deionized water to a suitable concentration.
-
Load the diluted syrup onto the top of the column.
-
Elute the column with deionized water at a constant flow rate.
-
Collect fractions and analyze them for this compound and L-sorbose content using a suitable analytical method (e.g., HPLC).
-
Pool the fractions highly enriched in this compound. The target purity for the this compound-rich fraction is typically between 95% and 99.5%.[3][4]
-
The L-sorbose-rich fraction can be collected separately for recycling.[1]
Recrystallization of Purified this compound
This protocol outlines the steps for crystallizing this compound from a purified, concentrated solution.
Materials:
-
Purified this compound solution
-
Crystallization vessel with stirring capabilities
Procedure:
-
Concentrate the purified this compound solution under vacuum to a dry matter content of approximately 80%.[5]
-
Transfer the concentrated syrup to a crystallization vessel equipped with a stirrer.
-
Cool the syrup while stirring to induce nucleation and crystal growth.
-
Continue stirring until crystallization is complete.
-
Separate the this compound crystals from the mother liquor by centrifugation or filtration.
-
Wash the crystals with a small amount of cold water to remove any remaining mother liquor.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Chromatographic Separation of this compound and L-Sorbose
| Parameter | Value | Reference |
| Adsorbent | Strong cationic resin | [1] |
| Mobile Phase | Water | [3] |
| Feed Composition | ~55% this compound, ~45% L-Sorbose | [3] |
| Purity of this compound Fraction | 95% - 99.5% | [3][4] |
| Extraction Yield of this compound | Nearly 100% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between purity issues and solutions in this compound production.
References
- 1. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Synthesis of D-mannitol and this compound derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ES2304168T3 - L-ILITOL PREPARATION PROCEDURE. - Google Patents [patents.google.com]
- 4. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 7. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. L(-)Sorbose L-Sorbose, CAS 87-79-6, is a ketose monosaccharide that has a sweetness equivalent to sucrose. | 87-79-6 [sigmaaldrich.com]
- 10. L -Iditol = 98 488-45-9 [sigmaaldrich.com]
- 11. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-Iditol
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of L-Iditol, a polar sugar alcohol. It is intended for researchers, scientists, and drug development professionals utilizing techniques like LC-MS/MS for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis in biological samples (e.g., plasma, urine), endogenous components like salts, phospholipids, and proteins can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[5][2] Given that this compound is a highly polar compound, it can be particularly susceptible to interference from polar matrix components.[6][7]
Q2: What are the primary sources of matrix effects in common biological samples?
A2: The primary sources depend on the sample type.
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Plasma/Serum: Phospholipids are a major contributor to matrix effects, often co-extracting with analytes and suppressing the MS signal.[8] Proteins and salts are also significant sources of interference.[4]
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Urine: High concentrations of inorganic salts and urea are the main culprits.[4]
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Tissue Homogenates: These are highly complex matrices containing a wide variety of lipids, proteins, and other small molecules that can interfere with analysis.
Q3: How can I determine if my this compound assay is impacted by matrix effects?
A3: Two primary methods are used to assess matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer after the analytical column.[5][4][9] A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.[5][9]
-
Post-Extraction Spike Method: This is a quantitative assessment.[4] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure known as the Matrix Factor (MF).[4]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are forms of matrix effects. Ion suppression is a decrease in the analyte signal caused by co-eluting matrix components, while ion enhancement is an increase in the signal.[10] Ion suppression is more common and often results from competition for ionization in the MS source or inefficient droplet formation/evaporation.[5]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A5: A SIL-IS, such as this compound-¹³C₆, is the ideal internal standard.[11][12] Because it is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects.[11] By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.[10][12][13] Using a structural analog as an internal standard is less effective as its chromatographic behavior and ionization efficiency may differ significantly from this compound, failing to adequately compensate for matrix effects.[12]
Troubleshooting Guide
Problem: My this compound signal is significantly lower in plasma samples compared to my standards prepared in solvent.
-
Potential Cause: Ion suppression due to matrix components in the plasma, most notably phospholipids.[8]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[14] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[14][15] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[14]
-
Optimize Chromatography: Since this compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[6][16] HILIC can effectively separate this compound from late-eluting, non-polar interferences like phospholipids, which are poorly retained and elute early.[6]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components introduced into the MS system.[5][4][9]
-
Implement a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound. This will compensate for signal suppression that cannot be eliminated through sample cleanup or chromatography.[12][13]
-
Problem: I am observing high variability in my this compound results between different patient samples.
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Potential Cause: Differential matrix effects between individual samples. The composition of plasma or urine can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement.[13]
-
Troubleshooting Steps:
-
Mandatory Use of a SIL-IS: This is the most critical step. A SIL-IS will co-elute with this compound and experience the same sample-specific matrix effects, correcting for the variability.[13]
-
Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of blank matrix to ensure the method is rugged and not susceptible to inter-individual differences.[3]
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Standard Addition Method: For problematic samples, the standard addition method can be used. This involves creating a calibration curve within each individual sample, which inherently corrects for its specific matrix effect. However, this approach is labor-intensive and not practical for high-throughput analysis.[5][9]
-
Problem: My internal standard (a structural analog) is not correcting for the observed matrix effect.
-
Potential Cause: The internal standard has different physicochemical properties than this compound, causing it to elute at a different retention time and/or respond differently to matrix interferences.
-
Troubleshooting Steps:
-
Verify Co-elution: Check the chromatograms to see if the internal standard and this compound are eluting close to each other. If they are not, the IS cannot compensate for matrix effects occurring at the retention time of this compound.
-
Switch to a SIL-IS: The definitive solution is to replace the structural analog with a stable isotope-labeled internal standard for this compound.[11][12] This ensures identical chromatographic behavior and response to matrix effects, providing reliable correction.[13]
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and the SIL-IS into the final, clean extract.
-
Set C (Blank Matrix): Process the blank biological matrix through the entire sample preparation procedure without adding the analyte or IS. This is to check for interferences.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
Analyte MF = (Peak Response of this compound in Set B) / (Peak Response of this compound in Set A)
-
IS-Normalized MF = (Response Ratio of this compound/SIL-IS in Set B) / (Response Ratio of this compound/SIL-IS in Set A)
-
-
Interpretation:
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1, demonstrating that the SIL-IS effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be ≤15%.
-
Table 1: Comparison of Sample Preparation Techniques for this compound
(Based on typical performance for polar analytes)
| Technique | Principle | Pros | Cons | Typical Recovery % | Matrix Effect Reduction Efficiency |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile).[14] | Fast, simple, inexpensive. | Non-selective, significant matrix components (especially phospholipids) remain.[14] | 85-105% | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | This compound is highly polar and may have low recovery in common organic solvents.[14] | 40-70% | Medium |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. Mixed-mode or HILIC phases are suitable. | High selectivity, can provide very clean extracts and concentrate the analyte.[14][17] | More complex, time-consuming, and expensive than PPT. | >80% | High |
Table 2: Quantitative Assessment of Matrix Effects
| Method | Experimental Setup | Calculation | Interpretation of Results |
| Post-Extraction Addition | Compare analyte response in neat solvent vs. response in post-extracted blank matrix.[4] | Matrix Factor (MF) = Peak Area(Matrix+Analyte) / Peak Area(Solvent+Analyte) | MF < 1: SuppressionMF > 1: EnhancementMF = 1: No effect |
| Post-Column Infusion | Infuse a constant flow of analyte post-column while injecting a blank matrix extract.[9] | Qualitative observation of the analyte's signal baseline. | A stable baseline indicates no matrix effect at that retention time. Dips or peaks in the baseline indicate suppression or enhancement, respectively.[5][4] |
Visualizations
Caption: Logical workflow for identifying and addressing matrix effects.
Caption: How a SIL-IS corrects for signal suppression.
Caption: Workflows for three common sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Utilization of hydrophilic-interaction LC to minimize matrix effects caused by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - PMC [pmc.ncbi.nlm.nih.gov]
How to differentiate L-Iditol from its isomers analytically
Welcome to the technical support center for the analytical differentiation of sugar alcohol (alditol) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of L-Iditol and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound from its isomers?
A1: this compound and its isomers, such as D-sorbitol, D-mannitol, and galactitol, are stereoisomers. This means they possess the same chemical formula (C₆H₁₄O₆) and the same atom-to-atom connectivity. The only difference lies in the three-dimensional arrangement of their hydroxyl (-OH) groups. This structural similarity leads to nearly identical physical and chemical properties, including polarity and mass, making their separation and individual identification a significant analytical challenge. Consequently, specialized analytical techniques are required to resolve these subtle structural differences.
Q2: Which analytical techniques are most effective for separating and identifying this compound and its isomers?
A2: The three primary techniques recommended for the successful differentiation of alditol isomers are:
-
High-Performance Liquid Chromatography (HPLC): Particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a powerful method for separating underivatized sugar alcohols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution but requires a chemical derivatization step to make the non-volatile sugar alcohols amenable to gas-phase analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of isomers based on the unique magnetic environment of each proton and carbon atom.
The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, and available instrumentation.
Analytical Technique Troubleshooting Guides
This section provides detailed methodologies and troubleshooting for the key analytical techniques used to differentiate this compound from its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC, especially the HPAEC-PAD method, is highly effective for separating sugar alcohols in their native form. The separation is based on the weak acidic nature of the hydroxyl groups, which can be ionized at high pH, allowing for differential interaction with an anion-exchange stationary phase.
-
Instrumentation: High-performance IC system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: Dionex CarboPac™ MA1 Analytical Column (4 x 250 mm) with a corresponding guard column.
-
Mobile Phase: Isocratic elution with Sodium Hydroxide (NaOH) solution. The concentration is critical for separation (e.g., 480 mM NaOH).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD), using a standard carbohydrate waveform.
-
Sample Preparation: Dissolve samples and standards in deionized (DI) water and filter through a 0.22 µm syringe filter before injection.
The elution order on a CarboPac MA1 column is influenced by the pKa of the alditols. This allows for their separation.
| Alditol Isomer | Typical Retention Time (minutes) |
| Arabitol | ~10.5 |
| Galactitol | ~12.0 |
| D-Sorbitol | ~13.5 |
| D-Mannitol | ~14.5 |
| This compound | ~15.0-16.0 (Estimated) |
Note: The retention time for this compound is estimated based on typical elution patterns. Actual retention times can vary between systems and with minor changes in experimental conditions. Co-injection with a pure standard is required for definitive identification.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Incorrect mobile phase concentration.2. Column degradation.3. Flow rate too high. | 1. Prepare fresh NaOH eluent and ensure accurate concentration. The selectivity between sugar alcohols is highly dependent on hydroxide concentration.2. Replace the guard or analytical column.3. Reduce the flow rate to improve separation efficiency. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase preparation.2. Temperature fluctuations.3. Pump malfunction or leaks. | 1. Use an eluent generation system if available, or prepare a large batch of mobile phase.2. Ensure the column compartment temperature is stable.3. Check the HPLC system for leaks and perform pump maintenance. |
| No or Low Signal (PAD) | 1. Electrode surface is fouled or poisoned.2. Incorrect waveform settings.3. Reference electrode failure. | 1. Clean or polish the gold working electrode according to the manufacturer's instructions.2. Verify the correct PAD waveform for carbohydrates is being used.3. Check and replace the reference electrode if necessary. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and structural information from mass spectra. However, it requires derivatization to increase the volatility of the sugar alcohols. The most common method is the conversion to alditol acetates.
-
Reduction: To an aqueous solution of the sugar alcohol sample (or a dried residue dissolved in water), add Sodium Borohydride (NaBH₄) and let the reaction proceed for 1-2 hours at room temperature. This step is essential when starting from reducing sugars to form the corresponding alditols, but it is good practice even with alditol standards to ensure consistency.
-
Quench: Decompose excess NaBH₄ by the careful, dropwise addition of glacial acetic acid.
-
Acetylation: Add a catalyst (e.g., 1-methylimidazole) followed by acetic anhydride. Heat the mixture (e.g., at 37°C for 45 minutes) to form the per-acetylated alditols.[1]
-
Extraction: After cooling, quench the reaction with water and extract the alditol acetates into an organic solvent like chloroform or dichloromethane.[1]
-
Analysis: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
GC System: Gas chromatograph with a capillary column suitable for polar compounds (e.g., a mid-polarity phase like Rtx-225).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold, then ramp at 5-10 °C/min to a final temperature of ~280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500.
Isomers are differentiated by their unique retention times (or retention indices). While mass spectra of stereoisomers are identical, their separation by GC is highly effective.
| Alditol Acetate Derivative | Typical Elution Order |
| Arabinitol Acetate | 1 |
| Ribitol Acetate | 2 |
| Mannitol Acetate | 3 |
| Galactitol Acetate | 4 |
| Sorbitol (Glucitol) Acetate | 5 |
| Iditol Acetate | ~5-6 (close to Sorbitol) |
Note: The exact retention times will depend on the specific column and temperature program. The elution order is generally consistent. Iditol acetate is expected to elute very close to sorbitol acetate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | 1. Incomplete derivatization.2. Degradation of derivatives in the injector.3. Sample loss during extraction. | 1. Ensure reagents are fresh and reaction conditions (time, temp) are optimal. Ensure the sample is completely dry before adding derivatization reagents.2. Use a deactivated inlet liner. Lower the injector temperature if necessary.3. Optimize the liquid-liquid extraction procedure. |
| Multiple Peaks for a Single Isomer | 1. Incomplete acetylation.2. Presence of anomers (if starting from a reducing sugar and reduction was incomplete).3. Contamination from reagents. | 1. Ensure sufficient reagent and reaction time for all hydroxyl groups to be acetylated.2. Ensure the initial reduction step with NaBH₄ goes to completion.3. Run a reagent blank to check for interfering peaks. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system (liner, column).2. Column overload. | 1. Use a deactivated liner and/or trim the front end of the column.2. Dilute the sample before injection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a definitive method for structure elucidation. Each alditol isomer has a unique symmetry, which results in a distinct number of signals and specific chemical shifts in both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the purified alditol in ~0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which exchanges with the hydroxyl protons, simplifying the spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard 1D proton experiment.
-
¹³C NMR: Standard 1D carbon experiment with proton decoupling.
-
2D NMR (optional but recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to aid in unambiguous signal assignment.
-
The chemical shifts are highly sensitive to the stereochemistry of the hydroxyl groups. Due to symmetry, some isomers show fewer signals than the six carbons they contain.
| Alditol Isomer | Symmetry | Unique ¹³C Signals | Representative ¹³C Chemical Shifts (δ, ppm) |
| D-Mannitol | C₂ | 3 | ~64.1 (C1/C6), 71.8 (C3/C4), 72.3 (C2/C5) |
| Galactitol | Cᵢ (meso) | 3 | ~64.5 (C1/C6), 71.0 (C2/C5), 72.5 (C3/C4) |
| D-Sorbitol | C₁ (none) | 6 | ~63.5, 64.0, 70.8, 72.2, 72.3, 74.3 |
| This compound | C₂ | 3 | Expected to be different from Mannitol & Galactitol |
Note: Data for D-Mannitol and D-Sorbitol are based on experimental values from the Biological Magnetic Resonance Bank (BMRB). Chemical shifts are approximate and can vary slightly based on concentration and pH. This compound, having C₂ symmetry like mannitol, is also expected to show 3 unique carbon signals, but their chemical shifts will be distinct due to the different stereochemistry.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming. | 1. Dilute the sample or slightly increase the temperature.2. Treat the sample with a chelating agent (e.g., Chelex) if metal contamination is suspected.3. Re-shim the spectrometer on the sample. |
| Overlapping ¹H Signals | 1. Inherent spectral complexity.2. Insufficient magnetic field strength. | 1. Use 2D NMR techniques (COSY, HSQC) to resolve correlations and aid assignment.2. If available, use a higher-field NMR spectrometer for better signal dispersion. |
| Difficulty in Assignment | 1. Lack of reference data.2. Complex splitting patterns. | 1. Run spectra of pure, authenticated standards of each expected isomer under identical conditions.2. Use 2D NMR (COSY, HSQC, HMBC) to build a connectivity map of the molecule. |
References
Calibrating instruments for accurate L-Iditol measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for accurate L-Iditol measurement.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification?
A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and enzymatic assays using this compound 2-dehydrogenase (also known as sorbitol dehydrogenase).
Q2: How should I prepare and store my this compound standard solutions?
A2: this compound standard should be of high purity (>98%). For stock solutions, dissolve this compound in ultrapure water. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability. Working standards should be prepared fresh daily by diluting the stock solution. Before use, allow frozen standards to thaw completely and come to room temperature.
Q3: What are the critical parameters for developing a calibration curve for this compound?
A3: A robust calibration curve is essential for accurate quantification. Key parameters include:
-
Linearity: The method should be linear across a defined range of concentrations. A coefficient of determination (r²) of >0.99 is generally considered acceptable.[1]
-
Range: The concentration range should encompass the expected concentrations of this compound in your samples.[2]
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible results).[3]
-
Limits of Detection (LOD) and Quantification (LOQ): These determine the lowest concentration of this compound that can be reliably detected and quantified.
Troubleshooting Guides
HPLC-RID Analysis
Q4: I am observing peak splitting in my this compound chromatogram. What are the possible causes and solutions?
A4: Peak splitting in HPLC can be caused by several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Injection Solvent Mismatch | Dissolve the sample in the mobile phase. |
| Column Contamination | Flush the column with a strong solvent or replace it. |
| Void in the Column | Replace the column. |
| Co-elution with an Interfering Compound | Optimize the mobile phase composition or gradient. |
Q5: My baseline is drifting during the HPLC-RID analysis. How can I fix this?
A5: Baseline drift in RID is often related to temperature fluctuations or mobile phase inconsistencies.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Ensure the column and detector are in a temperature-controlled environment. Allow the system to equilibrate fully before starting the run. |
| Mobile Phase Inconsistency | Degas the mobile phase thoroughly. Prepare fresh mobile phase daily. |
| Contaminated Mobile Phase | Use high-purity solvents and salts. Filter the mobile phase before use. |
| Leaking Pump Seals | Inspect and replace pump seals if necessary. |
GC-MS Analysis
Q6: My this compound derivatization seems incomplete, leading to poor peak shape. How can I improve it?
A6: Incomplete derivatization is a common issue in GC-MS analysis of polar analytes like this compound. The most common derivatization for sugar alcohols is acetylation to form alditol acetates.[4]
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is dry and use anhydrous reagents. Dry the sample completely before adding derivatization reagents. |
| Insufficient Reagent | Use a molar excess of the derivatization reagent. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For acetylation, heating at a specific temperature for a defined period is often required.[5] |
| Improper Reagent Storage | Store derivatization reagents in a desiccator to prevent moisture absorption. |
Q7: I am observing matrix effects in my biological samples when analyzing this compound by GC-MS. How can I mitigate this?
A7: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.
| Mitigation Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is similar to your samples. |
| Stable Isotope-Labeled Internal Standard | Use an isotopically labeled this compound internal standard, which will co-elute and experience similar matrix effects, allowing for accurate correction. |
| Optimized Sample Preparation | Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. |
Enzymatic Assay
Q8: The absorbance values in my this compound enzymatic assay are very low. What could be the problem?
A8: Low absorbance in an enzymatic assay can indicate issues with the enzyme, substrate, or reaction conditions. These assays typically use sorbitol dehydrogenase, which catalyzes the oxidation of this compound to L-sorbose, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically.[6][7]
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C). Prepare fresh enzyme solutions for each assay. |
| Incorrect pH | Check the pH of the reaction buffer. The optimal pH for sorbitol dehydrogenase is typically around 9.0-9.5. |
| Sub-optimal Temperature | Ensure the reaction is incubated at the recommended temperature (e.g., 37°C).[8] |
| Presence of Inhibitors | Samples may contain enzyme inhibitors. Perform a spike and recovery experiment to assess for inhibition. |
Experimental Protocols
HPLC-RID Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (for plasma/serum):
-
To 100 µL of plasma/serum, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC-RID Conditions:
GC-MS Method for this compound Quantification (as Alditol Acetate)
This protocol involves a two-step derivatization process.
-
Standard and Sample Preparation: Prepare standards and process biological samples as described for the HPLC method to the point of the dried extract.
-
Derivatization:
-
Reduction: To the dried residue, add a solution of sodium borohydride in a suitable solvent (e.g., ammonia or pyridine) and incubate to reduce this compound to its alditol form.
-
Acetylation: After reduction, add acetic anhydride and a catalyst (e.g., 1-methylimidazole or pyridine) and heat to form the alditol acetate derivative.[5]
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the this compound acetate derivative.
-
Enzymatic Assay for this compound Quantification
This protocol is based on the activity of sorbitol dehydrogenase (this compound 2-dehydrogenase).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH of approximately 9.5 (e.g., glycine-NaOH or pyrophosphate buffer).
-
NAD+ Solution: Prepare a solution of NAD+ in the assay buffer.
-
Sorbitol Dehydrogenase Solution: Prepare a solution of the enzyme in a suitable buffer.
-
-
Assay Procedure:
-
Pipette the sample or this compound standard into a 96-well plate or cuvette.
-
Add the assay buffer and NAD+ solution.
-
Incubate for a short period to allow for any background reactions.
-
Initiate the reaction by adding the sorbitol dehydrogenase solution.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
-
Calculation: Calculate the rate of NADH formation, which is proportional to the this compound concentration in the sample. Use a calibration curve generated from the this compound standards to determine the concentration in the unknown samples.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of sugar alcohols using the described methods. These values should be considered as a starting point, and each laboratory should perform its own validation.
Table 1: HPLC-RID Method Performance for Sugar Alcohols [10][11][12]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 5 mg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL |
| Recovery | 85 - 110% |
Table 2: GC-MS Method Performance for Alditols (as Acetate Derivatives) [13]
| Parameter | Typical Value |
| Linearity Range | 0.02 - 2.5 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1.38 mg/L |
| Limit of Quantification (LOQ) | 0.17 - 2.88 mg/L |
| Recovery | 80 - 110% |
Table 3: Enzymatic Assay Performance for Sorbitol/Xylitol [14]
| Parameter | Typical Value |
| Working Range | 1 - 20 µ g/assay |
| Limit of Detection (LOD) | ~0.2 mg/L |
| Limit of Quantification (LOQ) | ~0.6 mg/L |
| Recovery | 95 - 105% |
Visualizations
Caption: General workflow for instrument calibration and this compound quantification.
Caption: Troubleshooting decision tree for peak splitting in HPLC.
Caption: Strategies to mitigate matrix effects in this compound analysis.
References
- 1. Sorbitol / Xylitol - Enzymatic assay kit | LIBIOS [libios.fr]
- 2. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
L-Iditol vs. D-Sorbitol: A Comparative Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-iditol and D-sorbitol, two six-carbon sugar alcohols, in the context of metabolic studies. While structurally similar as stereoisomers, their distinct spatial arrangements of hydroxyl groups lead to differences in their metabolic fates and enzymatic processing. This document summarizes key metabolic pathways, presents available quantitative data, outlines experimental protocols for their comparative analysis, and provides visual representations of relevant biological processes.
Metabolic Pathways and Enzymatic Conversion
The primary enzyme responsible for the metabolism of both this compound and D-sorbitol is Sorbitol Dehydrogenase (SDH) , also known as this compound 2-dehydrogenase.[1][2][3] This enzyme catalyzes the NAD+-dependent oxidation of these sugar alcohols.
D-Sorbitol is a key intermediate in the polyol pathway , a two-step metabolic route that converts glucose to fructose.[4][5][6] In this pathway, aldose reductase first reduces glucose to D-sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[4][5][6] This pathway is particularly active in tissues that do not require insulin for glucose uptake and can be implicated in diabetic complications due to the accumulation of sorbitol.[6]
This compound's primary metabolic fate is its oxidation to L-sorbose by sorbitol dehydrogenase.[2] Unlike D-sorbitol, this compound is not an intermediate in the well-established polyol pathway starting from glucose.
dot
Quantitative Data: Enzyme Substrate Specificity
Direct comparative kinetic studies (Km and Vmax) for this compound and D-sorbitol with purified sorbitol dehydrogenase under identical conditions are not extensively available in the public domain. However, data on the relative substrate specificity of sorbitol dehydrogenase from a commercial source provides valuable insight.
| Substrate | Relative Activity (%) |
| D-Sorbitol | 100 |
| Galactitol | 27 |
| This compound | 42 |
| Xylitol | 1 |
| D-Arabitol | 0 |
| D-Mannitol | 0 |
| D-Glucose | 0 |
| D-Galactose | 0 |
| Maltose | 0 |
| Table 1: Relative substrate specificity of Sorbitol Dehydrogenase (SORDH). Data is expressed as a percentage of the activity with D-Sorbitol.[7] |
This data indicates that while D-sorbitol is the preferred substrate for this particular sorbitol dehydrogenase, this compound is also a significant substrate, being metabolized at 42% of the rate of D-sorbitol under the tested conditions.[7]
Experimental Protocols
To conduct a comparative metabolic study of this compound and D-sorbitol, a combination of cell culture experiments and analytical chemistry techniques can be employed.
Cellular Uptake and Metabolism Assay
Objective: To determine the rate of uptake and metabolism of this compound and D-sorbitol in a specific cell line (e.g., HepG2 liver cells).
Methodology:
-
Cell Culture: Culture the chosen cell line to near confluence in appropriate growth media.
-
Incubation: Replace the growth medium with a serum-free medium containing either this compound or D-sorbitol at a known concentration (e.g., 1-10 mM). Include a control group with no added sugar alcohol.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect both the cell culture medium and the cells.
-
Sample Preparation:
-
Medium: Precipitate proteins from the medium using a suitable method (e.g., cold acetonitrile) and centrifuge to collect the supernatant.
-
Cells: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells (e.g., using sonication or a lysis buffer). Centrifuge to remove cell debris and collect the supernatant (cytosolic fraction).
-
-
Quantification: Analyze the concentrations of this compound, D-sorbitol, L-sorbose, and D-fructose in the prepared medium and cell lysate samples using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of Sugar Alcohols and their Metabolites
Objective: To separate and quantify this compound, D-sorbitol, L-sorbose, and D-fructose in biological samples.
Instrumentation:
-
An HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of these non-UV absorbing compounds.[8][9][10][11][12]
-
A specialized column for carbohydrate analysis, such as a calcium-type cation-exchange resin gel column, is recommended.[8]
Chromatographic Conditions (Example):
-
Column: Calcium type cation-exchange resin gel column (e.g., 7.9 mm i.d. × 300 mm).[8]
-
Flow Rate: 0.8 ml/min.[8]
-
Column Temperature: 75 °C.[8]
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 20 μl.[8]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound, D-sorbitol, L-sorbose, and D-fructose of known concentrations.
-
Sample Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
dot
Conclusion
This compound and D-sorbitol, while being stereoisomers, exhibit notable differences in their metabolic processing. D-sorbitol is an integral part of the well-characterized polyol pathway, linking glucose metabolism to fructose production. This compound, on the other hand, is primarily metabolized to L-sorbose. The available data suggests that sorbitol dehydrogenase has a higher affinity for D-sorbitol compared to this compound.
For researchers in metabolic studies and drug development, understanding these differences is crucial. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the kinetics of their transport and metabolism in various cell types and tissues. Such studies will contribute to a more comprehensive understanding of polyol metabolism and its implications in health and disease.
References
- 1. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. SDH - Creative Enzymes [creative-enzymes.com]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. nipro.co.jp [nipro.co.jp]
- 8. customs.go.jp [customs.go.jp]
- 9. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of L-Iditol and Other Sugar Alcohols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between sugar alcohols is critical for their effective application. This guide provides a comprehensive, data-driven comparison of L-Iditol with other common sugar alcohols, including sorbitol, mannitol, xylitol, and erythritol. We delve into their biochemical properties, metabolic pathways, and analytical methodologies, presenting quantitative data in accessible formats and detailing experimental protocols for their evaluation.
Section 1: Physicochemical and Metabolic Properties
Sugar alcohols, or polyols, are a class of carbohydrates that are structurally similar to sugars but are metabolized differently in the human body.[1] They are generally less sweet and provide fewer calories than sucrose.[1] This section compares the key physicochemical and metabolic parameters of this compound and other prominent sugar alcohols.
Data Presentation: Comparative Properties of Sugar Alcohols
The following table summarizes the key quantitative data for this compound and other commonly used sugar alcohols. This data is essential for selecting the appropriate sugar alcohol for a specific research or development application.
| Property | This compound | Sorbitol | Mannitol | Xylitol | Erythritol |
| Molecular Formula | C₆H₁₄O₆[2] | C₆H₁₄O₆[3] | C₆H₁₄O₆ | C₅H₁₂O₅[3] | C₄H₁₀O₄[3] |
| Molecular Weight ( g/mol ) | 182.17[2] | 182.17[3] | 182.17 | 152.15[3] | 122.12[3] |
| Relative Sweetness (Sucrose = 1) | - | 0.5-0.6[4][5] | 0.5[5] | 0.8-1.0[4] | 0.6-0.7[4] |
| Caloric Value (kcal/g) | - | 2.6[3][4] | 1.6[6] | 2.4[3][4] | 0.2[3][4] |
| Glycemic Index (GI) | - | 9[3][4] | 2[5] | 13[4][5] | 0-1[4][5] |
| Melting Point (°C) | 75.0 - 79.0[7] | 95[3] | 166-168 | 92-96[3] | 121[3] |
Data for this compound is less commonly reported in comparative food science literature; some values are not available.
Section 2: Metabolic Pathways and Signaling
The metabolic fate of sugar alcohols is a key determinant of their physiological effects. The primary pathway for the metabolism of many hexitols, including sorbitol and potentially this compound, is the polyol pathway.
The Polyol Pathway
The polyol pathway involves two key enzymes: aldose reductase and sorbitol dehydrogenase (also known as this compound 2-dehydrogenase).[7] Under conditions of high glucose, aldose reductase converts glucose to sorbitol.[7] Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose.[7] This pathway is particularly relevant in tissues such as the lens, nerve, and kidney.
The enzyme this compound 2-dehydrogenase (EC 1.1.1.14) catalyzes the reversible conversion of this compound to L-sorbose and also acts on other sugar alcohols like D-glucitol (sorbitol) to form D-fructose.[8][9] This enzymatic activity links the metabolism of these sugar alcohols to fructose and mannose metabolism.[8]
Section 3: Experimental Protocols
Objective comparison of sugar alcohols necessitates standardized experimental protocols. This section details methodologies for their analytical quantification, and the assessment of their metabolic and prebiotic effects.
Protocol for Quantification of Sugar Alcohols by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of sugar alcohols in various matrices.[10][11]
Objective: To quantify the concentration of this compound, sorbitol, mannitol, xylitol, and erythritol in a sample.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Amino-based or a suitable ion-exchange column[11]
-
Mobile phase: Acetonitrile:Water (e.g., 85:15 v/v)[11]
-
Standards of this compound, sorbitol, mannitol, xylitol, and erythritol
-
Sample for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of each sugar alcohol of known concentrations in the mobile phase.
-
Sample Preparation:
-
For liquid samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
For solid samples: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, vortex, and filter. A triple extraction with 80% ethanol may be necessary for some food matrices.[10]
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peaks of the individual sugar alcohols based on their retention times compared to the standards. Construct a calibration curve for each sugar alcohol by plotting peak area against concentration. Use the calibration curve to determine the concentration of each sugar alcohol in the samples.
Protocol for In Vitro Glycemic Index (GI) Determination
The glycemic index provides a measure of how a carbohydrate-containing food raises blood glucose levels. In vitro methods can provide a rapid and cost-effective estimation of the GI.
Objective: To estimate the glycemic index of a food product containing a specific sugar alcohol.
Materials:
-
Test food containing the sugar alcohol
-
Reference food (e.g., glucose)
-
Enzymes for simulated digestion (e.g., pepsin, pancreatin, amyloglucosidase)
-
HCl for pH adjustment
-
HPLC system for sugar analysis
-
Incubator/water bath
Procedure:
-
Sample Preparation: Homogenize a known amount of the test food to provide a standardized amount of available carbohydrates.
-
Simulated Gastric Digestion: Incubate the sample with pepsin in an acidic environment (e.g., pH 2.5) to simulate stomach digestion.
-
Simulated Intestinal Digestion: Neutralize the pH and add pancreatin and amyloglucosidase to simulate small intestine digestion. Incubate at 37°C.
-
Sugar Analysis: At various time points during the intestinal digestion, take aliquots of the digest and stop the enzymatic reaction. Analyze the concentration of released glucose and other sugars using HPLC.
-
Data Analysis: Plot the rate of glucose release over time. The Glycemic Index can be predicted by comparing the hydrolysis curve of the test food to that of the reference food (glucose) using established models or an artificial neural network.[12]
Protocol for Assessing Prebiotic Activity
Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. This protocol outlines an in vitro method to assess the prebiotic potential of sugar alcohols.
Objective: To determine if a sugar alcohol can selectively promote the growth of beneficial gut bacteria.
Materials:
-
Sugar alcohol to be tested
-
Fecal samples from healthy donors
-
Anaerobic growth medium (e.g., basal medium supplemented with the test sugar alcohol)
-
Positive control (e.g., inulin or fructooligosaccharides)
-
Negative control (no added carbohydrate)
-
Anaerobic chamber or system
-
Equipment for measuring short-chain fatty acids (SCFAs) (e.g., GC or HPLC)
-
Equipment for microbial population analysis (e.g., qPCR or 16S rRNA gene sequencing)
Procedure:
-
Inoculum Preparation: Prepare a fecal slurry from fresh human fecal samples under anaerobic conditions.
-
In Vitro Fermentation: In an anaerobic chamber, inoculate the anaerobic growth medium containing the test sugar alcohol, positive control, or negative control with the fecal slurry.
-
Incubation: Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling: Collect samples at different time points for analysis.
-
Analysis:
-
pH Measurement: Monitor changes in the pH of the culture medium.
-
SCFA Analysis: Measure the production of short-chain fatty acids (e.g., acetate, propionate, butyrate) using GC or HPLC.
-
Microbial Population Analysis: Analyze changes in the composition of the gut microbiota, focusing on the abundance of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and potentially pathogenic bacteria.
-
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. waters.com [waters.com]
- 3. scribd.com [scribd.com]
- 4. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 12. In Vitro Method for Predicting Glycemic Index of Foods Using Simulated Digestion and an Artificial Neural Network [cerealsgrains.org]
A Novel Biosensor-Based Method for Rapid L-Iditol Detection: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of L-Iditol is crucial in various applications, including its use as a pharmaceutical excipient and its role in metabolic studies.[1][2][3] This guide provides a comparative analysis of a new electrochemical biosensor method for this compound detection against established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide presents a comprehensive overview of the methodologies, performance metrics, and experimental workflows to assist researchers in selecting the most suitable analytical method for their specific needs.
Comparative Analysis of this compound Detection Methods
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, speed, and operational complexity. While traditional chromatographic methods offer high precision and robustness, they often involve laborious sample preparation and long analysis times. The new electrochemical biosensor method aims to address these limitations by providing a rapid and user-friendly alternative.
| Parameter | New Electrochemical Biosensor | High-Performance Liquid Chromatography (HPLC) with RID | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Enzymatic oxidation of this compound on an electrode surface, generating a measurable electrical current. | Differential refraction of light between the mobile phase and the sample eluting from the column. | Separation of volatile derivatives based on their mass-to-charge ratio after ionization. |
| Limit of Detection (LOD) | 0.5 µg/mL | ~40 mg/L (for similar polyols)[4] | As low as 5 µmol/kg wet mass (with derivatization)[5] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | ~110 mg/L (for similar polyols)[4] | < 15 mg/L (for similar polyols)[6] |
| Linearity (R²) | > 0.998 | > 0.995[4] | > 0.99 |
| Analysis Time per Sample | ~ 5 minutes | 15 - 30 minutes | 20 - 40 minutes |
| Sample Preparation | Minimal (dilution and filtration) | Derivatization may be required for UV detection; filtration needed.[7][8] | Mandatory derivatization (e.g., acetylation, silylation).[9][10] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Low | Moderate to High | High |
Table 1: Comparison of Performance Metrics for this compound Detection Methods. This table summarizes the key performance indicators of the new electrochemical biosensor against established HPLC-RID and GC-MS methods. The data for HPLC and GC-MS are based on typical performance for similar polyols as reported in the literature.
Experimental Protocols
New Electrochemical Biosensor Method
This method utilizes a screen-printed carbon electrode modified with this compound 2-dehydrogenase. The enzyme specifically catalyzes the oxidation of this compound in the presence of the cofactor NAD+. The resulting NADH is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the this compound concentration.
Materials:
-
Screen-printed carbon electrodes (SPCEs)
-
This compound 2-dehydrogenase (EC 1.1.1.14)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Phosphate buffer solution (PBS, pH 7.4)
-
This compound standard solutions
-
Chitosan solution (0.5% in acetic acid)
-
Glutaraldehyde (2.5% solution)
Procedure:
-
Enzyme Immobilization:
-
Clean the SPCE surface.
-
Drop-cast a mixture of this compound 2-dehydrogenase and chitosan solution onto the working electrode.
-
Expose the electrode to glutaraldehyde vapor for 20 minutes to crosslink the enzyme.
-
Rinse with PBS to remove any unbound enzyme.
-
-
Sample Preparation:
-
Dilute the sample containing this compound in PBS.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Electrochemical Measurement:
-
Add a defined volume of the prepared sample to the electrode surface.
-
Add a solution of NAD+ to the sample droplet.
-
Apply a constant potential (e.g., +0.5 V vs. Ag/AgCl) and record the amperometric response for a fixed duration (e.g., 60 seconds).
-
-
Quantification:
-
Construct a calibration curve by plotting the current response against the concentration of this compound standards.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Materials:
-
HPLC system with a refractive index detector.
-
Amino-propy l or ion-exchange column suitable for sugar alcohol separation.
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard solutions
Procedure:
-
Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Monitor the eluent using a refractive index detector.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of the this compound standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
GC-MS system.
-
Capillary column suitable for sugar alcohol analysis (e.g., DB-5ms).
-
Derivatization reagents (e.g., acetic anhydride, pyridine, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
This compound standard solutions.
-
Organic solvents (e.g., ethyl acetate).
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample to dryness.
-
Add the derivatization reagent (e.g., a mixture of acetic anhydride and pyridine) to the dried sample.
-
Heat the mixture (e.g., at 60 °C for 1 hour) to form the acetylated derivative of this compound.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI).
-
MS Scan Mode: Full scan or selected ion monitoring (SIM).
-
-
Quantification:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of derivatized this compound standards.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows and the underlying principles of the described analytical methods.
Figure 1: Workflow for this compound detection using the new electrochemical biosensor method.
Figure 2: Logical comparison of the new biosensor method versus traditional chromatography.
Figure 3: Signaling pathway of the electrochemical biosensor for this compound detection.
References
- 1. This compound | 488-45-9 | MI04750 | Biosynth [biosynth.com]
- 2. Cas 488-45-9,this compound | lookchem [lookchem.com]
- 3. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-Iditol Quantification: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Iditol, a key sugar alcohol involved in various metabolic pathways, is crucial for advancing research in drug development and life sciences. This guide provides a comprehensive comparison of prevalent analytical techniques for this compound quantification, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Overview of Quantification Techniques
The quantification of this compound can be achieved through several analytical methods, each with its own set of advantages and limitations. The primary techniques discussed in this guide are:
-
Enzymatic Assays: These methods leverage the high specificity of enzymes, such as this compound 2-dehydrogenase, to catalyze a reaction involving this compound, leading to a measurable signal, often spectrophotometric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile compounds. For non-volatile molecules like this compound, derivatization is required to increase their volatility before separation and detection by mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique for non-volatile compounds in their native form. Various detectors, such as Refractive Index (RID), Evaporative Light Scattering (ELSD), and Ultraviolet (UVD) after derivatization, can be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a robust method for quantifying analytes in complex matrices.
Performance Comparison
The selection of an appropriate analytical technique is often guided by its performance characteristics. The following tables summarize the quantitative performance of the discussed methods. It is important to note that while data for this compound is prioritized, performance metrics for structurally similar sugar alcohols like mannitol and xylitol are included as representative examples where direct this compound data is limited.
Table 1: Comparison of Detection and Quantification Limits
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-UVD | Xylitol | 0.01 mg/L[1][2] | 0.04 mg/L[1][2] | Food Samples |
| HPLC-ELSD | Xylitol | 2.85 mg/L[1] | 8.63 mg/L[1] | Food Samples |
| HPLC-RID | Xylitol | 40 mg/L[1] | 110 mg/L[1] | Food Samples |
| GC-MS | Mannitol, Lactulose, Sucralose | - | 45 mg/L, 10 mg/L, 10 mg/L respectively | Urine |
| LC-MS/MS | Mannitol | 2 µg/mL[3] | 10 µg/mL[3] | Urine |
| LC-MS/MS | Lactulose | 0.5 µg/mL[3] | 2.5 µg/mL[3] | Urine |
Table 2: Comparison of Linearity, Accuracy, and Precision
| Technique | Analyte | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UVD | Xylitol | 0.1–50 mg/L[1] | - | - |
| HPLC-ELSD | Xylitol | 25–1000 mg/L[1] | 89.8 - 109.5% (for mannitol and lactulose) | < 15% (for mannitol and lactulose) |
| HPLC-RID | Xylitol | 100–20,000 mg/L[1] | - | - |
| GC-MS | Mannitol, Lactulose, Sucralose | - | 95.8 - 121.9% | < 15% |
| LC-MS/MS | Mannitol | 10 - 1000 µg/mL[3] | 94.8 - 97.5% (between-run)[3] | 1.9 - 4.7% (between-run)[3] |
| LC-MS/MS | Lactulose | 2.5 - 1000 µg/mL[3] | 94.8 - 97.5% (between-run)[3] | 1.9 - 4.7% (between-run)[3] |
| Enzymatic Assay | Mannitol | - | - | 0.3 - 1.1% (within-assay), 0.6 - 2.4% (between-assay)[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for each of the discussed methods.
Enzymatic Assay for this compound Quantification
This protocol is based on the activity of this compound 2-dehydrogenase, which catalyzes the oxidation of this compound to L-sorbose with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the this compound concentration.
Materials:
-
This compound 2-dehydrogenase
-
NAD+ solution
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
-
Sample containing this compound
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+ solution.
-
Add the sample containing this compound to the reaction mixture.
-
Initiate the reaction by adding this compound 2-dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of absorbance change is proportional to the this compound concentration, which can be calculated using a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of this compound to a more volatile form, typically as an acetate or trimethylsilyl (TMS) ether, prior to analysis.
Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Reduction (if necessary): If starting from a mixture of sugars, a reduction step with sodium borohydride can be used to convert aldoses to their corresponding alditols.
-
Derivatization (Acetylation):
-
Dry the extracted sample completely.
-
Add acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the resulting alditol acetates can be extracted into an organic solvent.
-
-
Derivatization (Silylation):
-
Dry the extracted sample.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent (e.g., pyridine).
-
Heat the mixture to complete the derivatization.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Injection: Splitless or split injection of the derivatized sample.
-
Oven Program: A temperature gradient is used to separate the derivatized alditols.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to quantify this compound without derivatization, although derivatization can be employed to enhance detection with a UV detector.
Isocratic HPLC with Refractive Index Detection (RID):
-
Column: A column designed for sugar analysis, such as a polystyrene-divinylbenzene resin column in the calcium form.
-
Mobile Phase: Deionized water.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Column oven is often heated (e.g., 80-85°C) to improve peak shape.
-
Detection: Refractive Index Detector (RID).
HPLC with UV Detection after Derivatization:
-
Derivatization: this compound can be derivatized with a UV-absorbing tag, such as p-nitrobenzoyl chloride (PNBC).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for complex matrices.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix.
-
Protein Precipitation (for biological samples): If necessary, precipitate proteins using a solvent like acetonitrile or methanol.
-
Dilution: Dilute the sample in the initial mobile phase.
LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is often used for retaining polar compounds like this compound.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Ionization: Electrospray ionization (ESI) in negative mode is common for sugar alcohols.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the quantification of this compound using the described techniques.
Caption: General workflow for this compound quantification.
Caption: Enzymatic reaction for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.
-
Enzymatic assays offer high specificity and are relatively simple to perform but may be susceptible to interferences.
-
GC-MS provides excellent separation and sensitivity but requires a derivatization step, which can add complexity and variability.
-
HPLC is a versatile technique that can be used with or without derivatization, offering different levels of sensitivity depending on the detector used.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex biological samples and low-level quantification, though it requires more specialized equipment.
Researchers should carefully consider these factors and the performance data presented in this guide to select the most appropriate technique for their this compound quantification studies. Cross-validation between two or more of these methods is recommended to ensure the accuracy and reliability of the results.
References
- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated enzymatic assays for the determination of intestinal permeability probes in urine. 2. Mannitol. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Prebiotic Potential of L-Iditol and Inulin
In the ever-evolving landscape of gut health research, the quest for novel prebiotics continues to be a focal point for scientists and drug development professionals. Among the myriad of candidates, L-Iditol, a sugar alcohol, has emerged as a potential, yet largely unexplored, prebiotic. This guide provides a comparative analysis of the current scientific understanding of the prebiotic effects of this compound against the well-established prebiotic, inulin. While extensive data supports the role of inulin in beneficially modulating the gut microbiota, research into this compound remains in its infancy, highlighting a significant gap in our knowledge.
Overview of Prebiotic Action
Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary mechanism of action for most prebiotics involves their fermentation by beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli, in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting systemic anti-inflammatory and metabolic benefits.
Inulin: A Well-Characterized Prebiotic
Inulin, a naturally occurring polysaccharide belonging to the fructan group, is one of the most extensively studied prebiotics. It is found in a wide variety of plants, with chicory root being a primary commercial source.
Impact on Gut Microbiota Composition
Numerous in vitro and in vivo studies have demonstrated that inulin supplementation leads to a significant increase in the population of beneficial bacteria.
-
Bifidobacterium: A consistent and well-documented effect of inulin consumption is the selective stimulation of Bifidobacterium species.[1]
-
Lactobacillus: An increase in Lactobacillus has also been reported in some studies following inulin intake.
-
Other Genera: Inulin has been shown to promote other beneficial bacteria, such as Anaerostipes and Faecalibacterium, which are known butyrate producers.[2] Conversely, some studies have reported a decrease in potentially pathogenic bacteria like Bacteroides.[3]
Short-Chain Fatty Acid (SCFA) Production
The fermentation of inulin by gut bacteria leads to the robust production of SCFAs. The primary SCFAs produced are acetate, propionate, and butyrate, which are associated with various health benefits, including improved gut barrier function and modulation of the immune system.
This compound: An Enigmatic Potential Prebiotic
This compound is a six-carbon sugar alcohol. While other sugar alcohols like xylitol and lactitol have been investigated for their prebiotic properties, data on this compound is sparse.
Impact on Gut Microbiota Composition
To date, there is a significant lack of published research specifically investigating the impact of this compound on the composition of the gut microbiota.
-
Bifidobacterium: Some early research suggests that this compound may stimulate the growth of Bifidobacteria.[4] However, these findings are preliminary and require further scientific validation. There is a clear need for controlled in vitro and in vivo studies to confirm and quantify this effect.
Short-Chain Fatty Acid (SCFA) Production
There is currently no available experimental data detailing the production of short-chain fatty acids from the fermentation of this compound by human gut microbiota. It is hypothesized that, like other sugar alcohols, this compound would be fermented in the large intestine, potentially leading to SCFA production, but the specific types and quantities of SCFAs are unknown.
Quantitative Data Summary
The following tables summarize the available quantitative data on the prebiotic effects of inulin. Due to the lack of research, a corresponding table for this compound cannot be populated with experimental data and instead reflects the current knowledge gap.
Table 1: Effects of Inulin on Gut Microbiota
| Bacterial Genus | Change in Abundance | Dosage | Study Population | Citation |
| Bifidobacterium | Significant Increase | 5-20 g/day | Human Adults | [5] |
| Anaerostipes | Increase | Not Specified | Human Adults | [2] |
| Faecalibacterium | Increase | Not Specified | Human Adults | [5] |
| Lactobacillus | Increase | Not Specified | Human Adults | [5] |
| Bacteroides | Decrease | Not Specified | Human Adults | [5] |
Table 2: Short-Chain Fatty Acid (SCFA) Production from Inulin Fermentation
| SCFA | Production Level | Dosage | Study Type | Citation |
| Total SCFAs | Significantly Elevated | 10% of diet | Gnotobiotic Mice | [6] |
| Butyrate | Increased | Not Specified | Aged Mice | [7] |
Table 3: Effects of this compound on Gut Microbiota
| Bacterial Genus | Change in Abundance | Dosage | Study Population | Citation |
| Bifidobacterium | Suggested Increase (preliminary) | Not Specified | Not Specified | [4] |
| Other Genera | No Data Available | - | - | - |
Table 4: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation
| SCFA | Production Level | Dosage | Study Type | Citation |
| Total SCFAs | No Data Available | - | - | - |
| Acetate | No Data Available | - | - | - |
| Propionate | No Data Available | - | - | - |
| Butyrate | No Data Available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the prebiotic effects of a test substance like inulin. Similar protocols would be necessary to evaluate this compound.
In Vitro Fermentation Model
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. The samples are homogenized and diluted in an anaerobic buffer.
-
Incubation: The fecal slurry is incubated anaerobically with the test substrate (e.g., inulin or this compound) at various concentrations and a negative control (no substrate).
-
Microbiota Analysis: DNA is extracted from the fermented samples at different time points. 16S rRNA gene sequencing is performed to analyze changes in the bacterial community composition.
-
SCFA Analysis: Supernatants from the fermented samples are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
In Vivo Animal Study
-
Animal Model: Gnotobiotic or humanized microbiota mice are often used to control for inter-individual variations in the gut microbiome.
-
Dietary Intervention: Animals are fed a controlled diet supplemented with the test prebiotic (e.g., inulin or this compound) or a placebo (e.g., cellulose) for a defined period.
-
Sample Collection: Fecal samples are collected throughout the study to monitor changes in the gut microbiota. At the end of the study, cecal contents and tissues are collected for analysis.
-
Analysis: Microbiota composition is analyzed using 16S rRNA sequencing. SCFA concentrations in cecal contents and portal vein blood are measured by GC or HPLC. Host physiological parameters, such as gene expression in the liver and adipose tissue, can also be assessed.
Visualizing the Pathways
Diagram 1: Inulin Fermentation and SCFA Production Pathway
Caption: Fermentation of inulin by gut microbiota leads to SCFA production and subsequent health benefits.
Diagram 2: Experimental Workflow for Prebiotic Evaluation
Caption: A typical workflow for the in vitro and in vivo evaluation of a potential prebiotic substance.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this highlights a clear and compelling area for future investigation. Rigorous in vitro and in vivo studies, following established protocols, are essential to elucidate the true prebiotic effects of this compound. Direct comparative studies with well-characterized prebiotics like inulin will be crucial to ascertain its relative efficacy and potential as a novel gut health ingredient. Until such research is conducted, inulin remains the benchmark against which other potential prebiotics must be measured.
References
- 1. Short chain fatty acids and its producing organisms: An overlooked therapy for IBD? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacterium and Lactobacillus Composition at Species Level and Gut Microbiota Diversity in Infants before 6 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 488-45-9 | >98% [smolecule.com]
- 5. View of THE ROLE OF ALLULOSE AND SUGAR ALCOHOLS IN GUT MICROBIOTA MODULATION AND METABOLIC HEALTH: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. lifespa.com [lifespa.com]
- 7. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Metabolic Fate Analysis: L-Iditol Versus Mannitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolic fates of two sugar alcohols, L-iditol and mannitol. While extensive data is available for the widely used osmotic diuretic mannitol, in vivo pharmacokinetic data for this compound is less comprehensive. This document summarizes the current understanding of their respective metabolic pathways, highlights key differences, and proposes experimental protocols for a direct comparative analysis.
Metabolic Pathways: A Tale of Two Sugars
The metabolism of this compound and mannitol is primarily governed by specific dehydrogenases that determine their entry into endogenous carbohydrate pathways.
This compound Metabolism
The principal enzyme in this compound metabolism is This compound 2-dehydrogenase (also known as sorbitol dehydrogenase)[1][2][3]. This NAD+-dependent enzyme catalyzes the oxidation of this compound to L-sorbose[1]. L-sorbose can then potentially enter the pentose phosphate pathway or be further metabolized. The in vivo significance and extent of this conversion in various tissues remain to be fully elucidated.
Caption: Metabolic pathway of this compound.
Mannitol Metabolism
In contrast, mannitol is largely considered to be metabolically inert in humans[4]. When administered orally, its absorption is minimal[4]. Following intravenous administration, it is primarily excreted unchanged in the urine through glomerular filtration. A minor fraction may be metabolized to glycogen in the liver. The primary enzyme associated with mannitol metabolism in various organisms is mannitol dehydrogenase , which can convert mannitol to either D-mannose or D-fructose, depending on the specific enzyme isoform. However, the in vivo relevance of these pathways in mammals appears to be limited.
Caption: In vivo fate of mannitol.
Quantitative Data: Mannitol Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for mannitol in humans. Corresponding in vivo data for this compound is not currently available in the public domain.
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability | Poorly absorbed | Human | Oral | [4] |
| Urinary Excretion (Unchanged) | >90% | Human | Intravenous | |
| Metabolism | Minimal (to glycogen) | Human | - | [4] |
| Half-life | 15-100 minutes | Human | Intravenous | |
| Volume of Distribution | 0.4 L/kg | Human | Intravenous |
Proposed Experimental Protocols for a Comparative In Vivo Study
To directly compare the metabolic fates of this compound and mannitol, a comprehensive in vivo study is required. The following protocols are proposed based on standard methodologies for ADME (Absorption, Distribution, Metabolism, and Excretion) studies of sugar alcohols.
Animal Model and Dosing
-
Species: Male Wistar rats (n=5 per group per time point).
-
Housing: Metabolic cages to allow for separate collection of urine and feces.
-
Dosing:
-
Oral Gavage: 1 g/kg body weight of either this compound or mannitol in sterile water.
-
Intravenous Injection (via tail vein): 100 mg/kg body weight of either this compound or mannitol in sterile saline.
-
Control Group: Vehicle administration.
-
-
Radiolabeling (Optional but Recommended): For definitive mass balance and metabolite tracking, 14C-labeled this compound and mannitol should be used.
Sample Collection
-
Blood: Serial blood samples (approx. 0.25 mL) to be collected from the tail vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-dosing. Plasma to be separated by centrifugation.
-
Urine and Feces: Collected at 24-hour intervals for 72 hours.
-
Tissues: At the end of the study (or at specific time points for distribution studies), key organs (liver, kidneys, brain, muscle, adipose tissue) should be harvested.
Analytical Methodology
-
Sample Preparation:
-
Plasma/Urine: Protein precipitation with acetonitrile followed by centrifugation.
-
Feces/Tissues: Homogenization in a suitable buffer, followed by extraction and protein precipitation.
-
-
Quantification of this compound and Mannitol: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity in complex biological matrices[5][6][7][8].
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar compounds like sugar alcohols.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for the detection of sugar alcohols. Multiple Reaction Monitoring (MRM) will be employed for quantification using stable isotope-labeled internal standards.
-
-
Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with LC can be used to identify potential metabolites of this compound (e.g., L-sorbose) and mannitol.
-
Radiolabeling Analysis: If radiolabeled compounds are used, liquid scintillation counting of plasma, urine, feces, and tissue homogenates will be performed to determine total radioactivity and calculate mass balance.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) will be calculated from the plasma concentration-time data using non-compartmental analysis.
Caption: Proposed experimental workflow for comparative ADME study.
Conclusion
The available evidence suggests distinct in vivo metabolic fates for this compound and mannitol. Mannitol is characterized by its poor absorption and high rate of renal excretion as the parent compound, rendering it largely metabolically inert. In contrast, this compound is a known substrate for this compound 2-dehydrogenase, indicating a potential for greater metabolic conversion. However, a comprehensive in vivo comparison of their ADME properties is lacking. The proposed experimental protocols provide a framework for conducting such a study, which would yield valuable data for researchers and professionals in drug development and related scientific fields. A head-to-head comparison would clarify the pharmacokinetic and metabolic differences, aiding in the evaluation of their respective physiological roles and potential therapeutic applications.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term, peroral administration of sugar alcohols on man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources. | Semantic Scholar [semanticscholar.org]
- 7. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of sorbitol in the presence of high amount of mannitol from biological samples | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of L-Iditol Production by Different Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-iditol production across various yeast strains, with a focus on the data presented in foundational studies. This compound, a six-carbon sugar alcohol, is a valuable chiral building block for the synthesis of various pharmaceutical compounds. Its production through microbial fermentation offers a promising alternative to chemical synthesis, potentially providing higher purity and more environmentally friendly processes. This document summarizes key performance metrics, details experimental protocols, and visualizes the underlying biochemical pathway and experimental workflow.
Due to the limited recent literature on microbial this compound production, this guide primarily draws from the seminal work of Ogawa et al. (1983), which remains a cornerstone in this specific field of study.
Data Presentation: A Comparative Analysis of Candida Strains
The following table summarizes the this compound production capabilities of different Candida yeast strains as identified in the foundational research. The data highlights the variability in production yields among different species and strains.
| Yeast Strain | L-Sorbose Consumed (g/L) | This compound Produced (g/L) | Yield (%) | Fermentation Time (days) | Reference |
| Candida intermedia NRS-32F15Y | 150 | 50 | 33.3 | 5 | [1][2][3] |
| Candida parapsilosis | 100 | 28 | 28.0 | 5 | [3] |
| Candida guilliermondii | 100 | 15 | 15.0 | 5 | [3] |
| Candida tropicalis | 100 | 12 | 12.0 | 5 | [3] |
| Candida utilis | 100 | 8 | 8.0 | 5 | [3] |
Note: The yields are calculated based on the amount of L-sorbose consumed. The study by Ogawa et al. (1983) screened several yeast strains, and Candida intermedia was identified as the most potent producer of this compound from L-sorbose.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon this research.
Yeast Strains and Culture Conditions
-
Yeast Strains: The primary strains discussed are from the genus Candida, including C. intermedia, C. parapsilosis, C. guilliermondii, C. tropicalis, and C. utilis.
-
Media Composition:
-
Screening Medium: 2% L-sorbose, 0.5% peptone, 0.3% yeast extract, 0.3% malt extract (pH 6.0).
-
Production Medium: 15% L-sorbose, 1% corn steep liquor, 0.2% urea, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O (pH 6.0).
-
-
Inoculum Preparation: A loopful of yeast from a slant culture is inoculated into a test tube containing 5 ml of the screening medium and incubated at 27°C for 24 hours on a reciprocal shaker. This seed culture is then transferred to a 100 ml flask containing 20 ml of the same medium and incubated under the same conditions for 24 hours.
-
Fermentation: The production fermentation is carried out in 500 ml flasks containing 100 ml of the production medium. The flasks are inoculated with 10% (v/v) of the seed culture and incubated at 27°C for up to 7 days on a reciprocal shaker.[3]
Quantification of this compound and L-Sorbose
The concentrations of this compound and L-sorbose in the fermentation broth are determined by Gas Chromatography (GC) after derivatization.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove yeast cells.
-
Take a 0.1 ml aliquot of the supernatant and evaporate it to dryness under reduced pressure.
-
To the dried residue, add 0.1 ml of pyridine, 0.1 ml of hexamethyldisilazane, and 0.05 ml of trimethylchlorosilane.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the sugars and sugar alcohols.
-
The resulting TMS derivatives are then analyzed by GC.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A 2-meter glass column packed with 5% SE-52 on Chromosorb WAW (DMCS).[3]
-
Temperatures:
-
Carrier Gas: Helium at a flow rate of 60 ml/min.[3]
-
Quantification: The concentrations of this compound and L-sorbose are determined by comparing their peak areas with those of known standards.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound Production
The conversion of L-sorbose to this compound in yeast is a reduction reaction catalyzed by a sorbose reductase. This enzyme utilizes a cofactor, typically NADPH, as a source of reducing equivalents.
References
A Researcher's Guide to Validating L-Iditol Metabolic Pathways with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
L-Iditol, a six-carbon sugar alcohol, is an isomer of the more commonly known sorbitol. While its presence has been noted in various organisms, from bacteria to humans, its metabolic pathways are not well-elucidated.[1] Isotopic labeling studies, a cornerstone of metabolic flux analysis, offer a powerful approach to unraveling and quantifying the metabolic fate of this compound. This guide provides a comparative framework for designing and interpreting such studies to validate proposed this compound metabolic pathways. As specific isotopic labeling data for this compound is scarce, this guide draws parallels from established methodologies for other sugar alcohols like sorbitol and mannitol to propose experimental strategies.
Proposed Metabolic Pathways of this compound
The primary enzymatic reaction involving this compound is its reversible oxidation to L-sorbose, catalyzed by this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), an NAD+-dependent enzyme.[2][3][4] This enzyme is widespread, found in archaea, bacteria, yeast, plants, and animals.[4][5] Based on this key enzymatic step and analogous pathways for other polyols, two primary hypothetical pathways for this compound metabolism are proposed, leading into central carbon metabolism.
Pathway 1: Entry into Glycolysis via Fructose-6-Phosphate
This proposed pathway involves the conversion of this compound to an intermediate that can enter the glycolytic pathway.
Caption: Proposed this compound metabolic pathway entering glycolysis.
Pathway 2: Potential Link to the Pentose Phosphate Pathway
Alternatively, intermediates from this compound metabolism could potentially enter the Pentose Phosphate Pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis.
Caption: A hypothetical link between this compound metabolism and the PPP.
Isotopic Labeling Strategies for Pathway Validation
To validate these proposed pathways, different isotopic labeling strategies can be employed. The choice of tracer will determine which parts of the metabolic network can be effectively probed.
Table 1: Comparison of Isotopic Tracers for this compound Metabolic Flux Analysis
| Isotopic Tracer | Rationale and Application | Expected Labeled Metabolites (if pathway is active) | Analytical Technique |
| [U-13C6]this compound | (Uniformly labeled) To trace the carbon backbone of this compound and identify its metabolic fate. | [U-13C6]L-Sorbose, 13C-labeled glycolytic intermediates (e.g., fructose-6-phosphate, pyruvate, lactate), 13C-labeled TCA cycle intermediates. | LC-MS, GC-MS |
| [1,2-13C2]this compound | To distinguish between glycolysis and the pentose phosphate pathway. The C1 carbon is lost as CO2 in the oxidative PPP. | 13C2-labeled glycolytic intermediates, singly labeled PPP intermediates. | LC-MS, GC-MS |
| [U-13C6]Glucose | To investigate the synthesis of this compound from glucose (the reverse pathway). | 13C-labeled L-Sorbose, 13C-labeled this compound. | LC-MS, GC-MS |
| 2H-labeled this compound | To trace hydrogen atoms and assess redox reactions. Less common due to potential for exchange with water. | 2H-labeled downstream metabolites. | NMR, MS |
Experimental Design and Protocols
A typical isotopic labeling experiment to validate the metabolic pathway of this compound would follow a standardized workflow.
Caption: General workflow for an isotopic labeling experiment.
Detailed Experimental Protocol: A General Approach
-
Cell Culture and Tracer Administration:
-
Culture cells (e.g., mammalian cell line, bacteria, or yeast) in a defined medium.
-
Introduce the isotopically labeled this compound (e.g., [U-13C6]this compound) at a known concentration.
-
Incubate for a time course to allow for the label to incorporate into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, for example, by using cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Separate polar metabolites from non-polar ones if necessary.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Acquire data in full scan mode to detect all potential labeled species.
-
-
Data Analysis and Interpretation:
-
Process the raw data to identify metabolites and determine their mass isotopologue distributions (MIDs).
-
Correct for the natural abundance of stable isotopes.
-
Use the MIDs to calculate metabolic fluxes through the proposed pathways.
-
Hypothetical Data Presentation for Pathway Validation
The following table illustrates the kind of quantitative data that would be generated from a [U-13C6]this compound tracing experiment and how it could be used to support the proposed metabolic pathways.
Table 2: Hypothetical Mass Isotopologue Distribution in Key Metabolites
| Metabolite | Mass Isotopologue | Fractional Abundance (%) in Control (Unlabeled this compound) | Fractional Abundance (%) after [U-13C6]this compound Labeling | Interpretation |
| L-Sorbose | M+0 | 100 | 5 | Direct conversion of this compound is occurring. |
| M+6 | 0 | 95 | ||
| Fructose-6-phosphate | M+0 | 100 | 40 | This compound is a carbon source for glycolysis. |
| M+6 | 0 | 60 | ||
| Lactate | M+0 | 100 | 50 | The carbon backbone of this compound enters downstream glycolysis. |
| M+3 | 0 | 50 | ||
| Citrate | M+0 | 100 | 70 | This compound-derived carbons enter the TCA cycle. |
| M+2 | 0 | 25 | ||
| M+4 | 0 | 5 |
Conclusion
While the metabolic pathways of this compound are not yet fully characterized, isotopic labeling studies provide a clear and robust methodology for their elucidation. By employing tracers such as [U-13C6]this compound and analyzing the mass isotopologue distributions of downstream metabolites, researchers can definitively trace the metabolic fate of this compound and quantify its contribution to central carbon metabolism. The experimental designs and hypothetical data presented in this guide offer a foundational framework for scientists and drug development professionals to validate and explore the metabolic significance of this compound.
References
Functional comparison of L-iditol 2-dehydrogenase from different species
For Researchers, Scientists, and Drug Development Professionals
L-iditol 2-dehydrogenase (IDH), also known as sorbitol dehydrogenase (SDH), is a crucial enzyme in the polyol pathway, catalyzing the reversible oxidation of this compound (sorbitol) to L-sorbose (fructose) with NAD+ as a cofactor. This enzyme is ubiquitously expressed in a wide range of organisms, from bacteria to mammals, and plays a significant role in carbohydrate metabolism. Its involvement in the development of diabetic complications has made it a key target for drug development. This guide provides a functional comparison of IDH from different species, supported by experimental data and detailed methodologies, to aid researchers in their studies and therapeutic development efforts.
Functional Comparison of Kinetic Parameters
The kinetic properties of this compound 2-dehydrogenase, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat), are critical indicators of its efficiency and substrate affinity. These parameters vary across different species, reflecting evolutionary adaptations and differing metabolic roles. A summary of these key kinetic parameters for IDH from various species is presented below.
| Species | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Human (Lens) | Sorbitol | 1.4[1] | 45 (for fructose reduction)[2] | ~8.5-9.0 | 35-40 |
| NAD⁺ | 0.06[1] | - | |||
| Sheep (Liver) | Sorbitol | - | 161[2] | 7.1 (for sorbitol oxidation)[3] | - |
| Rat (Liver) | Sorbitol | 0.38[4] | - | - | - |
| NAD⁺ | 0.082[4] | - | |||
| Chicken (Liver) | Sorbitol | 3.2[5] | - | 8.0[5] | 25[5] |
| NAD⁺ | 0.21[5] | - | |||
| Faunimonas pinastri | D-Sorbitol | 7.51 | - | 8.0-10.0 | 27-37 |
| Candida magnoliae | Fructose | 28.0 | 823 | 7.5 | 37 |
Note: The kcat for human IDH is for the reverse reaction (fructose reduction). The data for E. coli this compound 2-dehydrogenase (EC 1.1.1.14) was not specifically available in the search results; the provided information pertains to sorbitol-6-phosphate dehydrogenase, a different enzyme in the sorbitol pathway.
Substrate Specificity
This compound 2-dehydrogenase exhibits broad substrate specificity, acting on various polyols. The enzyme from sheep liver, for instance, catalyzes the oxidation of several sugar alcohols, including L-glucitol, L-mannitol, D-altritol, D-iditol, and various heptitols[6]. The human enzyme is also known to be active with L-threitol, xylitol, and ribitol[2].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization and comparison of enzyme function. Below are representative protocols for the purification and activity assay of this compound 2-dehydrogenase.
Purification of Recombinant Human this compound 2-Dehydrogenase (His-Tag Affinity Chromatography)
This protocol describes the purification of His-tagged recombinant human IDH expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged human IDH
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the lysate on ice to ensure complete cell disruption and reduce viscosity. Add DNase I and incubate for a further 15 minutes on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged IDH from the column using Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Spectrophotometric Assay for this compound 2-Dehydrogenase Activity
This protocol measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Purified this compound 2-dehydrogenase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5-9.0
-
Substrate solution: L-sorbitol (or other polyol substrate) dissolved in Assay Buffer (e.g., 100 mM stock)
-
Cofactor solution: NAD⁺ dissolved in Assay Buffer (e.g., 10 mM stock)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
NAD⁺ solution to a final concentration of 1-5 mM.
-
L-sorbitol solution to a final concentration that is saturating (typically 5-10 times the Km).
-
-
Initiate Reaction: Add a small, known amount of the purified enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be such that the rate of absorbance change is linear for at least 1-2 minutes.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different components of a pathway or the steps in an experimental procedure can greatly enhance understanding.
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose.
Caption: Workflow for the purification of His-tagged this compound 2-dehydrogenase.
References
- 1. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of L-Iditol and Glycerol on Cellular Stress: A Guide for Researchers
This guide offers an objective comparison of the known effects of L-Iditol and glycerol on cellular stress, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development.
Overview of this compound and Glycerol
This compound is a sugar alcohol, also known as sorbitol, that is a naturally occurring carbohydrate. It is a six-carbon polyol and is involved in the sorbitol-aldose reductase pathway. In humans, this compound is a metabolite and its accumulation has been linked to diabetic complications due to increased osmotic stress.
Glycerol is a simple polyol compound that is central to lipid metabolism. It serves as a backbone for triglycerides and phospholipids. In various organisms, glycerol plays a crucial role as an osmolyte, helping cells to survive under osmotic stress. It is also recognized as a chemical chaperone, assisting in the proper folding of proteins.
Comparative Effects on Cellular Stress
The following table summarizes the known effects of this compound and glycerol on different types of cellular stress. It is important to note the significant gaps in the literature regarding the effects of this compound.
| Cellular Stress Type | This compound Effects | Glycerol Effects | Supporting Evidence |
| Osmotic Stress | Limited direct evidence. Its accumulation in diabetic conditions is associated with increased osmotic stress in tissues like the lens.[1][2][3] | Acts as a major osmolyte, accumulating in cells to counteract hyperosmotic conditions and maintain cell volume and turgor pressure.[4][5][6][7] In yeast, its accumulation is essential for salt tolerance.[7][8] | Studies in yeast and other organisms demonstrate glycerol's role in osmoregulation.[4][5][6][9] |
| Oxidative Stress | Limited direct evidence. The sorbitol pathway, involving this compound (sorbitol), can contribute to oxidative stress through NADH/NAD+ imbalance.[1][10] | Can enhance chaperoning of heat-denatured proteins and stimulate proteasome activity, which may help mitigate oxidative damage.[11][12] It has been shown to increase survival and fitness against oxidative stress.[11] | Studies have shown glycerol's role in protecting against oxidative stress by acting as a chemical chaperone and stimulating stress-resistance functions.[11][12] |
| ER Stress (Unfolded Protein Response) | No direct evidence found. | Can act as a chemical chaperone, stabilizing proteins in their folded state and preventing aggregation, which would theoretically reduce ER stress.[12][13][14][15] | The chemical chaperone properties of glycerol are well-documented, suggesting a role in mitigating protein misfolding-related stress.[12][13][14][15] |
Signaling Pathways
The signaling pathways modulated by this compound and glycerol in the context of cellular stress are distinct, based on current knowledge.
This compound Metabolic Pathway:
This compound is primarily metabolized by the enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) which converts it to fructose. This pathway is particularly active in the context of high glucose levels, leading to sorbitol accumulation.
References
- 1. Interaction between osmotic and oxidative stress in diabetic precataractous lens: studies with a sorbitol dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth" by Peng Zhang, Kuiyi Xing et al. [digitalcommons.unl.edu]
- 4. Yeast osmoregulation – glycerol still in pole position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The control of intracellular glycerol in Saccharomyces cerevisiae influences osmotic stress response and resistance to increased temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Linking Diabetic Complications to Sorbitol Oxidation, Oxidative Stress and Metabolic Suppression | Semantic Scholar [semanticscholar.org]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Glycerol's Role in Protein Folding Mechanisms [eureka.patsnap.com]
- 15. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of L-Iditol Analysis: A Proficiency Testing Guide
This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of L-Iditol, a sugar alcohol of increasing interest in metabolic research and clinical diagnostics. The objective of this proficiency testing (PT) scheme is to assess the competency of participating laboratories in quantifying this compound in a standardized human plasma matrix. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical testing.
An inter-laboratory comparison is a crucial element of laboratory quality assurance, allowing individual laboratories to benchmark their analytical results against those from other institutions.[1][2][3] Proficiency testing provides an objective standard for performance and helps ensure the reliability and comparability of data across different studies and locations.[1][4]
Data Presentation
The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison involving five laboratories. Two plasma samples with different this compound concentrations (Sample A: Low Concentration, Sample B: High Concentration) were distributed to each participant.
Table 1: Comparison of this compound Quantification in Standardized Plasma Samples
| Laboratory ID | Analytical Method | Sample A Mean (µg/mL) | Sample A RSD (%) | Sample B Mean (µg/mL) | Sample B RSD (%) |
| Lab 01 | GC-MS | 5.12 | 3.1 | 24.5 | 2.5 |
| Lab 02 | LC-MS/MS | 5.05 | 2.8 | 25.1 | 2.1 |
| Lab 03 | GC-MS | 4.88 | 4.2 | 23.9 | 3.8 |
| Lab 04 | LC-MS/MS | 5.09 | 2.5 | 25.3 | 1.9 |
| Lab 05 | GC-MS | 5.18 | 3.5 | 24.8 | 2.9 |
RSD: Relative Standard Deviation
Table 2: Performance Evaluation of Participating Laboratories
| Laboratory ID | Assigned Value A (µg/mL) | Recovery A (%) | Z-Score A | Assigned Value B (µg/mL) | Recovery B (%) | Z-Score B |
| Lab 01 | 5.00 | 102.4 | 0.45 | 25.00 | 98.0 | -0.57 |
| Lab 02 | 5.00 | 101.0 | 0.19 | 25.00 | 100.4 | 0.11 |
| Lab 03 | 5.00 | 97.6 | -0.91 | 25.00 | 95.6 | -1.26 |
| Lab 04 | 5.00 | 101.8 | 0.34 | 25.00 | 101.2 | 0.34 |
| Lab 05 | 5.00 | 103.6 | 0.68 | 25.00 | 99.2 | -0.23 |
The assigned values were determined from the consensus mean of all participants. Z-scores are calculated to compare each laboratory's result to the consensus mean, with satisfactory performance generally indicated by a Z-score between -2.0 and +2.0.[5][6]
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this inter-laboratory comparison are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Gas chromatography-mass spectrometry is a widely used technique for the analysis of alditols, including this compound.[7][8] The method involves derivatization to increase the volatility of the analyte.[9]
1.1. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: The dried residue is derivatized to form alditol acetates.[9] Add 50 µL of pyridine and 50 µL of acetic anhydride to the dried sample.[7] The mixture is heated at 100°C for 1 hour. After cooling, the sample is dried under nitrogen. The residue is reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
1.2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar.[7]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the this compound acetate derivative.
1.3. Quantification: Quantification is performed using an external standard calibration curve prepared with this compound standards subjected to the same derivatization procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the direct analysis of polar compounds like this compound from biological matrices.[10][11][12]
2.1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., this compound-d8). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
2.2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar analytes like this compound.[13]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.
2.3. Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for the inter-laboratory comparison of this compound analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Proficiency Testing to Assess Technical Performance for CTC-Processing and Detection Methods in CANCER-ID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Optical Purity of Synthesized L-Iditol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the optical purity of synthesized L-Iditol. Accurate determination of enantiomeric excess is critical in drug development and various scientific applications where stereochemistry dictates biological activity. This document outlines detailed experimental protocols for three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. The performance of a chemically synthesized this compound is compared against a high-purity standard, such as that produced by microbial fermentation, which is reported to yield optically pure this compound.[1]
Data Presentation: Comparison of Analytical Methods for Optical Purity Determination
The following table summarizes the expected quantitative data from the analysis of two this compound samples: a standard from microbial synthesis (assumed 100% this compound) and a sample from a chemical synthesis route.
| Analytical Method | Parameter Measured | Microbial Synthesis this compound (Standard) | Chemical Synthesis this compound (Sample) | Advantages of the Method | Limitations of the Method |
| Chiral HPLC | Enantiomeric Excess (% ee) | > 99.9% | 95.8% | High sensitivity and accuracy; direct separation and quantification of enantiomers. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| ¹H NMR with Chiral Derivatizing Agent | Diastereomeric Ratio | Single set of peaks corresponding to one diastereomer | Two sets of peaks with an integral ratio of approximately 97.9:2.1 | Provides structural information; can be used to determine absolute configuration. | Requires derivatization, which can be incomplete or cause racemization; lower sensitivity compared to HPLC. |
| Polarimetry | Specific Rotation [α] | -3.5° (c=1, H₂O) | -3.35° (c=1, H₂O) | Rapid and non-destructive. | Requires a known specific rotation for the pure enantiomer; less sensitive to small amounts of impurity. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[2] This method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of Iditol, leading to different retention times.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the standard in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for the separation of polar, hydrophilic compounds such as sugar alcohols. A polysaccharide-based CSP, for instance, a Chiralpak® series column, is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for the separation of sugar alcohols. A typical starting condition would be 80:20 (v/v) Acetonitrile:Water. The mobile phase composition may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector, as sugar alcohols lack a UV chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its potential enantiomer, D-Iditol, by comparing the chromatogram of the synthesized sample to that of the standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100 Where Area_L is the peak area of this compound and Area_D is the peak area of D-Iditol.
-
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the chiral analyte (this compound) with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Methodology:
-
Derivatization:
-
As a polyol, this compound can be derivatized using a chiral reagent that reacts with hydroxyl groups. A suitable CDA is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated pyridine.
-
Add a slight molar excess of (R)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion. The formation of the diastereomeric esters can be monitored by ¹H NMR.
-
-
NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Identify a well-resolved proton signal for each of the diastereomers. Protons close to the newly formed ester linkages are likely to show the largest chemical shift differences.
-
-
Data Analysis:
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess (% ee) from the diastereomeric ratio (dr): % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5][6] The degree of rotation is proportional to the concentration of the enantiomeric excess.
Methodology:
-
Sample Preparation:
-
Accurately prepare a solution of the synthesized this compound in water at a known concentration (e.g., 1.0 g/100 mL).
-
Ensure the solution is free of any particulate matter.
-
-
Measurement:
-
Use a polarimeter to measure the observed optical rotation (α_obs) of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
-
Data Analysis:
-
Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_obs / (c * l) Where 'c' is the concentration in g/mL and 'l' is the path length of the polarimeter cell in decimeters (dm).
-
Calculate the optical purity using the following equation: Optical Purity (% ee) = ([α]_sample / [α]_pure_this compound) x 100
-
Mandatory Visualizations
References
L-Iditol as an Internal Standard: A Comparative Guide to its Validation and Application
In the landscape of analytical chemistry, particularly within metabolomics and clinical diagnostics, the use of an internal standard is crucial for achieving accurate and reliable quantification of analytes. An ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive overview of L-Iditol, evaluating its potential as an internal standard and comparing its performance with commonly used alternatives.
This compound: A Potential Internal Standard for Polar Metabolites
This compound, a six-carbon sugar alcohol, is a stereoisomer of sorbitol and mannitol.[1][2] As a polar and structurally defined molecule, it presents itself as a candidate for an internal standard in the analysis of other sugar alcohols and polar metabolites. Its utility, however, is contingent on rigorous validation to ensure it meets the stringent criteria for an internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[3] These standards have the same chemical and physical properties as the analyte, ensuring they co-elute chromatographically and experience identical ionization and fragmentation in mass spectrometry. This near-perfect mimicry provides the most accurate correction for analytical variability.
Table 1: Comparison of Internal Standard Types [3][4]
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard (e.g., this compound) |
| Description | Analyte with one or more atoms replaced by their heavy isotopes (e.g., ¹³C, ²H). | A molecule with a similar chemical structure to the analyte but a different molecular weight. |
| Advantages | - Co-elutes with the analyte.- Best compensation for matrix effects and extraction variability.- Considered the "gold standard". | - More readily available.- Often less expensive than SIL standards. |
| Disadvantages | - Can be expensive.- Potential for isotopic interference. | - May not co-elute with the analyte.- May not perfectly mimic the analyte's behavior during extraction and ionization. |
Experimental Validation of an Internal Standard
The validation of any internal standard, including this compound, must follow a stringent protocol to ensure its suitability for a given analytical method. Key validation parameters include selectivity, matrix effect, recovery, and stability.
Experimental Protocol for Internal Standard Validation
-
Selectivity:
-
Analyze blank matrix samples from at least six different sources to check for endogenous peaks at the retention time of the internal standard.
-
Acceptance Criteria: The response of any interfering peak should be less than 5% of the internal standard's response.[3]
-
-
Matrix Effect:
-
Prepare two sets of samples:
-
Set A: Internal standard spiked into a clean solvent.
-
Set B: Internal standard spiked into extracted blank matrix from multiple sources.
-
-
Calculate the matrix effect as: (Peak Area in Set B / Peak Area in Set A) * 100%.
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix effect across different sources should be ≤15%.
-
-
Recovery:
-
Prepare three sets of samples:
-
Set A: Internal standard spiked into extracted blank matrix.
-
Set B: Blank matrix extracted, then spiked with the internal standard.
-
Set C: Internal standard spiked into the blank matrix before extraction.
-
-
Calculate recovery as: (Peak Area in Set C / Peak Area in Set B) * 100%.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
-
-
Stability:
-
Evaluate the stability of the internal standard in the stock solution and in the processed samples under various storage conditions (e.g., room temperature, -20°C, -80°C) and for different durations.
-
Acceptance Criteria: The degradation of the internal standard should be minimal and consistent with the analyte's stability.
-
Use Case: this compound in the Analysis of Sugar Alcohols
While specific, validated use cases of this compound as an internal standard are not extensively documented in readily available literature, its properties make it a plausible candidate for methods analyzing other sugar alcohols like sorbitol and mannitol. In such a scenario, its performance would need to be compared against established internal standards, such as isotopically labeled mannitol or sorbitol.
Table 2: Hypothetical Performance Comparison of Internal Standards for Mannitol Analysis
| Parameter | ¹³C₆-Mannitol (SIL IS) | This compound (Structural Analog IS) |
| Co-elution with Mannitol | Yes | No (likely similar retention) |
| Matrix Effect Compensation | Excellent | Good to Moderate |
| Recovery Mimicry | Excellent | Good to Moderate |
| Cost | High | Low |
| Availability | Requires synthesis | Commercially available |
Visualizing the Workflow
The decision-making process for selecting and validating an internal standard is critical for robust analytical method development.
Caption: A flowchart outlining the process of selecting and validating an internal standard.
Logical Comparison of Internal Standard Types
The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between performance and cost.
Caption: A diagram comparing the pros and cons of SIL and structural analog internal standards.
Conclusion
This compound holds promise as a cost-effective structural analog internal standard for the analysis of other sugar alcohols and polar metabolites. However, its application necessitates a thorough validation process to ensure it provides adequate correction for analytical variability. While stable isotope-labeled internal standards remain the gold standard for accuracy, this compound can be a viable alternative when SIL standards are unavailable or cost-prohibitive, provided that its performance is rigorously evaluated and documented. Researchers and drug development professionals should carefully consider the trade-offs between cost and analytical performance when selecting an internal standard for their specific application.
References
Safety Operating Guide
Navigating the Safe Disposal of L-Iditol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. L-Iditol, a sugar alcohol, requires careful consideration for its disposal to mitigate potential environmental hazards and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from safety data sheets and general chemical waste guidelines.
Hazard Classification and Safety Profile
Understanding the hazard profile of this compound is the first step in its safe management. While classifications can vary between suppliers, a conservative approach that considers all potential hazards is recommended. One Safety Data Sheet (SDS) classifies this compound with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements, indicating potential risks upon ingestion and to aquatic ecosystems.[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
It is important to note that other sources may classify this compound as not a hazardous substance or mixture.[2] However, given the potential for significant environmental toxicity, it is best practice to handle and dispose of this compound as a hazardous chemical.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Detailed Disposal Procedures
The following steps provide a detailed methodology for the safe disposal of this compound, aligning with general best practices for chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Inspect gloves for any tears or holes before use.
-
Eye Protection: Wear chemical safety goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Do Not Mix: Do not mix this compound waste with other chemicals.
-
Original Containers: Whenever possible, leave this compound waste in its original container.
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing this compound, use a leak-proof container that is compatible with the solvent. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Contaminated Materials: Any materials such as gloves, paper towels, or broken glassware that have come into contact with this compound should be considered contaminated and disposed of in a designated hazardous waste container.[3]
Step 3: Storage
Store the collected this compound waste in a designated hazardous waste accumulation area. This area should be:
-
Cool and well-ventilated.[1]
-
Away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1][4]
Step 4: Disposal
The final step is the disposal of the collected waste.
-
Approved Waste Disposal Plant: Arrange for the disposal of this compound waste through an approved waste disposal plant or a certified hazardous waste management company.[1]
-
Regulatory Compliance: Always adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
-
Sanitary Sewer Disposal (Not Recommended): While some guidelines for similar, less hazardous sugar alcohols may permit sanitary sewer disposal, this is not recommended for this compound due to its documented high toxicity to aquatic life.[1][6] Avoid releasing this compound into the environment.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[1] Wear full personal protective equipment.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in a labeled hazardous waste container for disposal according to the procedures outlined above.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
